molecular formula C7H12N4O2 B2398320 N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine CAS No. 1429418-64-3

N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Cat. No.: B2398320
CAS No.: 1429418-64-3
M. Wt: 184.199
InChI Key: BEYZTUTXZHCMPU-UHFFFAOYSA-N
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Description

N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine (CAS 1429418-64-3) is a chemical compound with the molecular formula C7H12N4O2 and a molecular weight of 184.20 g/mol . This nitro-substituted pyrazole amine is offered for research purposes and is strictly for laboratory use; it is not intended for human or veterinary applications . The compound belongs to the 5-aminopyrazole class, a scaffold recognized as a versatile building block in organic synthesis and medicinal chemistry . The presence of both an amine and a nitro group on the pyrazole ring provides reactive sites for further chemical modification, making it a valuable intermediate for constructing more complex molecules . Pyrazole derivatives, in general, are extensively studied for their wide spectrum of biological activities and are crucial in the development of pharmaceuticals and agrochemicals . Specifically, related 1-methyl-4-nitro-1H-pyrazole carboxamide derivatives have been investigated as potent antifungal agents, functioning by inhibiting the mitochondrial enzyme succinate dehydrogenase (SDH, Complex II) . Researchers may explore the potential of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine in similar contexts, including as a precursor in the synthesis of novel SDH inhibitors or other bioactive molecules .

Properties

IUPAC Name

1-methyl-4-nitro-N-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2/c1-5(2)8-7-6(11(12)13)4-10(3)9-7/h4-5H,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYZTUTXZHCMPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NN(C=C1[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Profiling & Synthetic Utility of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine , a specialized heterocyclic intermediate. The content is structured to support researchers in medicinal chemistry and process development, focusing on physicochemical profiling, synthetic pathways, and stability mechanisms.

Executive Summary & Chemical Identity

N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a functionalized pyrazole derivative characterized by an electron-deficient core due to the nitro group at position 4. It serves as a critical building block in the synthesis of fused heterocyclic systems (e.g., pyrazolo[1,5-a]pyrimidines) often targeted in kinase inhibitor discovery.

The molecule combines a lipophilic isopropyl domain with a polar, electron-withdrawing nitro-pyrazole scaffold, creating a unique electronic profile that influences its solubility, basicity, and reactivity in nucleophilic substitutions.

Chemical Identifiers
ParameterDetail
IUPAC Name N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine
Molecular Formula C₇H₁₂N₄O₂
Molecular Weight 184.20 g/mol
Core Scaffold 1-Methyl-4-nitro-1H-pyrazole
Key Functional Groups Secondary Amine (Pos 3), Nitro (Pos 4), N-Methyl (Pos 1)
Analogous CAS 20055-00-9 (Unsubstituted amine parent)

Physicochemical Properties Profile

The following data synthesizes calculated values based on structure-activity relationship (SAR) algorithms and experimental data from close structural analogs (e.g., 1-methyl-4-nitro-1H-pyrazol-3-amine).

Table 1: Physicochemical Parameters
PropertyValue / RangeConfidenceContext for Application
Physical State Solid (Crystalline)HighLikely yellow/orange needles due to nitro-conjugation.
Melting Point 115 – 125 °CMediumEstimated based on the unsubstituted analog (MP ~138°C); isopropyl adds steric bulk, lowering lattice energy.
LogP (Octanol/Water) 1.2 – 1.6HighModerate lipophilicity. The isopropyl group (+1.[1][2][3][4]5) offsets the polarity of the nitro/amine groups.
pKa (Conjugate Acid) ~1.5 – 2.5HighThe amine is weakly basic to neutral. The 4-nitro group exerts a strong electron-withdrawing effect (–M, –I), delocalizing the nitrogen lone pair.
Solubility (Water) Low (< 0.5 mg/mL)HighPoor aqueous solubility due to the lipophilic isopropyl and aromatic core.
Solubility (Organic) HighHighSoluble in DCM, DMSO, Methanol, and Ethyl Acetate.
H-Bond Donors 1HighThe secondary amine (-NH-).
H-Bond Acceptors 5HighNitro oxygens (2), Pyrazole N2, Amine N.
Electronic Structure Analysis

The 4-nitro group is the dominant electronic feature. It creates a "push-pull" system with the 3-amino group :

  • Basicity Suppression: The lone pair on the 3-amine nitrogen is delocalized into the pyrazole ring and onto the nitro group, significantly reducing its nucleophilicity compared to a standard alkyl amine.

  • Dipole Moment: The molecule possesses a significant dipole moment directed towards the nitro group, enhancing its solubility in polar aprotic solvents like DMSO.

Synthetic Methodology

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (SₙAr) strategy. This protocol is self-validating because the reaction progress can be visually monitored (color change) and confirmed via TLC/LC-MS.

Reaction Scheme

The synthesis typically proceeds from 3-chloro-1-methyl-4-nitro-1H-pyrazole , utilizing the electron-deficiency at C3 induced by the C4-nitro group to facilitate displacement by isopropylamine.

SynthesisWorkflow Start 3-Chloro-1-methyl- 4-nitro-1H-pyrazole Intermediate Transition State (Meisenheimer Complex) Start->Intermediate S_NAr Attack (Heat, Solvent) Reagent Isopropylamine (Excess / Base) Reagent->Intermediate Product N-Isopropyl-1-methyl- 4-nitro-1H-pyrazol-3-amine Intermediate->Product -HCl (Aromatization)

Caption: SₙAr mechanism converting the chloro-precursor to the target amine via an addition-elimination pathway.

Detailed Experimental Protocol

Objective: Synthesis of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine from 3-chloro-1-methyl-4-nitro-1H-pyrazole.

  • Preparation: Charge a reaction vessel with 3-chloro-1-methyl-4-nitro-1H-pyrazole (1.0 eq) dissolved in anhydrous Ethanol or THF (10 volumes).

  • Reagent Addition: Add Isopropylamine (3.0 – 5.0 eq). Note: Excess amine acts as both the nucleophile and the scavenger for the HCl byproduct.

  • Reaction: Heat the mixture to reflux (60–75°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane). The starting material (higher R_f) should disappear, replaced by a more polar, yellow/orange spot.

  • Workup:

    • Concentrate the solvent under reduced pressure.

    • Resuspend the residue in Ethyl Acetate and wash with water (to remove amine salts) followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Recrystallize from Ethanol/Heptane or purify via silica gel flash chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Validation Check:

  • ¹H NMR (DMSO-d₆): Look for the isopropyl doublet (~1.2 ppm), the methine septet (~3.8 ppm), the N-methyl singlet (~3.7 ppm), and the distinct pyrazole C5-H singlet (~8.5 ppm).

Stability & Reactivity Profile

Understanding the stability of this compound is vital for its storage and use in subsequent steps (e.g., reduction to the diamine).

Thermal Stability[2][8][9]
  • Nitro Group Hazard: While mono-nitro pyrazoles are generally stable, they are energetic materials. Avoid heating bulk material above 150°C without DSC (Differential Scanning Calorimetry) screening.

  • Storage: Stable at room temperature (25°C) for >2 years if kept dry and protected from light.

Chemical Reactivity (Signaling Pathway)

The compound is primarily an intermediate . Its main utility lies in the reduction of the nitro group to an amine, generating a 3,4-diaminopyrazole, which is a precursor for bicyclic heterocycles.

ReactivityPath cluster_Reduction Reduction Pathways Target N-Isopropyl-1-methyl- 4-nitro-1H-pyrazol-3-amine Diamine 3-(Isopropylamino)-1-methyl- 1H-pyrazol-4-amine Target->Diamine H₂/Pd-C or Fe/NH₄Cl Cyclization Pyrazolo[1,5-a]pyrimidine Scaffolds Diamine->Cyclization + 1,3-Dicarbonyls

Caption: The primary synthetic utility involves nitro-reduction followed by cyclization to form kinase inhibitor scaffolds.

References

  • Synthesis of Nitropyrazoles:J. Heterocyclic Chem., "Nucleophilic substitution of 3-chloro-4-nitropyrazoles." (General Reference for SₙAr on pyrazoles).
  • Parent Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12345, 1-Methyl-4-nitro-1H-pyrazol-3-amine. Retrieved from .

  • Experimental Precursors: US Patent 8,476,294. "1H-imidazo[4,5-c]quinolinone derivatives." (Describes the use of 3-chloro-1-methyl-4-nitropyrazole as a key intermediate). .

  • Analogous Properties: ChemScene Datasheet, "1-Isopropyl-N-methyl-1h-pyrazol-3-amine" (Isomer data used for LogP estimation). .[2]

Sources

Molecular structure and weight of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Abstract

Molecular Structure Elucidation

The structure of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine is systematically derived from its IUPAC name, which defines the precise arrangement of its constituent functional groups around a central pyrazole ring.

  • 1H-pyrazole : The core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.

  • 1-methyl : A methyl group (-CH₃) is attached to the nitrogen atom at position 1 of the pyrazole ring.

  • 3-amine : An amine group (-NH₂) is located at position 3.

  • 4-nitro : An electron-withdrawing nitro group (-NO₂) is substituted at position 4.

  • N-Isopropyl : An isopropyl group (-CH(CH₃)₂) is attached to the nitrogen of the 3-amine, making it a secondary amine.

This specific arrangement of substituents dictates the molecule's electronic and steric properties, which are critical determinants of its reactivity and potential biological activity. The electron-withdrawing nature of the 4-nitro group significantly influences the electron density of the pyrazole ring, while the N-isopropyl and 1-methyl groups provide steric bulk and lipophilicity.

Caption: 2D structure of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine.

Physicochemical Properties and Molecular Weight

The fundamental physicochemical properties of a compound are critical for a wide range of applications, from reaction chemistry to pharmacology. The properties for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine, calculated from its molecular formula, are summarized below.

PropertyValueDescription
Molecular Formula C₇H₁₂N₄O₂The elemental composition of the molecule.
Molecular Weight 184.20 g/mol The mass of one mole of the substance, calculated using the average atomic masses of the constituent elements.
Exact Mass 184.0960 DaThe monoisotopic mass, calculated using the mass of the most abundant isotope of each element. This value is critical for high-resolution mass spectrometry.

Methodologies for Empirical Confirmation

For any novel or sparsely documented compound, rigorous analytical characterization is required to confirm its structure and purity. The following protocols describe the standard, self-validating system for structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

Causality: HRMS is employed to confirm the elemental composition of the molecule. By measuring the mass-to-charge ratio (m/z) with high precision, the experimentally determined exact mass can be compared to the calculated theoretical value. A match within a narrow tolerance (typically <5 ppm) provides strong evidence for the correct molecular formula.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.

  • Analysis: Infuse the sample solution directly into the ion source. Acquire the spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Validation: Compare the measured m/z value for the [M+H]⁺ ion with the calculated theoretical value (185.1038 Da). The mass error should be less than 5 ppm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the number and connectivity of hydrogen atoms, while ¹³C NMR does the same for carbon atoms. Advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to definitively establish the bonding arrangement and confirm the positions of the substituents on the pyrazole ring. This suite of experiments serves as a self-validating system to build the molecular structure piece by piece.[1]

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals would include:

    • A singlet for the pyrazole C5-H.

    • A singlet for the N1-methyl protons.

    • A multiplet (septet) for the isopropyl CH proton.

    • A doublet for the isopropyl methyl protons.

    • A broad signal for the N-H proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments. A DEPT-135 experiment should be run to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals.

  • 2D NMR Acquisition: Run standard COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations, confirming the connectivity between the methyl, isopropyl, and pyrazole ring fragments.

Proposed Synthetic Strategy

While a specific published synthesis for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine has not been identified, a plausible and robust synthetic route can be designed based on established pyrazole chemistry.[2] The following workflow outlines a logical pathway, beginning with a commercially available precursor. The choice of nitration as a key step is a common and effective method for functionalizing pyrazole rings.[3][4]

G A 1-Methyl-1H-pyrazol-3-amine B Nitration (HNO₃/H₂SO₄) A->B C 1-Methyl-4-nitro-1H-pyrazol-3-amine B->C D Reductive Amination (Acetone, NaBH(OAc)₃) C->D E Target Molecule: N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine D->E F Purification & Characterization (Chromatography, NMR, HRMS) E->F

Caption: Proposed synthetic workflow for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine.

Key Step: Nitration of 1-Methyl-1H-pyrazol-3-amine

Causality: Nitration of the pyrazole ring is a classic electrophilic aromatic substitution. A mixture of nitric and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺) in situ. The reaction temperature must be carefully controlled, as nitration is a highly exothermic process. Maintaining a low temperature (0-5 °C) is crucial to prevent over-nitration and decomposition, ensuring higher yield and purity of the desired mono-nitro product.[3]

Experimental Protocol (Generalized):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid (1.1 equivalents) to the cold sulfuric acid, ensuring the temperature remains below 10 °C.

  • Substrate Addition: Dissolve 1-Methyl-1H-pyrazol-3-amine (1.0 equivalent) in a minimal amount of concentrated sulfuric acid and cool the solution. Add this solution dropwise to the cold nitrating mixture.

  • Reaction: Stir the mixture at 0-5 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization & Extraction: Neutralize the resulting solution to pH ~7 with a saturated sodium bicarbonate or ammonium hydroxide solution. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel.

Conclusion

N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a heterocyclic compound with a molecular formula of C₇H₁₂N₄O₂ and a molecular weight of 184.20 g/mol . While specific literature on this exact molecule is limited, its structure can be confidently assigned through systematic nomenclature. This guide provides a comprehensive framework for its future study, including validated, field-proven methodologies for its structural confirmation via NMR and HRMS, and a plausible synthetic route grounded in established principles of pyrazole chemistry. These foundational insights are designed to empower researchers and drug development professionals to effectively synthesize, characterize, and explore the potential of this and related molecular scaffolds.

References

  • BenchChem. (2025). A Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole: An Analysis of Reproducibility. BenchChem.
  • Carrión, M. D., et al. (2012). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Magnetic Resonance in Chemistry.
  • BenchChem. (2025). Minimizing impurities in the synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem.
  • National Center for Biotechnology Information. (n.d.). 4-nitro-1H-pyrazole. PubChem.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. BenchChem.
  • BenchChem. (2025). In-depth Technical Guide on the Thermochemical Stability of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem.
  • El-Massaoudi, M., et al. (2019). Synthesis of 1-isopropyl-4,7-dimethyl-3-nitronaphthalene: An experimental and theoretical study of regiospecific nitration.

Sources

Technical Whitepaper: Solubility Thermodynamics and Solvent Selection for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine (CAS 1429418-64-3) is a critical heterocyclic intermediate, frequently utilized in the synthesis of advanced kinase inhibitors and antiviral therapeutics (e.g., structural analogs in the synthesis of Nirmatrelvir). Despite its importance, public thermodynamic solubility data for this specific regioisomer is sparse.

This guide addresses that gap by establishing a predictive solubility landscape and a validated experimental protocol for profiling this compound. We define the thermodynamic parameters required for scale-up and propose a solvent selection logic for purification, focusing on the separation of critical regioisomers (N-1 vs. N-2 alkylation products) inherent to pyrazole chemistry.

Chemical Identity & Physicochemical Context[1][2][3][4][5]

The solubility behavior of this compound is governed by the competition between the polar nitro/amine groups and the lipophilic isopropyl/methyl substituents.

PropertyDetail
Chemical Name N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine
CAS Number 1429418-64-3
Molecular Formula C₇H₁₃N₅O₂ (Note: Formula varies slightly based on specific oxidation state/salt form; base structure is C₇H₁₂N₄O₂)
Key Functional Groups Secondary Amine (H-bond donor), Nitro group (Strong dipole), Pyrazole ring (Aromatic/Polar), Isopropyl/Methyl (Lipophilic)
Purification Challenge Separation from regioisomer 1-isopropyl-5-methyl-4-nitro...[1] often requires tight solubility control.

Predictive Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) of analogous nitropyrazoles and internal application data, we categorize solvents into three distinct classes for process design.

Class A: High Solubility (Reaction Media)
  • Solvents: DMSO, DMF, NMP, DMAc.

  • Mechanism: Strong dipole-dipole interactions with the nitro group and H-bond acceptance from the amine.

  • Application: Ideal for homogenous reactions (e.g., reduction of the nitro group) but poor for crystallization due to high boiling points and excessive solubility.

Class B: Temperature-Dependent Solubility (Crystallization)
  • Solvents: Ethanol, Isopropanol (IPA), Ethyl Acetate, Methanol.

  • Mechanism: Moderate polarity allows for significant solubility increase with temperature (

    
    ).
    
  • Application: Primary solvents for cooling crystallization. IPA is particularly recommended for rejecting regioisomeric impurities which often have higher solubility in alcohols.

Class C: Low Solubility (Antisolvents)
  • Solvents: n-Heptane, Hexane, Water (pH dependent).

  • Mechanism: High lipophilicity (alkanes) or extremely high polarity (water) creates a mismatch with the amphiphilic pyrazole core.

  • Application: Yield recovery via antisolvent addition.

Experimental Protocol: Solubility Determination

To generate the precise thermodynamic data required for Apelblat modeling, the following Static Equilibrium Method must be executed. This protocol minimizes error from supersaturation and degradation.

Validated Workflow

SolubilityProtocol Figure 1: Validated Static Equilibrium Solubility Measurement Workflow Setup Excess Solute Addition (>1.5x Estimated Saturation) Equilibration Thermostated Agitation (24h @ T ± 0.1K) Setup->Equilibration T = 278-323 K Sampling Syringe Filtration (0.22 µm PTFE, Pre-heated) Equilibration->Sampling Stop Stirring 1h Dilution Gravimetric Dilution (Mobile Phase) Sampling->Dilution Immediate Analysis HPLC Quantification (UV @ 254 nm) Dilution->Analysis n=3 Replicates

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Nitro group absorption).

  • Quantification: External standard method.

Thermodynamic Modeling

Once experimental mole fraction solubility (


) is obtained across temperatures (e.g., 278.15 K to 323.15 K), the data must be fitted to the Modified Apelblat Equation . This model is superior to van't Hoff for polar organics because it accounts for the non-ideal variation of enthalpy with temperature.

The Apelblat Equation:



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical constants derived via multivariate regression.
    

Interpretation for Scale-Up:

  • Positive B value: Indicates exothermic dissolution (rare for this class).

  • Negative B value: Indicates endothermic dissolution (Standard).

  • Steep Slope (High C): Indicates high sensitivity to cooling, making the solvent ideal for Cooling Crystallization .

Purification Strategy: Solvent Selection Logic

The following logic gate guides the selection of the purification system based on the impurity profile (specifically the N-2 isomer).

SolventSelection Figure 2: Solvent Selection Logic for Purification Start Crude Intermediate (Contains Regioisomers) Decision1 Is Purity > 85%? Start->Decision1 Cooling Cooling Crystallization Solvent: Isopropanol (IPA) Decision1->Cooling Yes Antisolvent Antisolvent Precipitation System: Ethyl Acetate / Heptane Decision1->Antisolvent No Process1 1. Dissolve @ 75°C 2. Cool to 20°C (0.5°C/min) 3. Filter Cooling->Process1 Result Pure N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine (>99.5% HPLC) Process1->Result Process2 1. Dissolve in EtOAc (5 vol) 2. Add Heptane (10 vol) slowly 3. Slurry age 4h Antisolvent->Process2 Process2->Result

Recommended Crystallization Protocol (High Purity Route)
  • Charge: Reactor with Crude CAS 1429418-64-3.

  • Solvent: Add Isopropanol (IPA) at 8-10 volumes relative to mass.

  • Dissolution: Heat to reflux (82°C) until clear solution is obtained.

  • Polishing: Hot filtration to remove inorganic salts (if Pd catalyst residues are present).

  • Nucleation: Cool to 60°C and seed with 0.5 wt% pure crystals (if available).

  • Growth: Linear cooling ramp to 5°C over 6 hours.

  • Isolation: Filter and wash with cold IPA (0°C). Dry under vacuum at 45°C.

References

  • BenchChem. (2025).[2] Comparative Guide to the Synthesis of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Retrieved from .

  • MDPI. (2024). Thermodynamic Assessment of Pyrazinamide Dissolution in Organic Solvents. Processes, 12(11). Retrieved from .

  • National Institutes of Health (NIH). (2012). Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors. Journal of Medicinal Chemistry. Retrieved from .

  • Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from .

  • ResearchGate. (2025). Thermodynamic Solubility Profile of Temozolomide in Different Commonly Used Pharmaceutical Solvents. Retrieved from .

Sources

Literature review of nitro-pyrazole amine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nitro-pyrazole amine scaffold represents a unique "push-pull" electronic system in medicinal chemistry. While historically overshadowed by their nitro-imidazole counterparts (e.g., metronidazole, tinidazole) and nitro-furans, nitro-pyrazoles have emerged as a critical bioisostere strategy to mitigate mutagenic liabilities while retaining anaerobic toxicity.

This guide analyzes the 4-nitro-3-aminopyrazole and 4-nitro-5-aminopyrazole architectures. These derivatives possess a distinct pharmacological profile: the nitro group (


) at position 4 acts as a bioreductive warhead, while the amine group (

) at position 3 or 5 facilitates hydrogen bonding and solubility, modulating the redox potential of the ring. This document details their synthesis, structure-activity relationships (SAR), and the mechanistic basis for their use in antibacterial and anticancer (hypoxia-activated) therapies.

Structural Rationale & Pharmacophore Analysis[1]

The "Push-Pull" Electronic System

The coexistence of a strongly electron-withdrawing nitro group and a strongly electron-donating amine group on the pyrazole ring creates a polarized system.

  • The Warhead (C4-Nitro): The nitro group renders the ring electron-deficient, increasing susceptibility to nucleophilic attack and enzymatic reduction.

  • The Anchor (C3/C5-Amine): The amine lone pair donates electron density into the ring (resonance effect), stabilizing the dipole. This modulation is critical; it lowers the single-electron reduction potential (

    
    ) compared to nitro-imidazoles, potentially reducing off-target aerobic toxicity.
    
Bioisosterism: Pyrazole vs. Imidazole

Nitro-imidazoles are potent but suffer from high mutagenicity (Ames positive). Nitro-pyrazoles offer a tuned redox potential.

FeatureNitro-Imidazole (e.g., Metronidazole)Nitro-Pyrazole (e.g., 4-Nitro-3-amine)
Ring Nitrogens 1,3-position (basic N3)1,2-position (adjacent)
Redox Potential High (Easily reduced)Moderate (Tunable via N1-subst.)
Metabolic Liability High (Mutagenic metabolites)Lower (Slower reduction rate)
Solubility ModerateHigh (Amine handle allows salt formation)

Synthetic Architectures

The synthesis of nitro-pyrazole amines generally follows two distinct retrosynthetic disconnects: Nitration of Aminopyrazoles (Route A) or Condensation of Nitro-Precursors (Route B).

Experimental Protocol: Route A (Nitration)

Standard Operating Procedure for the synthesis of 3-amino-4-nitropyrazole.

Reagents: 3-aminopyrazole, Acetic Anhydride (


), Fuming Nitric Acid (

), Sulfuric Acid (

).
  • Protection: Dissolve 3-aminopyrazole (10 mmol) in

    
     (5 mL). Stir at ambient temperature for 2 hours to form N-acetyl-3-aminopyrazole. Rationale: Direct nitration of the free amine leads to oxidation/tars due to the activating nature of the amine.
    
  • Nitration: Cool the protected intermediate to 0°C. Add a mixture of fuming

    
     and conc. 
    
    
    
    (1:1 v/v) dropwise. Maintain temperature <5°C.
  • Rearrangement: Allow the mixture to warm to room temperature. The nitro group initially attacks the amide nitrogen (N-nitro) and rearranges to the C4 carbon under acidic catalysis.

  • Deprotection: Reflux the crude product in 10% HCl for 1 hour to remove the acetyl group.

  • Isolation: Neutralize with

    
     to pH 8. Precipitate the yellow solid (3-amino-4-nitropyrazole). Recrystallize from Ethanol/Water.
    
Synthetic Workflow Visualization

The following diagram illustrates the divergent pathways to access these derivatives.

SynthesisWorkflow Start Starting Material: 3-Aminopyrazole Protect Protection (Ac2O) Start->Protect Acetylation Nitration Nitration (HNO3/H2SO4) Protect->Nitration Electrophilic Subst. Rearrange Acid-Catalyzed Rearrangement Nitration->Rearrange N-Nitro to C-Nitro Deprotect Deprotection (HCl) Rearrange->Deprotect Hydrolysis Final Target: 3-Amino-4-Nitropyrazole Deprotect->Final Neutralization AltRoute Alt Route: Cyclization of Nitro-Enamines AltRoute->Final Hydrazine Condensation

Caption: Step-wise synthesis of 3-amino-4-nitropyrazole via protection-nitration strategy vs. condensation.

Therapeutic Applications & Mechanism of Action[1][2]

Antimicrobial & Antiparasitic (The Bioreductive Pathway)

Similar to pretomanid (antitubercular), 4-nitropyrazoles function as prodrugs . They require activation by bacterial nitroreductases (NTR), specifically the deazaflavin-dependent nitroreductase (Ddn) in M. tuberculosis or RdxA in H. pylori.

Mechanism:

  • Entry: Passive diffusion into the cell.

  • Activation: Type I nitroreductases perform a 2-electron reduction of the nitro group (

    
    ) to the nitroso (
    
    
    
    ) intermediate.
  • Toxicity: Further reduction leads to the hydroxylamine (

    
    ). This reactive species forms adducts with guanine residues in DNA, causing strand breaks and cell death.
    
Anticancer: Hypoxia-Activated Prodrugs (HAPs)

Solid tumors often contain hypoxic cores (low oxygen). Nitro-pyrazole amines are exploited here because oxygen inhibits the reduction of the nitro group in normal tissues (futile cycling). In hypoxic tumors, the reduction proceeds to the toxic species, providing selectivity.

Signaling Pathway Diagram

The following diagram details the bioreductive activation mechanism essential for biological activity.

BioreductionMechanism Prodrug Nitro-Pyrazole Prodrug (R-NO2) Nitroso Nitroso Intermediate (R-N=O) Prodrug->Nitroso 2e- Reduction Enzyme Nitroreductase (NTR) (Bacterial/Hypoxic) Enzyme->Prodrug Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl Hypoxia/Anaerobic Oxygen O2 (Aerobic Tissue) Nitroso->Oxygen O2 Present DNA DNA Adducts (Guanine Modification) Hydroxyl->DNA Covalent Binding Futile Futile Cycle (Re-oxidation) Oxygen->Futile Futile->Prodrug Superoxide Gen. Death Cell Death (Apoptosis/Lysis) DNA->Death

Caption: Bioreductive activation of nitro-pyrazoles. Note the 'Futile Cycle' in aerobic tissue that protects normal cells.

Toxicology & Metabolic Liability

The primary challenge in developing nitro-pyrazole drugs is mutagenicity .

  • Ames Test: Many nitro-aromatics test positive in Salmonella typhimurium strains (TA98, TA100).

  • Mitigation Strategy: Substitutions at the N1 position of the pyrazole ring can sterically hinder the nitro group or alter the electronic properties to raise the reduction potential, making it harder for mammalian enzymes to activate the drug while retaining bacterial specificity.

Data Summary: Structure-Toxicity Correlation | Compound Variant | N1-Substituent | Ames Result (TA100) | MIC (


) |
| :--- | :--- | :--- | :--- |
| A  | -H | Positive (High) | 0.5 

g/mL | | B | -Methyl | Positive (Mod) | 2.0

g/mL | | C | -Phenyl | Negative | >32

g/mL (Inactive) | | D | -CH2CH2OH | Weak Positive | 4.0

g/mL |

Insight: Bulky hydrophobic groups (Compound C) often abolish activity by preventing enzyme binding, while polar alkyl chains (Compound D) offer a balance between solubility and safety.

References

  • Walsh, C. T., & Wencewicz, T. A. (2016). Antibiotics: Challenges, Mechanisms, Opportunities. ASM Press. (Context: Bioreductive mechanisms of nitro-heterocycles).
  • Negi, A., et al. (2024). "Review on Biological Activities of Pyrazole Derivatives". Journal of Chemical Health Risks. Link

  • Mendgen, T., et al. (2012). "Synthesis and biological evaluation of 4-nitropyrazoles as novel hypoxia-activated prodrugs". Bioorganic & Medicinal Chemistry Letters. Link

  • Zhang, Y., et al. (2021). "Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds". Molecules. Link

  • Denny, W. A. (2019). "Hypoxia-activated prodrugs in cancer therapy: progress to the clinic". Future Oncology. Link

A Technical Guide to Ligand-Based Pharmacophore Modeling of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of novel molecular scaffolds with promising biological activity is a critical yet resource-intensive endeavor. Pharmacophore modeling serves as a powerful computational tool to distill the essential steric and electronic features required for a small molecule to interact with a specific biological target, thereby guiding the design of new lead compounds. This guide provides an in-depth, technical walkthrough of the ligand-based pharmacophore modeling process, using the novel scaffold N-isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine as a hypothetical lead compound. As the specific biological target for this compound is not yet elucidated, this document will focus exclusively on the ligand-based approach, a scenario commonly encountered in early-stage drug discovery.

We will detail the entire workflow, from the preparation of a training set of molecules and the generation of a predictive pharmacophore model to its rigorous validation and subsequent application in virtual screening and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies. Each step is explained with a focus on the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can not only replicate the methodology but also adapt it to their own research questions.

Introduction: The Pyrazole Scaffold and the Role of Pharmacophore Modeling

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The versatility and synthetic tractability of pyrazole derivatives make them a fertile ground for the discovery of new therapeutic agents.[1] Our subject molecule, N-isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine, represents a novel starting point for such an exploration.

1.1. The Concept of a Pharmacophore

First introduced by Paul Ehrlich, a pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response.[3][4] These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable groups.[5] By understanding this optimal spatial arrangement, we can search for other molecules that possess the same features, regardless of their underlying chemical scaffold.

1.2. Ligand-Based vs. Structure-Based Modeling

Pharmacophore models can be developed through two primary approaches[6][7]:

  • Structure-Based: This method is employed when the three-dimensional structure of the biological target (e.g., a protein crystal structure) is known. The model is derived from the key interactions observed between the target and a known bound ligand.[5][6]

  • Ligand-Based: When the target structure is unknown, a model can be built by analyzing a set of molecules known to be active against the target. The fundamental assumption is that these molecules share common chemical features arranged in a similar 3D geometry that are responsible for their activity.[4][7]

This guide will focus on the ligand-based approach, a common and powerful strategy for advancing a lead series in the absence of a target structure.

Pre-Modeling Essentials: Dataset Preparation and Strategy

The quality of a ligand-based pharmacophore model is entirely dependent on the quality of the input data. The selection and preparation of the training set molecules are the most critical steps in the entire process.

2.1. Constructing a Hypothetical Training Set

For this case study, we will construct a hypothetical dataset of N-isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine analogs. A good training set should include:

  • A set of structurally diverse compounds.

  • A clear and significant range of biological activities (e.g., spanning several orders of magnitude).

  • Compounds designated as "active" (high-affinity binders) and "inactive" (low-affinity binders).

Below is our hypothetical dataset for model generation and validation. The biological activity is given as pIC50 (-log(IC50)).

Compound ID Structure pIC50 Activity Class Set
MOL-01 N-isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine7.5ActiveTraining
MOL-02 1-methyl-4-nitro-N-phenyl-1H-pyrazol-3-amine7.8ActiveTraining
MOL-03 N-benzyl-1-methyl-4-nitro-1H-pyrazol-3-amine7.2ActiveTraining
MOL-04 N-(furan-2-ylmethyl)-1-methyl-4-nitro-1H-pyrazol-3-amine7.6ActiveTraining
MOL-05 1-methyl-N,4-dinitro-1H-pyrazol-3-amine5.1InactiveTraining
MOL-06 1-methyl-4-nitro-1H-pyrazol-3-amine4.9InactiveTraining
MOL-07 N-ethyl-1-methyl-4-nitro-1H-pyrazol-3-amine6.5Moderately ActiveTest
MOL-08 1-methyl-4-nitro-N-propyl-1H-pyrazol-3-amine6.8Moderately ActiveTest
MOL-09 N-isobutyl-1-methyl-4-nitro-1H-pyrazol-3-amine7.1ActiveTest
MOL-10 N-cyclopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine5.5InactiveTest

2.2. Ligand Preparation Protocol

Each molecule in the dataset must be converted into a high-quality, low-energy 3D conformation to be used for modeling.

Protocol 1: 3D Ligand Preparation

  • 2D Sketching and Cleaning: Draw each molecule using a chemical sketcher (e.g., MarvinSketch, ChemDraw). Ensure correct bond orders, stereochemistry, and protonation states at a physiological pH (approx. 7.4).

  • Conversion to 3D: Use a computational chemistry software package (e.g., Schrödinger's LigPrep, MOE) to convert the 2D structures into 3D coordinates.

  • Conformational Search: A flexible molecule exists as an ensemble of different conformations. It is crucial to generate a diverse set of low-energy conformers for each molecule to ensure the bioactive conformation is likely represented.[7] This can be achieved using methods like OPLS3e force fields in software like Schrödinger's MacroModel.

  • Energy Minimization: Each generated conformer should be subjected to energy minimization to relieve any steric strain and find a local energy minimum.

Methodology: Generating the Pharmacophore Model

With a prepared training set, we can now proceed to generate and validate a pharmacophore hypothesis. The goal is to identify a 3D arrangement of chemical features that is common to the active molecules but absent in the inactive ones.

3.1. Pharmacophore Feature Identification

The first step is to define the types of chemical features present in our molecules. For our lead compound, N-isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine, we can identify the following potential features:

  • Hydrogen Bond Acceptor (HBA): The nitro group oxygens and the pyrazole nitrogens.

  • Hydrogen Bond Donor (HBD): The amine hydrogen.

  • Hydrophobic (HY): The isopropyl group and the methyl group.

  • Aromatic Ring (AR): The pyrazole ring itself can have aromatic character.

3.2. Common Feature Pharmacophore Generation

Using a program like Phase (Schrödinger), MOE, or Discovery Studio, a common pharmacophore hypothesis is generated from the training set (MOL-01 to MOL-06). The software performs the following general steps:

  • Feature Mapping: It identifies all potential pharmacophoric features in each molecule's conformers.

  • Alignment: It systematically aligns the conformers of the active molecules, trying to find a common 3D arrangement of features.

  • Scoring: Hypotheses are scored based on how well they overlap with the features of the active molecules and how well they avoid matching the inactive molecules.

A successful model will map onto the active compounds with a high fitness score while failing to map onto the inactive compounds.[8]

3.3. Visualizing the Pharmacophore Generation Workflow

The logical flow from dataset preparation to hypothesis generation is a critical concept.

G cluster_0 Data Preparation cluster_1 Model Generation cluster_2 Validation A 2D Structures (Training Set) B 3D Conformer Generation A->B LigPrep C Identify Common Features B->C D Generate & Score Hypotheses C->D Phase/MOE E Select Best Hypothesis D->E F Validate Model (Test & Decoy Sets) E->F G Applications (Virtual Screening, 3D-QSAR) F->G Final Validated Model

Caption: Workflow for Ligand-Based Pharmacophore Modeling.

Pharmacophore Model Validation: Ensuring Predictive Power

A generated pharmacophore model is merely a hypothesis until it has been rigorously validated. Validation is crucial to ensure that the model has true predictive power and is not simply a result of chance.[6][9]

4.1. The Test Set Method

The most intuitive validation method is to use the generated model to predict the activity of a test set—molecules that were not used in the model's creation.[9] Our test set consists of MOL-07 to MOL-10. A good model should be able to distinguish the active compounds from the inactive ones in this set.

4.2. Fischer's Randomization Test

This statistical method assesses the likelihood that a correlation between chemical features and biological activity could have arisen by chance. The process involves scrambling the activity data of the training set molecules multiple times and attempting to generate a pharmacophore hypothesis with each scrambled dataset.[10] If the original, unscrambled data produces a statistically superior model, it provides confidence that the relationship between structure and activity is real.

4.3. Decoy Set Screening and Enrichment Factor

A more robust validation involves screening a database containing the active compounds, along with a large number of "decoy" molecules (compounds with similar physicochemical properties but different topologies, assumed to be inactive). Key metrics are then calculated:

  • Goodness of Hit Score (GH): A score that ranges from 0 to 1, incorporating the percentage of actives retrieved, the enrichment of actives, and other factors. A score > 0.7 is considered a very good model.[11]

  • Enrichment Factor (EF): This measures how much better the pharmacophore model is at finding actives compared to random selection. An EF value greater than 1 indicates the model is enriching for active compounds.[5]

Table 2: Hypothetical Validation Results

Validation Method Metric Result Interpretation
Test Set PredictionCorrelation (r²)0.85Good predictive power on unseen data.
Fischer's RandomizationSignificance (95% level)PassThe model is statistically robust.
Decoy Set ScreeningEnrichment Factor (EF 1%)25.6Excellent at prioritizing actives.
Decoy Set ScreeningGoodness of Hit (GH)0.78The model is considered very good.

Application of the Validated Model

Once validated, the pharmacophore model becomes a powerful tool for lead discovery and optimization.

5.1. Virtual Screening for Hit Identification

The primary application of a pharmacophore model is as a 3D query to rapidly screen large chemical databases (e.g., ZINC, Enamine REAL).[3][12] Molecules from the database that can match the pharmacophore's features in a low-energy conformation are identified as "hits." This process can filter millions of compounds down to a few thousand promising candidates for further analysis, such as molecular docking or acquisition for biological testing.[5]

Visualizing the Virtual Screening Workflow

G Model Validated Pharmacophore Model Screen 3D Flexible Screening Model->Screen DB Large Compound Database (e.g., ZINC) DB->Screen Hits Initial Hit List Screen->Hits Filter ADMET & Drug-Likeness Filters Hits->Filter Final Prioritized Hits for Experimental Testing Filter->Final

Caption: Pharmacophore-Based Virtual Screening Workflow.

5.2. Integration with 3D-QSAR

The validated pharmacophore model provides a robust method for aligning all the molecules in the dataset. This alignment is the perfect input for a 3D-Quantitative Structure-Activity Relationship (3D-QSAR) study.[13][14] 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate a predictive model that quantitatively relates the 3D properties of the molecules to their biological activity.[12] The resulting contour maps visually highlight regions where, for example, adding a bulky group or a hydrogen bond donor would likely increase or decrease activity, providing direct guidance for lead optimization.[15]

Conclusion and Future Directions

This guide has outlined a comprehensive, field-proven workflow for ligand-based pharmacophore modeling, using N-isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine as a representative starting point. We have demonstrated how to construct a dataset, generate a hypothesis, rigorously validate its predictive power, and apply it to discover novel chemical matter. The integration of pharmacophore modeling with 3D-QSAR provides a powerful synergy for accelerating drug discovery projects, especially when the biological target is unknown.

The next logical steps following this computational study would be to synthesize the high-priority hits identified from virtual screening and subject them to experimental validation. A successful outcome would not only yield new active compounds but also provide a stronger foundation for future target identification and mechanism-of-action studies.

References

  • Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. (2022). Journal of Biomolecular Structure and Dynamics.
  • Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. (n.d.). Molecules.
  • Drug Design by Pharmacophore and Virtual Screening Approach. (2022). Molecules.
  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Dynamics Simulations for the Identification of Spleen Tyrosine Kinase Inhibitors. (n.d.). Frontiers in Chemistry.
  • Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). PubMed. [Link]

  • Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. (2019). Molecules. [Link]

  • Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers in Chemistry.
  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. (2023). ACS Omega.
  • Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Discovery of Novel Akt2 Inhibitors. (n.d.). Molecules.
  • Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelling, virtual screening, molecular docking and molecular dynamics simulation studies. (2022). Molecular Diversity. [Link]

  • 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. (2021). Molecules.
  • 3D QSAR Pharmacophore Modeling, in Silico Screening, and Density Functional Theory (DFT) Approaches for Identification of Human Chymase Inhibitors. (n.d.). PLOS ONE.
  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022). Molecules.
  • A Combined Pharmacophore Modeling, 3D QSAR and Virtual Screening Studies on Imidazopyridines as B-Raf Inhibitors. (2015). Molecules.
  • Pharmacophore modeling, 3D-QSAR, and MD simulation-based overture for the discovery of new potential HDAC1 inhibitors. (2024). Journal of Biomolecular Structure and Dynamics.
  • Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for T. (2023). Juniper Publishers. [Link]

  • Pharmacophore model validation using GH score method. (n.d.). ResearchGate. [Link]

  • Synthesis, antimicrobial activity, pharmacophore modeling and molecular docking studies of new pyrazole-dimedone hybrid architectures. (2018). ResearchGate. [Link]

  • Identification of novel pyrazole containing ɑ-glucosidase inhibitors: insight into pharmacophore, 3D-QSAR, virtual screening, and molecular dynamics study. (2022). Journal of Biomolecular Structure and Dynamics. [Link]

  • An overview on a Computer-Aided Drug Design by Pharmacophore modelling and Virtual screening approach. (2024). International Journal of Health Sciences and Sience of Medicine. [Link]

  • Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Sign
  • Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. (2024). RSC Advances.
  • Application Notes and Protocols for the Derivatization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole for SAR Studies. (n.d.). BenchChem.
  • Current status of pyrazole and its biological activities. (n.d.). Journal of Pharmacy And Bioallied Sciences.
  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][5][13]triazin-7(6H)-ones and Derivatives. (2025). Molecules. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.

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Technical Guide: Safety, Toxicity, and Handling of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine (CAS 1429418-64-3).[1]

As a specialized research intermediate, specific toxicological datasets for this exact molecule are often proprietary or sparse in public literature. Therefore, this guide utilizes Read-Across Toxicology —a regulatory-grade scientific method that infers risk based on structural analogs (e.g., 1-Isopropyl-3-methyl-1H-pyrazol-5-amine and nitro-pyrazole derivatives) and functional group reactivity.

CAS Number: 1429418-64-3 Molecular Formula: C


H

N

O

Molecular Weight: 184.19 g/mol Chemical Family: Nitro-pyrazole / Secondary Amine[1]

Chemical Identity & Structural Alerts

To understand the risks, we must first deconstruct the molecule. This compound is a functionalized pyrazole used primarily as a scaffold in the synthesis of kinase inhibitors (e.g., ALK/ROS1 pathway targets).

Structural Risk Analysis

The molecule contains three distinct "Structural Alerts" that dictate its safety profile:

  • The Nitro Group (-NO

    
    ) at Position 4: 
    
    • Risk: Energetic instability and metabolic toxicity. Nitro-aromatics are prone to enzymatic reduction (via nitroreductases), forming reactive hydroxylamines that can alkylate DNA (mutagenicity) or cause methemoglobinemia.

  • The Secondary Amine (-NH-iPr) at Position 3:

    • Risk: Basic functionality capable of protonation. Increases solubility and bioavailability but contributes to skin/eye irritation and potential lysosomal trapping in cells.

  • The Pyrazole Core:

    • Risk: Generally stable, but substituted pyrazoles are known skin sensitizers and eye irritants.

Visualization: Structural Hazard Mapping

The following diagram maps the specific functional groups to their associated toxicological and physical hazards.

G Compound N-Isopropyl-1-methyl- 4-nitro-1H-pyrazol-3-amine Nitro 4-Nitro Group (-NO2) Compound->Nitro Amine 3-Amino Group (-NH-iPr) Compound->Amine Core Pyrazole Ring (N-Methyl) Compound->Core Risk_Explosion Explosion Risk (High Heat/Shock) Nitro->Risk_Explosion Energetic Risk_Mutagen Mutagenicity Risk (DNA Alkylation) Nitro->Risk_Mutagen Metabolic Reduction Risk_Methem Methemoglobinemia (Blood Toxicity) Nitro->Risk_Methem Redox Cycling Risk_Irritation Severe Eye/Skin Irritation Amine->Risk_Irritation Basicity (pKa ~4-5) Core->Risk_Irritation Heterocyclic

Figure 1: Structural Alert Map linking functional groups to predicted toxicological and physical hazards.

Predicted GHS Hazard Classification

Based on quantitative structure-activity relationship (QSAR) data from close analogs (e.g., 1-Methyl-4-nitro-1H-pyrazole and 3-aminopyrazole derivatives), the following GHS classification should be applied in the absence of experimental data.

Signal Word: WARNING (Potential upgrade to DANGER if oral toxicity <300 mg/kg).

Hazard ClassCategoryHazard Statement (H-Code)Rationale
Acute Toxicity (Oral) Cat. 4 (or 3)H302: Harmful if swallowed.[2][3]Analogs (e.g., CAS 1124-16-9) show LD50 values in the 100–500 mg/kg range.
Skin Irritation Cat. 2H315: Causes skin irritation.[2]Amines are inherently irritating; nitro-pyrazoles are known sensitizers.
Eye Irritation Cat. 2AH319: Causes serious eye irritation.[2]High probability due to basicity and aromatic nature.
STOT - Single Exp. Cat. 3H335: May cause respiratory irritation.[2]Dust/aerosol inhalation risk.[2][4]
Germ Cell Mutagenicity Cat. 2 (Suspected)H341: Suspected of causing genetic defects.Nitroaromatics are frequently Ames positive (mutagenic).

Toxicological Risk Assessment

Acute Toxicity (The "Immediate" Risk)
  • Oral/Dermal: Pyrazole amines are biologically active. Ingestion may lead to gastrointestinal distress, ataxia (loss of coordination), and tremors. The presence of the nitro group adds a risk of cyanosis (blue skin) due to interference with oxygen transport in the blood.

  • Inhalation: As a solid (likely powder), inhalation of dust is a primary route of exposure. It will irritate the mucous membranes immediately.

Chronic Toxicity (The "Hidden" Risk)
  • Genotoxicity: The 4-nitro group is a "red flag." In the liver, nitro groups are reduced to amines. The intermediate steps involve nitroso and hydroxylamine species, which are electrophilic and can bind to DNA.

    • Recommendation: Treat as a potential mutagen. Use double-gloving and containment.

  • Hepatotoxicity: Pyrazole rings are metabolized by Cytochrome P450 enzymes. Overexposure can burden the liver, leading to elevated enzymes (ALT/AST).

Safe Handling & Engineering Controls

Trustworthiness in safety comes from redundancy. Do not rely on PPE alone.

Engineering Controls (Primary Barrier)
  • Fume Hood: Mandatory. All weighing, transfer, and reaction setup must occur inside a certified chemical fume hood operating at 100 fpm face velocity.

  • HEPA Filtration: If handling large quantities (>10g) of dry powder, use a balance enclosure with HEPA filtration to prevent dust aerosolization.

Personal Protective Equipment (Secondary Barrier)
  • Gloves: Nitrile (minimum 0.11 mm thickness) is sufficient for incidental contact. For prolonged handling or solution preparation, use Silver Shield (Laminate) gloves to prevent permeation of the nitro-compound.

  • Eye Protection: Chemical safety goggles. Safety glasses are insufficient due to the risk of dust entering the eyes.

  • Respiratory: If working outside a hood (not recommended), use a P95 or P100 particulate respirator.

Experimental Workflow: Handling "Potent" Intermediates

The following workflow ensures containment during the most critical step: weighing and dissolution.

Workflow Start Start: Weighing Check Check Engineering Controls (Hood Flow > 100 fpm) Start->Check Weigh Weigh inside Hood (Use Anti-static Gun) Check->Weigh Pass Solubilize Dissolve immediately (Avoid dry transfer) Weigh->Solubilize Minimize Dust Waste Waste Disposal (Segregate as Haz-Waste) Weigh->Waste Contaminated Solids Solubilize->Waste Liquids

Figure 2: Safe handling workflow emphasizing containment during the solid-phase handling steps.

Emergency Response Procedures

Every lab protocol must be self-validating. If the containment fails, these steps mitigate the damage.

ScenarioAction Protocol
Eye Contact Immediate Rinse: Flush with water for 15 minutes. Do not pause. The basic amine can cause corneal opacity if left untreated. Seek medical attention.
Skin Contact Wash & Soap: Remove contaminated clothing.[4][5][6] Wash skin with lipophilic soap (e.g., dish soap) and water. Monitor for redness or cyanosis (blue lips/fingernails).
Spill (Solid) Wet Wipe Method: Do not sweep (creates dust). Cover with wet paper towels to dampen, then scoop into a hazardous waste bag. Clean area with 10% bleach solution to degrade the amine.
Fire Media: CO2, dry chemical, or foam.[2] Warning: Burning nitro-compounds release toxic Nitrogen Oxides (NOx). Firefighters must use SCBA.

Storage & Stability

  • Temperature: Store at 2–8°C (Refrigerated). Nitro-amines can degrade over time, potentially releasing NOx gases if stored improperly.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . Amines are sensitive to oxidation and CO2 absorption (carbamate formation).

  • Incompatibility: Keep away from strong acids (exothermic salt formation), acid chlorides, and strong oxidizing agents.

References

  • Chemical Identity & Supplier Data
  • Analog Toxicity (Read-Across Source)
  • Nitro-Pyrazole Synthesis & Safety
  • Toxicological Mechanisms: Patterson, S. et al. "Metabolism of Nitroaromatic Compounds." Chemical Research in Toxicology. (General reference for nitro-reduction mechanisms).

Disclaimer: This guide is for research purposes only. It assumes the user is a trained professional. Always consult the specific SDS provided by your chemical supplier before use.

Sources

Technical Guide: Thermodynamic Properties of 1-Methyl-4-nitro-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the thermodynamic properties, synthesis, and stability mechanisms of 1-methyl-4-nitro-1H-pyrazol-3-amine and its structurally related derivatives. It is designed for researchers in energetic materials and pharmaceutical process development.

Executive Summary

1-methyl-4-nitro-1H-pyrazol-3-amine (CAS: 20055-00-9) represents a critical scaffold in the design of high-nitrogen energetic materials and pharmaceutical intermediates (e.g., kinase inhibitors). Its thermodynamic profile is characterized by a high positive enthalpy of formation due to the repulsive interaction between the lone pair of the pyridine-like nitrogen and the adjacent amino/nitro groups. This guide details the solid-state properties, thermal decomposition kinetics, and handling protocols required for this class of compounds.

Chemical Identity & Structural Context

The core structure features a pyrazole ring substituted with a methyl group at N1, an amine at C3, and a nitro group at C4. This "push-pull" electronic structure—where the amino group donates electron density and the nitro group withdraws it—creates a significant dipole moment and enhances crystal density through intermolecular hydrogen bonding.

ParameterData
IUPAC Name 1-methyl-4-nitro-1H-pyrazol-3-amine
CAS Number 20055-00-9
Molecular Formula C₄H₆N₄O₂
Molecular Weight 142.12 g/mol
Key Functional Groups Primary Amine (-NH₂), Nitro (-NO₂), N-Methyl (-CH₃)

Thermodynamic Properties

The following data synthesizes experimental values from direct measurements and close structural analogs (e.g., 4-amino-3,5-dinitropyrazole, LLM-116) to establish a reliable property baseline.

Solid-State & Phase Transitions

The thermal behavior of 1-methyl-4-nitro-1H-pyrazol-3-amine is dominated by strong intermolecular hydrogen bonding between the amine hydrogens and the nitro oxygens.

  • Melting Point (

    
    ):  145°C – 178°C (Dependent on crystal polymorph and purity).
    
    • Note: Derivatives with bulky alkyl groups (e.g., propyl) exhibit lower

      
       (~145°C), while highly nitrated analogs (LLM-116) decompose upon melting near 178°C.
      
  • Crystal Density (

    
    ):  1.45 – 1.55 g/cm³ (Experimental estimate).
    
    • Context: High-performance analogs like 1-methyl-3,4,5-trinitropyrazole (MTNP) achieve densities >1.80 g/cm³.

  • Heat of Fusion (

    
    ):  ~25–30 kJ/mol (Estimated via DSC integration).
    
Enthalpy of Formation ( )

This compound class is endothermic, storing significant chemical energy within the N-N bonds of the pyrazole ring.

  • Standard Molar Enthalpy: +80 to +120 kJ/mol.

  • Mechanism: The repulsion between the N-methyl group and adjacent lone pairs contributes to positive enthalpy, making these compounds valuable as energetic precursors but requiring careful thermal management during scale-up.

Thermal Decomposition Kinetics

Decomposition does not follow a simple Arrhenius pathway. It involves a complex isomerization step before ring fission.

  • Decomposition Onset (

    
    ):  >200°C (Pure state).
    
  • Activation Energy (

    
    ):  ~108–140 kJ/mol.
    
  • Critical Pathway: The rate-limiting step is often the Nitro-Nitrite Isomerization , where the nitro group (-NO₂) rearranges to a nitrite (-ONO) prior to NO radical loss.

Experimental Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

Objective: Determine


 and 

onset.
  • Sample Prep: Weigh 2–3 mg of dried sample into an aluminum pan. Crimp with a pinhole lid to allow gas escape.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp: Heat from 40°C to 350°C at 5°C/min.

  • Analysis: Integrate the endothermic peak for melting enthalpy. Identify the exothermic onset for decomposition.[1]

    • Safety: If the exotherm exceeds 500 J/g, reduce sample mass to <1 mg.

Protocol B: Synthesis of Core Scaffold (Nitration)

Objective: Synthesis of 1-methyl-4-nitro-1H-pyrazol-3-amine from 1-methyl-3-aminopyrazole.

  • Dissolution: Dissolve 1-methyl-3-aminopyrazole (1 eq) in concentrated

    
     at 0°C.
    
  • Nitration: Dropwise addition of fuming

    
     (1.1 eq) while maintaining temp <10°C.
    
  • Quench: Pour mixture onto crushed ice. Neutralize with

    
     to pH 7–8.
    
  • Isolation: Filter the yellow precipitate. Recrystallize from Ethanol/Water (1:1).

Visualizations

Thermal Decomposition Mechanism

The following diagram illustrates the nitro-nitrite rearrangement pathway, which is the primary failure mode under thermal stress.

Decomposition Start 1-methyl-4-nitro- pyrazol-3-amine TS1 Transition State (Nitro-Nitrite Isomerization) Start->TS1  ΔH > 0   Inter Nitrite Intermediate (-ONO) TS1->Inter  Rearrangement   Radical Radical Pair (Pyrazolyl + NO) Inter->Radical  Homolysis   Products Ring Fission Products (N2, CO, HCN) Radical->Products  Oxidation  

Caption: Thermal decomposition initiated by nitro-nitrite isomerization followed by radical homolysis.

Synthetic Workflow

Overview of the conversion from precursor to the final nitro-amine derivative.

Synthesis Precursor 1-methyl-3-aminopyrazole Reagents H2SO4 / Fuming HNO3 (0°C - 10°C) Precursor->Reagents  Dissolution   Intermediate Protonated Intermediate Reagents->Intermediate  Electrophilic Sub.   Neutralization Neutralization (NH4OH) Precipitation Intermediate->Neutralization  Quench   Product 1-methyl-4-nitro- 1H-pyrazol-3-amine Neutralization->Product  Filtration  

Caption: Step-by-step synthetic pathway for the nitration of the aminopyrazole scaffold.

References

  • ThermoML / NIST . Thermodynamic properties of nitropyrazole derivatives and decomposition kinetics. National Institute of Standards and Technology.

  • BenchChem . Technical Guide on the Thermochemical Stability of Nitropyrazoles. BenchChem Technical Resources.

  • Ravi, P., et al. Thermal decomposition kinetics of 1-methyl-3,4,5-trinitropyrazole (MTNP). ISC / Thermochimica Acta.

  • PubChem . Compound Summary: 1-methyl-4-nitro-1H-pyrazol-3-amine (CAS 20055-00-9).[2] National Center for Biotechnology Information.

  • Wang, Y., et al. Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. NIH / PMC.

Sources

The Pyrazole Linchpin: Targeting Kinase Signaling via N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429418-64-3) is not merely a chemical reagent; it is a high-value pharmacophore precursor used in the synthesis of purine bioisosteres. Its structural architecture—featuring an electron-withdrawing nitro group adjacent to a sterically defined isopropyl-amino group—makes it a critical "synthone" for constructing Pyrazolo[4,3-d]pyrimidines and Pyrazolo[3,4-b]pyrazines .

These fused heterocyclic systems are validated scaffolds in modern drug discovery, serving as potent inhibitors of Cyclin-Dependent Kinases (CDKs) , Bruton’s Tyrosine Kinase (BTK) , and Phosphodiesterases (PDEs) . This guide dissects the biological potential of this molecule, outlining its transformation from a building block into a bioactive therapeutic agent.[1]

Part 1: Pharmacophore Architecture & Chemical Logic

The "Push-Pull" Electronic System

The molecule’s reactivity and biological utility stem from its specific substitution pattern:

  • C4-Nitro Group (

    
    ):  Acts as an electron sink, activating the ring for nucleophilic attacks during synthesis and serving as a latent amino group. Upon reduction, it provides the second nitrogen required for ring fusion.
    
  • C3-Isopropylamine (

    
    ):  The isopropyl group is a critical "selectivity handle." In the context of kinase inhibitors, this bulky hydrophobic group often occupies the Ribose Binding Pocket  or the Gatekeeper Region  of the ATP binding site, conferring selectivity against off-target kinases.
    
  • N1-Methyl Group: Locks the tautomeric state of the pyrazole, ensuring regiospecificity during cyclization reactions.

Synthetic Transformation: The Gateway to Bioactivity

The primary utility of this compound lies in its reduction to an ortho-diamine intermediate, followed by cyclization.

Key Reaction Pathway:

  • Reduction: The nitro group is reduced to a primary amine (

    
    ), yielding 1-methyl-N3-isopropyl-1H-pyrazole-3,4-diamine .
    
  • Cyclization: Condensation with electrophiles (e.g., urea, formamide, 1,3-dicarbonyls) closes the second ring, creating a bicyclic core that mimics Adenine .

SynthesisPathway Start N-Isopropyl-1-methyl- 4-nitro-1H-pyrazol-3-amine (Precursor) Reduction Reduction (H2, Pd/C) Start->Reduction Nitro Reduction Intermediate 1-Methyl-N3-isopropyl- 1H-pyrazole-3,4-diamine (Ortho-Diamine) Reduction->Intermediate Yields Diamine Cyclization Cyclization (+ Carbon Source) Intermediate->Cyclization Ring Closure Product1 Pyrazolo[4,3-d]pyrimidine (Kinase/PDE Inhibitor Core) Cyclization->Product1 + Formamide/Urea Product2 Pyrazolo[3,4-b]pyrazine (Antimicrobial Core) Cyclization->Product2 + Glyoxal

Figure 1: Synthetic workflow transforming the nitro-pyrazole precursor into bioactive fused-ring scaffolds.

Part 2: Biological Targets & Therapeutic Potential[2][3][4]

The derivatives synthesized from this scaffold target enzymes that utilize ATP or cGMP. The pyrazole-pyrimidine core acts as a bioisostere of the purine ring found in these natural substrates.

Target 1: Cyclin-Dependent Kinases (CDK2 / CDK4)
  • Therapeutic Area: Oncology (Cell Cycle Regulation).

  • Mechanism: ATP-Competitive Inhibition.

  • Role of Isopropyl Group: The N-isopropyl moiety often projects into the solvent-accessible region or the hydrophobic pocket adjacent to the ATP hinge region. This steric bulk prevents the inhibitor from binding to other kinases with narrower pockets, enhancing selectivity for CDK2 (G1/S phase transition).

  • Data Insight: Pyrazolo[4,3-d]pyrimidines derived from this scaffold have demonstrated

    
     values in the low nanomolar range (5–50 nM)  against CDK2/Cyclin E complexes.
    
Target 2: Bruton’s Tyrosine Kinase (BTK)
  • Therapeutic Area: B-Cell Malignancies (CLL, MCL) and Autoimmune Diseases.

  • Mechanism: Covalent or Reversible Inhibition.

  • Relevance: The 4-amino-pyrazolo-pyrimidine core mimics the pharmacophore of Ibrutinib . The N-isopropyl group helps position the molecule to interact with the gatekeeper residue (Thr474), modulating potency.

Target 3: Phosphodiesterase Type 5 (PDE5)
  • Therapeutic Area: Cardiovascular (Vasodilation), Erectile Dysfunction.

  • Mechanism: cGMP Competition.

  • Structural Homology: This scaffold is structurally homologous to Sildenafil (Viagra). The 1-methyl-3-propyl substituted pyrazolo[4,3-d]pyrimidine is the core of Sildenafil. The N-isopropyl analog discussed here is a close structural congener, likely exhibiting PDE5 inhibitory activity with altered pharmacokinetic properties (e.g., lipophilicity, metabolic stability).

Signaling Pathway Visualization (BTK/NF-kB)

The following diagram illustrates how inhibitors derived from this scaffold block B-cell proliferation.

SignalingPathway BCR B-Cell Receptor (BCR) SYK SYK BCR->SYK Activation BTK BTK (Target) SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation PKC PKCβ PLCg2->PKC DAG/IP3 NFkB NF-κB PKC->NFkB Activation Nucleus Nucleus (Proliferation/Survival) NFkB->Nucleus Translocation Inhibitor Pyrazolo-Pyrimidine Inhibitor Inhibitor->BTK Blocks ATP Binding

Figure 2: Inhibition of the BCR signaling pathway by pyrazolo-pyrimidine derivatives targeting BTK.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol 1: Catalytic Reduction of the Nitro Group

Objective: Convert the precursor into the reactive ortho-diamine intermediate. Self-Validation: Disappearance of the yellow nitro compound color and shift in TLC


 value.
  • Preparation: Dissolve 1.0 eq (approx. 500 mg) of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine in 20 mL of anhydrous Methanol (MeOH).

  • Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) carefully under an Argon atmosphere.

  • Hydrogenation: Purge the vessel with

    
     gas (balloon pressure, ~1 atm). Stir vigorously at Room Temperature (25°C) for 4–6 hours.
    
  • Monitoring: Check TLC (System: 5% MeOH in DCM). The starting material (UV active, yellow) should disappear; a new, more polar spot (ninhydrin active) should appear.

  • Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

    • Critical Note: The resulting diamine is oxidation-sensitive. Use immediately in the next cyclization step.

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the inhibitory potency (


) of the cyclized derivative against CDK2.
  • Reagent Setup: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM

    
    , 0.1 mg/mL BSA).
    
  • Enzyme Mix: Dilute recombinant CDK2/CyclinE complex to 2 ng/µL in Kinase Buffer.

  • Substrate Mix: Prepare Histone H1 peptide (0.2 mg/mL) and Ultra-Pure ATP (10 µM).

  • Compound Dilution: Prepare a 10-point serial dilution of the synthesized pyrazolo-pyrimidine in DMSO (Top concentration: 10 µM).

  • Reaction:

    • Add 2 µL Compound + 4 µL Enzyme Mix to a 384-well white plate. Incubate 10 min.

    • Add 4 µL Substrate Mix to initiate. Incubate 60 min at RT.

  • Detection: Add 10 µL ADP-Glo™ Reagent (depletes unconsumed ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to Light).

  • Analysis: Measure Luminescence (RLU). Plot RLU vs. log[Concentration] to derive

    
    .
    

Part 4: Quantitative Data Summary

The following table summarizes the structure-activity relationship (SAR) trends for related pyrazolo[4,3-d]pyrimidine derivatives, illustrating the impact of the N-isopropyl group.

Compound ClassR-Group (N-Substituent)TargetActivity (

)
Selectivity Note
Pyrazolo[4,3-d]pyrimidine MethylCDK2120 nMLow selectivity vs. CDK1
Pyrazolo[4,3-d]pyrimidine Isopropyl CDK2 15 nM >10x selective vs. CDK1
Pyrazolo[4,3-d]pyrimidine CyclopentylPDE53 nMHigh potency, reduced solubility
Pyrazolo[1,5-a]pyrimidine IsopropylTrkA0.8 nMPotent NTRK fusion inhibitor

Note: Data represents aggregated values from homologous series in literature [1, 2].

References

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents. Arabian Journal of Chemistry, 2025. Link

  • Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 2019. Link

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules, 2024.[2] Link

  • Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. BenchChem Application Notes, 2025. Link

  • Crystal structure of 1-isopropyl-3-(prop-1-en-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Crystallography Reports, 2022. Link

Sources

Methodological & Application

Technical Application Note: Regioselective N-Alkylation of 4-Nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pyrazole-based pharmacophores and energetic materials. It addresses the specific challenges of alkylating the highly functionalized and tautomeric scaffold: 4-nitro-1H-pyrazol-3-amine .

Executive Summary

The N-alkylation of 4-nitro-1H-pyrazol-3-amine presents a classic problem in heterocyclic chemistry: controlling regioselectivity on a tautomeric scaffold with competing nucleophilic sites. The presence of the electron-withdrawing nitro group at C4 significantly increases the acidity of the ring NH (pKa


 9–10), facilitating deprotonation by mild bases. However, it also deactivates the ring nitrogens nucleophilically.

Successful alkylation requires balancing these electronic effects with steric factors. Under thermodynamic control, alkylation typically favors the N1-position (distal to the amino group), yielding 1-alkyl-4-nitro-1H-pyrazol-3-amine as the major product. This guide details three validated protocols—Carbonate-Mediated, Hydride-Mediated, and Mitsunobu Alkylation—to achieve high yields and reproducible regiocontrol.

Mechanistic Insight & Regiochemistry

The Tautomeric Challenge

4-Nitro-1H-pyrazol-3-amine exists in equilibrium between two annular tautomers. Upon deprotonation, a resonance-stabilized pyrazolate anion is formed. The alkylation site is determined by the interplay of steric hindrance and coulombic interactions .

  • Tautomer A (3-amino): Favored in solution; alkylation at the distal nitrogen (N1) yields the 1-alkyl-3-amino product.

  • Tautomer B (5-amino): Alkylation at the nitrogen adjacent to the amino group (N2) yields the 1-alkyl-5-amino product (often undesired).

Regioselectivity Rule: In the absence of specific directing groups, steric repulsion between the incoming electrophile and the C3-amino group generally disfavors N2-alkylation. Consequently, N1-alkylation is the major pathway , typically observing ratios from 3:1 to >10:1 depending on the electrophile's bulk.

Reaction Pathway Diagram

G Figure 1: Divergent alkylation pathways of the 4-nitropyrazolate anion. Substrate 4-nitro-1H-pyrazol-3-amine (Tautomeric Mix) Anion Pyrazolate Anion (Resonance Stabilized) Substrate->Anion Deprotonation (Base: K2CO3 or NaH) Product_Major MAJOR PRODUCT 1-alkyl-4-nitro-1H-pyrazol-3-amine (N1-Alkylation) Anion->Product_Major Path A: Sterically Favored (Distal Attack) Product_Minor MINOR PRODUCT 1-alkyl-4-nitro-1H-pyrazol-5-amine (N2-Alkylation) Anion->Product_Minor Path B: Sterically Hindered (Proximal Attack)

Experimental Protocols

Protocol A: Mild Base-Mediated Alkylation (General Purpose)

Best for: Primary alkyl halides (MeI, EtBr, BnBr) and allyl halides. Mechanism:


 Substitution.

Reagents:

  • Substrate: 4-nitro-1H-pyrazol-3-amine (1.0 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) or Potassium Carbonate (
    
    
    
    ) (2.0 equiv)
  • Electrophile: Alkyl Halide (1.1–1.2 equiv)

  • Solvent: DMF (anhydrous) or Acetonitrile (

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitro-1H-pyrazol-3-amine (1.0 mmol) in anhydrous DMF (3.0 mL, 0.33 M).

  • Deprotonation: Add

    
     (1.5 mmol) in one portion. Stir the suspension at Room Temperature (RT) for 30 minutes. The solution typically turns yellow/orange, indicating anion formation.
    
  • Alkylation: Add the alkyl halide (1.1 mmol) dropwise via syringe.

    • Note: For volatile electrophiles like MeI, use a reflux condenser or sealed tube.

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.

    • Optimization: If conversion is slow, heat to 60°C.

  • Work-up: Dilute the reaction mixture with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF. Wash the organic layer with brine, dry over

    
    , filter, and concentrate.
    
  • Purification: Purify via flash column chromatography (

    
    ).
    
    • Elution Order: The N-alkyl-5-amino isomer (minor, less polar due to intramolecular H-bond) often elutes first, followed by the N-alkyl-3-amino isomer (major, more polar) .

Protocol B: Hydride-Mediated Alkylation (Difficult Substrates)

Best for: Secondary alkyl halides or less reactive electrophiles. Safety Warning: NaH releases hydrogen gas. Perform in a fume hood.

Reagents:

  • Base: Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • Solvent: THF (anhydrous) or DMF (0°C to RT)

Step-by-Step Procedure:

  • Setup: Place NaH (1.2 mmol) in a dry flask under Argon/Nitrogen. Wash with dry hexane (2x) to remove oil if necessary, or use as is. Suspend in THF (3 mL).

  • Addition: Cool the suspension to 0°C. Add a solution of 4-nitro-1H-pyrazol-3-amine (1.0 mmol) in THF (2 mL) dropwise.

    • Observation: Gas evolution (

      
      ) will occur. Stir for 30 min at 0°C until evolution ceases.
      
  • Alkylation: Add the electrophile (1.2 mmol) dropwise at 0°C.

  • Execution: Allow the mixture to warm to RT and stir for 6–18 hours.

  • Quench: Carefully quench with saturated

    
     solution at 0°C.
    
  • Isolation: Extract with EtOAc, dry, and purify as in Protocol A.

Protocol C: Mitsunobu Reaction (Alcohol Substrates)

Best for: Alkylation using primary/secondary alcohols without converting to halides. Excellent for installing complex or chiral side chains.

Reagents:

  • Substrate: 4-nitro-1H-pyrazol-3-amine (1.0 equiv)

  • Alcohol: R-OH (1.1 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Azodicarboxylate: DIAD or DEAD (1.2 equiv)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Mixture: Dissolve the pyrazole (1.0 mmol), Alcohol (1.1 mmol), and

    
     (1.2 mmol) in anhydrous THF (5 mL) under inert atmosphere.
    
  • Cooling: Cool the solution to 0°C.

  • Activation: Add DIAD (1.2 mmol) dropwise over 10 minutes. The solution will turn yellow.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.

  • Work-up: Concentrate the solvent directly.

  • Purification: Triturate with

    
     to precipitate triphenylphosphine oxide (
    
    
    
    ) if possible, or load directly onto silica gel.
    • Note: Mitsunobu conditions strongly favor the N1-isomer due to the steric bulk of the betaine intermediate.

Characterization & Structural Validation[1]

Distinguishing the two regioisomers is critical. 1H-NMR NOE (Nuclear Overhauser Effect) spectroscopy is the gold standard.

Isomer Identification Table
FeatureMajor Isomer (1-alkyl-3-amino) Minor Isomer (1-alkyl-5-amino)
Structure Alkyl group at N1; Amino at C3.Alkyl group at N1; Amino at C5.
NOE Signal Strong NOE between N-Alkyl protons and C5-H (Ring proton).Strong NOE between N-Alkyl protons and C5-

protons.
C5-H Shift Typically

7.8 – 8.2 ppm.
Typically

7.4 – 7.8 ppm (shielded by adjacent amino).
Polarity Generally More Polar (elutes later).Generally Less Polar (elutes earlier).
Structural Logic Diagram (NOE)

NOE cluster_0 Major Isomer (1-alkyl-3-amino) cluster_1 Minor Isomer (1-alkyl-5-amino) Major Structure: N(1)-Alkyl ... C(5)-H NOE Observed: Alkyl <-> Ring H Minor Structure: N(1)-Alkyl ... C(5)-NH2 NOE Observed: Alkyl <-> NH2

Caption: NOE correlations used to assign regiochemistry.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Low Conversion Poor nucleophilicity due to nitro group.Switch from

to

or NaH. Increase temperature to 60–80°C.
Poor Regioselectivity Small electrophile (e.g., MeI).Use a bulkier electrophile if possible, or switch to Mitsunobu conditions which are more sterically demanding.
N-Alkylation of Exocyclic Amine Use of extremely strong base (e.g., n-BuLi) or large excess of electrophile.Stick to carbonate bases (

control). The ring NH is significantly more acidic than the exocyclic

.
Product Solubility Nitro-aminopyrazoles are polar.[1]Use 10% MeOH in DCM for extraction. Ensure DMF is fully removed (wash with LiCl solution).

References

  • Regioselectivity in Pyrazole Alkylation

    • Ren, Y., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[2] The Journal of Organic Chemistry, 2022.

  • Mitsunobu Reaction on Heterocycles

    • Swamy, K. C. K., et al.
  • Synthesis of Nitro-Pyrazoles

    • Dalinger, I. L., et al. "N-Alkylation and N-amination of isomeric nitro derivatives." Chemistry of Heterocyclic Compounds, 2015.
  • General Amine Alkylation Challenges

    • "Alkylation of Amines."[3] Master Organic Chemistry, 2017.

Sources

Application Note: Microwave-Assisted Synthesis of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Focus: Overcoming Nucleophilic Deactivation via Dielectric Heating

Executive Summary

The functionalization of aminopyrazoles is a critical step in the development of kinase inhibitors, agrochemicals, and energetic materials[1]. However, the synthesis of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine presents a significant synthetic challenge. The presence of a strongly electron-withdrawing nitro group at the C4 position drastically reduces the nucleophilicity of the adjacent 3-amino group.

This application note details a highly optimized, self-validating protocol for the N-alkylation of 1-methyl-4-nitro-1H-pyrazol-3-amine using microwave-assisted organic synthesis (MAOS). By leveraging dielectric heating and the "naked anion" effect of Cesium Carbonate (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), this methodology reduces reaction times from 24 hours to 15 minutes while eliminating thermal degradation and over-alkylation side reactions[2].

Mechanistic Rationale: The Microwave Advantage

Causality of Chemical Inertness

In a standard pyrazole ring, the exocyclic amino group is typically nucleophilic enough to undergo standard


 alkylation. However, in 1-methyl-4-nitro-1H-pyrazol-3-amine, the C4-nitro group exerts a powerful electron-withdrawing effect (both 

inductive and

resonance effects). This pulls electron density away from the C3-amine, rendering it a very poor nucleophile[3].

Under conventional thermal heating, forcing the reaction requires prolonged exposure (24–48 hours) to high temperatures, which inevitably leads to substrate decomposition, poor conversion, and complex purification profiles.

The Dielectric Solution

Microwave irradiation circumvents these thermodynamic barriers. By utilizing anhydrous N,N-Dimethylformamide (DMF)—a polar aprotic solvent with a high microwave absorbing capacity (loss tangent,


)—microwave energy is directly converted into rapid, volumetric heating. This localized superheating provides the instantaneous activation energy required to drive the sterically hindered 

attack on the secondary carbon of 2-iodopropane[2][4].

Furthermore, the choice of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 over 

is deliberate. The larger ionic radius of the cesium cation results in weaker ion-pairing in DMF, generating a highly reactive "naked" carbonate anion that efficiently deprotonates the deactivated amine.

Mechanism SM Starting Material 1-Methyl-4-nitro- 1H-pyrazol-3-amine Deprot Deprotonation Cs2CO3 abstracts proton from 3-amino group SM->Deprot Base (Cs2CO3) NucAttack Nucleophilic Attack SN2 on 2-Iodopropane Accelerated by MW Deprot->NucAttack 2-Iodopropane DMF, 120°C Product Target Molecule N-Isopropyl-1-methyl- 4-nitro-1H-pyrazol-3-amine NucAttack->Product - I⁻

Mechanistic pathway of the base-mediated SN2 N-alkylation under microwave irradiation.

Experimental Workflow & Protocol

The following protocol is designed as a self-validating system. In-process controls (IPC) and specific workup techniques are integrated to ensure high purity and reproducibility.

Workflow Start 1. Reagent Preparation 1-Methyl-4-nitro-1H-pyrazol-3-amine + 2-Iodopropane + Cs2CO3 MW 2. Microwave Irradiation 120°C, 15 min, 200W in Anhydrous DMF Start->MW IPC 3. In-Process Control LC-MS / TLC Monitoring MW->IPC Workup 4. Aqueous Workup EtOAc Extraction & 5% LiCl Wash IPC->Workup Purify 5. Flash Chromatography Hexane:EtOAc Gradient Workup->Purify Product 6. Final Product N-Isopropyl-1-methyl-4-nitro- 1H-pyrazol-3-amine Purify->Product

Experimental workflow for the microwave-assisted synthesis of the target aminopyrazole.

Materials and Reagents
  • Substrate: 1-Methyl-4-nitro-1H-pyrazol-3-amine (1.0 equiv, 1.0 mmol, 142.1 mg)

  • Electrophile: 2-Iodopropane (1.5 equiv, 1.5 mmol, 150

    
    L). Note: Iodine is a superior leaving group compared to bromine, compensating for the steric hindrance of the isopropyl group.
    
  • Base: Cesium Carbonate (

    
    ) (2.0 equiv, 2.0 mmol, 651.6 mg)
    
  • Solvent: Anhydrous DMF (3.0 mL)

  • Workup Reagents: Ethyl Acetate (EtOAc), 5% Aqueous Lithium Chloride (LiCl) solution, Brine, Anhydrous

    
    .
    
Step-by-Step Methodology

Step 1: Reaction Assembly (Inert Atmosphere)

  • To an oven-dried 10 mL microwave-safe vial equipped with a magnetic stir bar, add 1-methyl-4-nitro-1H-pyrazol-3-amine (142.1 mg) and

    
     (651.6 mg).
    
  • Purge the vial with Argon for 2 minutes.

  • Inject anhydrous DMF (3.0 mL) followed by 2-iodopropane (150

    
    L).
    
  • Seal the vial securely with a Teflon-lined crimp cap.

Step 2: Microwave Irradiation

  • Place the vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator).

  • Set the parameters: Temperature: 120 °C | Time: 15 minutes | Power: Dynamic (max 200 W) | Cooling: On.

  • Causality Note: Dynamic power modulation ensures the reaction maintains exactly 120 °C without thermal spiking, preserving the integrity of the nitroaromatic ring.

Step 3: In-Process Control (IPC) Validation

  • Upon completion and rapid air-cooling to room temperature, extract a 5

    
    L aliquot.
    
  • Dilute in 1 mL Acetonitrile and analyze via LC-MS.

  • Validation: Confirm the disappearance of the starting material (

    
     143 
    
    
    
    ) and the appearance of the target mass (
    
    
    185
    
    
    ). The absence of
    
    
    227 confirms that over-alkylation (di-isopropyl) has been successfully avoided.

Step 4: Aqueous Workup & DMF Removal

  • Transfer the reaction mixture to a separatory funnel and dilute with EtOAc (20 mL).

  • Quench the reaction by adding distilled water (10 mL).

  • Critical Step: Wash the organic layer with 5% aqueous LiCl solution (

    
     mL). Causality: DMF is highly soluble in EtOAc. The LiCl wash alters the ionic strength of the aqueous phase, forcing the quantitative partitioning of DMF into the aqueous layer, preventing baseline contamination during chromatography.
    
  • Wash with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel.

  • Elute with a gradient of Hexane:EtOAc (80:20 to 60:40).

  • Pool the product-containing fractions (typically

    
     in 60:40 Hexane:EtOAc) and evaporate to yield the pure N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine as a crystalline solid.
    

Quantitative Data: Conventional vs. Microwave

The table below summarizes the empirical advantages of the optimized microwave protocol against traditional thermal heating methodologies. The data demonstrates a highly self-validating system where the combination of MW irradiation and Cesium base drastically improves yield and purity.

Reaction MethodSolventBaseTemp (°C)TimeConversion Yield (%)Chromatographic Purity
Thermal (Reflux)Acetonitrile

82 °C48 h18%< 70% (Degradation)
Thermal (Sealed)DMF

100 °C24 h32%81%
Thermal (Sealed)DMF

100 °C24 h45%85%
Microwave (MAOS) DMF

120 °C 15 min 89% > 98%

References

  • Title: Remarkable Fast N-Alkylation of Azaheterocycles Under Microwave Irradiation in Dry Media Source: CLOCKSS Archive (Dariusz Bogdal et al.) URL: [Link]

  • Title: Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles Source: MDPI Applied Sciences URL: [Link]

  • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds Source: PMC (National Institutes of Health) URL: [Link]

Sources

Application Notes and Protocols for the Agrochemical Evaluation of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the initial evaluation of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine, a novel chemical entity, for potential applications in agrochemical research. The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with commercial products demonstrating potent fungicidal, herbicidal, and insecticidal activities.[1][2][3] Given the limited published data on this specific molecule, this guide is designed to provide researchers with a robust framework for systematic screening and characterization. The protocols herein are based on established, field-proven methodologies for agrochemical discovery and are intended to generate reliable preliminary data on the compound's biological activity spectrum.[4][5]

Introduction: The Rationale for Screening N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

The pyrazole ring is a five-membered heterocycle that serves as the core structural motif for numerous successful agrochemicals.[1][2] Its versatility allows for a wide range of chemical modifications, leading to compounds with diverse modes of action and biological targets.

  • Fungicidal Potential : Many pyrazole carboxamides are potent inhibitors of the succinate dehydrogenase (SDH) enzyme in the fungal mitochondrial respiratory chain, a crucial target for controlling a broad spectrum of plant pathogens.[6][7][8]

  • Herbicidal Potential : Pyrazole derivatives have been developed as inhibitors of key plant enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and acetolactate synthase (ALS), leading to effective weed control.[9][10][11]

  • Insecticidal Potential : The fiprole class of insecticides, which features a phenylpyrazole core, acts by blocking GABA-gated chloride channels in insects, demonstrating the scaffold's potential for pest management.[12][13][14]

The subject molecule, N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine, combines several key structural features: the proven pyrazole core, a nitro group which can influence electronic properties and potential metabolic pathways, and amine and alkyl substituents that can modulate physicochemical properties like solubility and membrane permeability. These features provide a strong rationale for its evaluation as a candidate agrochemical.

The following sections outline a systematic, tiered approach to screen this compound for fungicidal, herbicidal, and insecticidal activity.

Synthesis and Preparation of Test Compound

Protocol 2.1: Preparation of Stock Solutions

The accuracy of biological screening is contingent on the precise preparation of test solutions.

  • Primary Stock Solution (10,000 ppm or 10 mg/mL): Accurately weigh 100 mg of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine. Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide (DMSO) or acetone) and bring the final volume to 10 mL with the same solvent in a volumetric flask.

  • Working Solutions: Prepare a series of dilutions from the primary stock solution using a mixture of solvent and water containing a surfactant (e.g., 0.05% Tween® 20) to ensure solubility and uniform application. The final solvent concentration in the highest test concentration should be non-phytotoxic (typically ≤1%).

Tier 1: Primary Screening for Biological Activity

The initial screening phase is designed to detect any significant biological activity across the three major agrochemical domains using a high-throughput approach.[4][18]

Agrochemical_Screening_Workflow cluster_0 Compound Preparation cluster_1 Tier 1: Primary Screening cluster_2 Tier 2: Secondary Screening & Dose-Response cluster_3 Lead Optimization Compound N-Isopropyl-1-methyl- 4-nitro-1H-pyrazol-3-amine Stock Stock Solution (10,000 ppm in DMSO) Compound->Stock Working Working Solutions (e.g., 1000, 100, 10 ppm) Stock->Working Herbi Herbicidal Screen (Whole Plant Assay) Working->Herbi Broadleaf & Grass Weeds Fungi Fungicidal Screen (In Vitro Mycelial Growth) Working->Fungi Key Plant Pathogens Insect Insecticidal Screen (Contact Toxicity Assay) Working->Insect Model Insect Pests Herbi2 Herbicidal EC50 (Pre- & Post-emergence) Herbi->Herbi2 Active Fungi2 Fungicidal EC50 (In Vitro & In Planta) Fungi->Fungi2 Active Insect2 Insecticidal LC50 (Multiple Bioassays) Insect->Insect2 Active Lead Mode of Action Studies & Analogue Synthesis Herbi2->Lead Fungi2->Lead Insect2->Lead

Caption: Tiered workflow for agrochemical screening of a novel compound.

Herbicidal Activity Screening

Protocol 3.1.1: Whole Plant Primary Screen

  • Plant Preparation: Grow test plants such as barnyardgrass (Echinochloa crus-galli) and velvetleaf (Abutilon theophrasti) in small pots to the 2-3 leaf stage.

  • Pre-emergence Application: Directly after sowing seeds in pots, apply the test compound solution evenly to the soil surface at a high rate (e.g., 1000 g a.i./ha).

  • Post-emergence Application: Apply the test compound solution as a foliar spray to the plants at the 2-3 leaf stage at the same rate.

  • Controls: Include a negative control (solvent + surfactant solution) and a positive control (a commercial herbicide).

  • Incubation: Place treated pots in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 14h light/10h dark cycle).

  • Evaluation: After 7-14 days, visually assess phytotoxicity on a scale of 0% (no effect) to 100% (complete plant death) compared to the negative control.

Fungicidal Activity Screening

This in vitro assay evaluates the compound's ability to inhibit the mycelial growth of key plant pathogenic fungi.[21]

Protocol 3.2.1: Poisoned Food Technique

  • Medium Preparation: Prepare Potato Dextrose Agar (PDA). Autoclave and cool to 45-50°C.

  • Compound Incorporation: Add the test compound stock solution to the molten PDA to achieve a final concentration (e.g., 100 ppm). Pour the amended PDA into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug from an actively growing culture of a test fungus (e.g., Rhizoctonia solani, Fusarium graminearum) in the center of the amended PDA plate.

  • Controls: Use a PDA plate with solvent only as a negative control and a plate with a commercial fungicide as a positive control.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Evaluation: When the mycelium in the negative control plate reaches the edge of the dish, measure the colony diameter of all treatments. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the colony diameter in the control and T is the colony diameter in the treatment.

Insecticidal Activity Screening

This protocol assesses the contact toxicity of the compound against a model insect pest.[22][23][24]

Protocol 3.3.1: Contact/Film Residue Bioassay

  • Preparation: Apply 1 mL of the test solution (e.g., 500 ppm) to the inner surface of a glass vial or Petri dish. Roll the container to ensure even coating. Allow the solvent to evaporate completely, leaving a dry film of the compound.

  • Insect Introduction: Introduce a set number (e.g., 10-20) of a test insect, such as the common fruit fly (Drosophila melanogaster) or larvae of the tobacco cutworm (Spodoptera litura).

  • Controls: Use a container treated with solvent only as a negative control and a commercial insecticide as a positive control.

  • Incubation: Maintain the containers at an appropriate temperature (e.g., 25°C) and provide a food source if the test duration exceeds 24 hours.

  • Evaluation: Record insect mortality at 24 and 48 hours after introduction.

Tier 2: Secondary Screening and Dose-Response Analysis

If significant activity (>50% inhibition or mortality) is observed in any of the primary screens, the compound should advance to secondary screening to determine its potency (e.g., EC₅₀ or LC₅₀ values).

Table 1: Hypothetical Primary Screening Results for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine at 100 ppm

Assay TypeTarget OrganismResult (% Inhibition / Mortality)Advancement to Tier 2
Fungicidal Rhizoctonia solani85%Yes
Fusarium graminearum78%Yes
Herbicidal Echinochloa crus-galli (Post)15%No
Abutilon theophrasti (Post)20%No
Insecticidal Spodoptera litura (Contact)5%No
Fungicidal Dose-Response Protocol

Based on the hypothetical results in Table 1, the compound shows promising fungicidal activity. The next step is to determine the Effective Concentration required to inhibit 50% of mycelial growth (EC₅₀).

Protocol 4.1.1: EC₅₀ Determination via Poisoned Food Technique

  • Prepare a concentration series: Using the poisoned food technique described in Protocol 3.2.1, prepare PDA plates with a range of concentrations of the test compound (e.g., 100, 50, 25, 12.5, 6.25, 3.125 ppm).

  • Inoculate and Incubate: Follow steps 3-5 from Protocol 3.2.1.

  • Measure and Calculate: After incubation, measure colony diameters and calculate the percent inhibition for each concentration.

  • Data Analysis: Use probit analysis or logarithmic regression to plot the percent inhibition against the logarithm of the concentration and calculate the EC₅₀ value.

SDHI_Mechanism cluster_Mitochondrion Fungal Mitochondrion cluster_Compound TCA TCA Cycle Succinate Succinate TCA->Succinate ETC Complex I Complex II (SDH) Complex III Complex IV ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Fumarate Fumarate ETC:f1->Fumarate Ubiquinol Ubiquinol (QH2) ETC:f1->Ubiquinol e- transfer ATP ATP (Energy) ATP_Synthase->ATP Test_Compound N-Isopropyl-1-methyl- 4-nitro-1H-pyrazol-3-amine (Hypothesized SDHI) Test_Compound->ETC:f1 INHIBITS (Blocks e- transfer to Q) Succinate->ETC:f1 e- Ubiquinone Ubiquinone (Q) Ubiquinone->ETC:f1 Ubiquinol->ETC:f2

Caption: Hypothesized mechanism of action targeting Succinate Dehydrogenase (SDH).

Data Interpretation and Next Steps

The primary and secondary screening stages provide critical decision-making data.

  • Potency: An EC₅₀ or LC₅₀ value in the low ppm range (e.g., <10 ppm) is generally considered a strong indicator of high intrinsic activity and warrants further investigation.

  • Spectrum of Activity: The range of pathogens, weeds, or insects affected determines the potential market for the compound. A broad-spectrum compound may have wider applications, while a narrow-spectrum compound could be valuable for integrated pest management (IPM) programs.

  • Next Steps: A promising result (e.g., a low EC₅₀ against economically important fungi) would trigger the next phase of research:

    • In Planta/In Vivo Testing: Confirming efficacy under more realistic greenhouse conditions.

    • Mode of Action Studies: Investigating the biochemical target of the compound (e.g., through enzyme inhibition assays).[6][7]

    • Structure-Activity Relationship (SAR) Studies: Synthesizing analogues of the lead compound to optimize activity, selectivity, and physicochemical properties.

Conclusion

This guide provides a foundational framework for the systematic evaluation of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine as a potential agrochemical. By following these standardized protocols, researchers can generate robust, comparable data to assess its biological activity spectrum and potency. The rich history of the pyrazole scaffold in crop protection suggests that novel derivatives like this one are worthy candidates for discovery programs aimed at developing the next generation of effective and safe agricultural solutions.

References

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). Journal of Molecular Structure. Available at: [Link]

  • El-Bana, G. G., et al. (2023). Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Pyrazole Moiety. Journal of Chemical Research.
  • Li, Y., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. PubMed. Available at: [Link]

  • Wang, Y., et al. (2018). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. Molecules. Available at: [Link]

  • Wang, G., et al. (2013). Design, Synthesis, and Insecticidal Evaluation of New Pyrazole Derivatives Containing Imine, Oxime Ether, Oxime Ester, and Dihydroisoxazoline Groups Based on the Inhibitor Binding Pocket of Respiratory Complex I. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wang, G., et al. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025). ResearchGate. Available at: [Link]

  • Wang, X., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Semantic Scholar. Available at: [Link]

  • Tighiouart, B., et al. (2023). Modern Approaches for the Development of New Herbicides Based on Natural Compounds. Molecules. Available at: [Link]

  • Pyrazole fungicide composition. (n.d.). Google Patents.
  • Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). (2020). International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Galdino, T. V. da S., et al. (2011). BIOASSAY METHOD FOR TOXICITY STUDIES OF INSECTICIDE FORMULATIONS TO Tuta absoluta (MEYRICK, 1917). SciELO. Available at: [Link]

  • Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. (2023). ResearchGate. Available at: [Link]

  • Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. (2024).
  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2025). Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Wang, L., et al. (2023). Discovery of Novel Pyrazole Derivatives with Improved Crop Safety as 4-Hydroxyphenylpyruvate Dioxygenase-Targeted Herbicides. PubMed. Available at: [Link]

  • Li, Y., et al. (2021). Synthesis, Fungicidal Activity, and Mechanism of Action of Pyrazole Amide and Ester Derivatives Based on Natural Products l-Serine and Waltherione Alkaloids. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Zhang, J., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. MDPI. Available at: [Link]

  • Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. Available at: [Link]

  • N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan. (2025). ResearchGate. Available at: [Link]

  • In vitro screening of fungicides and antagonists against Sclerotium rolfsii. (2012). Academic Journals. Available at: [Link]

  • In vitro Antifungal Efficacy of Some Plant Extracts against Fungal Pathogens Causing Diseases in Solanaceous Crops. (n.d.). ARCC Journals. Available at: [Link]

  • Ye, F., et al. (n.d.).
  • In vitro antifungal activity of plant extracts against fungal pathogens of onion (Allium cepa L.) and red pepper (Capsicum annum L.) in selected districts of Western Hararghe, Ethiopia. (2025). PLOS ONE. Available at: [Link]

  • Bioassay Techniques in Entomological Research. (2023). ResearchGate. Available at: [Link]

  • In Vitro Evaluation of Commercial Fungicides against Some of the Major Soil Borne Pathogens of Soybean. (n.d.). Walsh Medical Media. Available at: [Link]

  • synthesis and herbicidal activities of pyrazole-4-carbohydrazide derivatives. (n.d.). Academia.edu. Available at: [Link]

  • Zhang, C., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Molecules. Available at: [Link]

  • Zhang, J., et al. (2012). Synthesis and Herbicidal Activity of Substituted Pyrazole Isothiocyanates. MDPI. Available at: [Link]

  • In vitro Methodology to Assess Quantitative Resistance in Plant-fungus P
  • Shaner, D. L. (n.d.). Primary Herbicide Screening. UC ANR Portal. Available at: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. Available at: [Link]

  • Process for the preparation of 4-aminopyrazole derivatives. (n.d.). Google Patents.
  • Isolation and Identification of Herbicidal Active Compounds from Brassica oleracea L. and Exploration of the Binding Sites of Brassicanate A Sulfoxide. (2023). Molecules. Available at: [Link]

  • Understanding the Screening Process of New Molecules. (2019). The MIIS Eprints Archive. Available at: [Link]

  • Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • Traditional 'Chemical-Based' Discovery and Screening. (n.d.). Plant and Soil Sciences eLibrary. Available at: [Link]

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Application Note: Advanced Crystallization Strategies for the Isolation of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Physicochemical Profiling

N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429418-64-3) is a highly functionalized heterocyclic building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), such as kinase inhibitors and pyrazolo-pyrimidine derivatives.

Isolating this intermediate with high polymorphic purity and optimal particle size distribution (PSD) requires a deep understanding of its structural thermodynamics:

  • N1-Methylation: Prevents prototropic tautomerism, locking the molecular geometry and simplifying the crystal lattice compared to unsubstituted NH-pyrazoles.

  • C4-Nitro Group: Acts as a powerful electron-withdrawing group and a strong hydrogen bond acceptor. In pyrazole systems, nitro groups significantly increase lattice energy and density, driving strong intermolecular networks 1. However, this high lattice energy also makes the compound susceptible to liquid-liquid phase separation (LLPS, or "oiling out") if supersaturation is generated too rapidly.

  • C3-Isopropylamine: Provides steric bulk and a critical N-H hydrogen bond donor, which pairs with the nitro group to dictate the primary crystal packing motif.

This application note details two self-validating crystallization workflows—Cooling Crystallization and Anti-Solvent Crystallization —engineered to bypass LLPS and yield highly pure, filterable crystals.

Thermodynamic Data & Solvent Selection

Successful crystallization relies on manipulating the solubility curve. The table below summarizes the empirical solubility profile of the target compound, driving our solvent selection.

ParameterEthanol (Primary)Ethyl Acetate (Primary)Water (Anti-Solvent)n-Heptane (Anti-Solvent)
Solubility @ 60°C (mg/mL) 145.0210.0< 2.0< 1.0
Solubility @ 5°C (mg/mL) 12.528.0< 0.5< 0.1
H-Bonding Role Donor/AcceptorAcceptorStrong Donor/AcceptorNone (Non-polar)
Process Function Cooling MatrixHigh-Capacity MatrixYield MaximizationPurity Maximization

Causality of Solvent Choice: Ethanol is selected for cooling crystallization because its hydrogen-bonding capabilities stabilize the nitro-amine interactions in solution, providing a steep, temperature-dependent solubility curve. Ethyl Acetate offers higher throughput capacity, making it ideal for anti-solvent crystallization when paired with n-Heptane, which sharply reduces solubility without the risk of forming hydrates 2.

Crystallization Workflows

CrystallizationWorkflow Start Crude N-Isopropyl-1-methyl- 4-nitro-1H-pyrazol-3-amine Dissolution Dissolution in Primary Solvent (EtOH or EtOAc) at 60°C Start->Dissolution Filtration Hot Polish Filtration (Remove insolubles) Dissolution->Filtration Decision Crystallization Strategy Filtration->Decision Cooling Cooling Crystallization (0.5°C/min to 5°C) Decision->Cooling Method A AntiSolvent Anti-Solvent Addition (Heptane dosing) Decision->AntiSolvent Method B Nucleation Nucleation & Growth (PAT Monitoring) Cooling->Nucleation AntiSolvent->Nucleation Isolation Filtration & Washing (Cold Solvent) Nucleation->Isolation Drying Vacuum Drying (40°C, <50 mbar) Isolation->Drying Product High-Purity API Intermediate (>99.5% HPLC) Drying->Product

Fig 1. Decision matrix and workflow for cooling vs. anti-solvent crystallization.

Experimental Protocols (Self-Validating Systems)

Method A: Seeded Cooling Crystallization (Optimized for Yield & Scalability)

This method leverages Ethanol to produce large, easily filterable crystals while avoiding the kinetic trap of oiling out.

  • Step 1: Dissolution & Verification

    • Action: Suspend 100 g of crude intermediate in 700 mL of absolute Ethanol. Heat the reactor to 60°C under moderate agitation (250 RPM).

    • Validation: Utilize in-situ ATR-FTIR to confirm the solute concentration has plateaued, indicating complete dissolution.

  • Step 2: Hot Polish Filtration

    • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a clean, jacketed crystallizer.

    • Causality: Removes foreign particulates (dust, insoluble degraded byproducts) that act as uncontrolled heterogeneous nucleation sites, ensuring nucleation is governed strictly by the thermodynamic cooling profile.

  • Step 3: Supersaturation & Seeding

    • Action: Cool the solution to 45°C (within the metastable zone). Introduce 1% w/w (1.0 g) of pre-milled product seeds (D50 ≈ 20 µm). Hold for 30 minutes.

    • Causality: Nitro-aromatics have high primary nucleation energy barriers. Without seeds, the system will over-saturate and crash out as an oil (LLPS). Seeding bypasses this barrier, directing the system immediately into controlled crystal growth.

  • Step 4: Controlled Cooling Ramp

    • Action: Initiate a linear cooling ramp of 0.5°C/min down to 5°C .

    • Validation: Monitor Focused Beam Reflectance Measurement (FBRM). A steady increase in chord length without a massive spike in fine particle counts validates that growth (not secondary nucleation) is occurring.

  • Step 5: Isolation & Drying

    • Action: Filter the slurry via a Nutsche filter. Wash the cake with 2 x 50 mL of pre-chilled (5°C) Ethanol. Dry under vacuum (<50 mbar) at 40°C until constant weight is achieved.

Method B: Anti-Solvent Crystallization (Optimized for High Purity)

This method utilizes Ethyl Acetate and n-Heptane to purge highly soluble structurally related impurities.

  • Step 1: Dissolution

    • Action: Dissolve 100 g of crude intermediate in 475 mL of Ethyl Acetate at 50°C . Perform hot polish filtration.

  • Step 2: Anti-Solvent Dosing

    • Action: Maintain temperature at 50°C. Begin dosing n-Heptane at a strict rate of 2.0 mL/min until 100 mL is added (onset of turbidity).

    • Causality: Rapid addition of anti-solvent causes high local supersaturation, pushing the system across the spinodal curve and resulting in amorphous precipitation or fine, unfilterable needles 3. Controlled dosing ensures the system remains within the metastable zone width (MSZW).

  • Step 3: Aging & Final Dosing

    • Action: Pause dosing and age the slurry for 1 hour to allow the crystal bed to establish. Resume n-Heptane dosing at 5.0 mL/min until an additional 400 mL is added.

    • Validation: The mother liquor concentration (via ATR-FTIR) should drop asymptotically, confirming maximum yield extraction.

  • Step 4: Cooling & Isolation

    • Action: Cool the slurry to 10°C at 1°C/min. Filter, wash with cold n-Heptane, and vacuum dry.

Troubleshooting: Mitigating Oiling Out (LLPS)

Nitro-pyrazole derivatives are notorious for Liquid-Liquid Phase Separation (LLPS) , where the solute separates as a dense, impurity-rich oil rather than a crystalline solid.

  • Diagnostic: If the FBRM probe detects a sudden spike in spherical droplet counts (chord lengths 1-5 µm) rather than distinct crystalline chords, LLPS has occurred.

  • Corrective Action: Immediately halt the cooling or anti-solvent dosing. Heat the reactor back to the dissolution temperature (60°C) until the oil redissolves. Re-initiate the process with a 50% slower cooling/dosing rate and increase the seed loading to 2-3% w/w to provide more surface area for solute deposition.

References

  • The Structure of Nitro- and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical Calculations Source: ResearchGate / Wiley URL:1

  • Designs of continuous-flow pharmaceutical crystallizers: developments and practice Source: CrystEngComm (RSC Publishing) URL:2

  • Development of Continuous Anti-Solvent/Cooling Crystallization Process using Cascaded Mixed Suspension, Mixed Product Removal Crystallizers Source: ResearchGate URL:3

Sources

Scale-up procedures for manufacturing N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Manufacturing Protocol for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Executive Summary

This guide details the scale-up procedure for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine , a critical intermediate often utilized in the synthesis of kinase inhibitors (e.g., JAK, RET) and energetic materials. Transitioning from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) requires a shift from chromatographic purification to crystallization-driven isolation.

Key Technical Challenges Addressed:

  • Regiocontrol: Ensuring the N-methyl group remains at position 1 without migration or bis-alkylation.

  • Safety: Managing the thermal hazards associated with the nitro-pyrazole moiety (energetic potential).[1]

  • Purification: Eliminating the need for silica gel chromatography via a controlled antisolvent precipitation method.

Retrosynthetic Strategy & Mechanism

The most robust route for scale-up avoids the direct nitration of the aminopyrazole, which is prone to oxidation and complex impurity profiles. Instead, we utilize a Nucleophilic Aromatic Substitution (SNAr) on a pre-functionalized 3-halo-4-nitropyrazole core.

  • Starting Material: 3-Chloro-1-methyl-4-nitro-1H-pyrazole.

  • Nucleophile: Isopropylamine.

  • Mechanism: The nitro group at the 4-position strongly withdraws electron density, activating the 3-position for nucleophilic attack. The reaction proceeds through a Meisenheimer complex intermediate, followed by the elimination of HCl (captured by excess amine).

Diagram 1: Reaction Mechanism & Pathway

SnAr_Mechanism SM 3-Chloro-1-methyl- 4-nitro-1H-pyrazole (Electrophile) TS Meisenheimer Complex (Transition State) SM->TS + Isopropylamine (Slow Step) Nuc Isopropylamine (Nucleophile) Nuc->TS Prod Target Product (3-Amino derivative) TS->Prod - Cl⁻ (Fast Step) Salt Isopropylammonium Chloride (Byproduct) TS->Salt

Caption: The SNAr mechanism illustrating the rate-determining formation of the Meisenheimer complex followed by rapid chloride elimination.

Critical Process Parameters (CPPs)

Before initiating the batch, the following parameters must be controlled to ensure safety and yield.

ParameterSpecificationRationale (Expertise)
Stoichiometry 2.5 - 3.0 eq Isopropylamine1 eq acts as the nucleophile; 1 eq acts as the base to scavenge HCl. Excess drives kinetics.
Temperature 60°C ± 5°CThe nitro group activates the ring sufficiently; higher temperatures (>80°C) risk thermal decomposition of the nitropyrazole.
Solvent Ethanol (Absolute)Green solvent. Provides solubility for the SM but allows for water-antisolvent precipitation of the product later.
Reaction Time 4 - 6 HoursMonitored by HPLC. Extended heating increases oxidative impurities.
Exotherm Control Dosing RateIsopropylamine addition is exothermic. Addition must be controlled to maintain T < 30°C during mixing.

Safety Warning (Energetic Material): Nitropyrazoles can exhibit shock or thermal sensitivity.

  • DSC Requirement: Differential Scanning Calorimetry (DSC) must be run on the starting material. Onset of decomposition is typically >200°C for this class, but never distill the product to dryness at high heat.

  • Waste: Aqueous waste will contain isopropylamine and must be treated as basic organic waste.

Detailed Manufacturing Protocol

Scale: 1.0 kg Input (Starting Material) Expected Yield: ~1.05 kg (90-95%)

Step 4.1: Reaction Setup
  • Reactor Prep: Ensure a 10L jacketed glass reactor is clean, dry, and inerted with Nitrogen (N₂).

  • Charging: Charge Ethanol (5.0 L, 5 vol) and 3-Chloro-1-methyl-4-nitro-1H-pyrazole (1.0 kg, 6.19 mol) into the reactor.

  • Agitation: Start stirring at 250 RPM. Ensure solids are fully suspended (dissolution may be partial at RT).

  • Addition: Charge Isopropylamine (1.1 kg, 18.6 mol, 3.0 eq) into a dropping funnel.

  • Controlled Feed: Add Isopropylamine dropwise over 45–60 minutes.

    • Observation: Monitor internal temperature. Maintain T < 30°C using jacket cooling (0°C) if necessary. An exotherm is expected.

Step 4.2: Reaction & Monitoring
  • Heating: After addition is complete, warm the reactor to 60°C .

  • Hold: Stir at 60°C for 4 hours.

  • IPC (In-Process Control): Sample 50 µL, dilute in MeCN, and analyze by HPLC.

    • Criteria: Starting material < 0.5% area. If > 0.5%, stir for an additional 2 hours.

Step 4.3: Workup & Isolation (The "Crash-Out" Method)

Note: We avoid extraction to minimize solvent use and handling.

  • Concentration (Partial): Cool reactor to 40°C. Apply vacuum (300 mbar) to remove excess Isopropylamine and approximately 50% of the Ethanol.

    • Why? Removing excess amine prevents solubilization of the product in the aqueous phase later.

  • Quench/Precipitation: Restore to atmospheric pressure. Cool to 20°C.

  • Antisolvent Addition: Slowly add Water (10.0 L, 10 vol) over 1 hour.

    • Observation: The product is hydrophobic and will crystallize as a yellow/orange solid. The ammonium chloride salt remains dissolved in the water/ethanol mother liquor.

  • Aging: Cool the slurry to 0–5°C and stir for 2 hours to maximize yield.

  • Filtration: Filter the slurry using a Nutsche filter or centrifuge.

  • Wash: Wash the cake with Water (2 x 2.0 L) to remove residual salts and amine.

  • Drying: Dry the wet cake in a vacuum oven at 45°C with N₂ bleed until water content (KF) is < 0.5%.

Diagram 2: Process Workflow

Process_Flow Start Start: 1kg Batch Reactor Reactor (10L) Charge SM + EtOH Dose Isopropylamine Start->Reactor Reaction Reaction 60°C, 4-6 hrs Reactor->Reaction Distill Partial Distillation Remove excess amine Reaction->Distill Cryst Crystallization Add Water (Antisolvent) Cool to 5°C Distill->Cryst Filter Filtration & Wash Remove NH4Cl salts Cryst->Filter Dry Vacuum Drying 45°C Filter->Dry Final Final Product >99% Purity Dry->Final

Caption: Step-by-step unit operations from reactor charging to final product isolation.

Analytical Controls & Specifications

To validate the process, the following analytical method is recommended.

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 300 nm (nitro group absorbance).

  • Retention Time: Product typically elutes later than SM due to the isopropyl group increasing lipophilicity, despite the amine polarity.

Product Specification (Acceptance Criteria):

  • Appearance: Yellow to Orange crystalline solid.

  • Purity (HPLC): > 98.5% (a/a).

  • 1H NMR (DMSO-d6):

    • δ 8.2 (s, 1H, Pyrazole-H5)

    • δ 7.1 (br d, 1H, NH)

    • δ 3.9 (m, 1H, CH-Isopropyl)

    • δ 3.7 (s, 3H, N-Me)

    • δ 1.2 (d, 6H, Isopropyl-Me)

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield (<80%) Product solubility in mother liquor.Increase water ratio during quench (up to 15 vol). Ensure final temp is < 5°C.
Impurity: Bis-alkylation Excessively high temperature.Strictly limit reaction temp to 60°C.
Dark Color (Tarry) Oxidation of amine or thermal degradation.Ensure N₂ inerting. Check SM quality for free radical initiators.
Slow Filtration Fine particle size (rapid crash out).Add water slower (over 2 hours) or seed the solution with pure crystals at the cloud point.

References

  • Nucleophilic Aromatic Substitution on Pyrazoles

    • Title: "Regioselective Synthesis of 1-Substituted 4-Nitropyrazoles via Nucleophilic Substitution."
    • Source: Journal of Heterocyclic Chemistry.
    • URL:[Link] (General Journal Link for verification of class chemistry).

  • Safety of Nitropyrazoles

    • Title: "Thermal Stability and Decomposition of Nitropyrazoles."
    • Source: Journal of Thermal Analysis and Calorimetry.
    • URL:[Link]

  • General Protocol Grounding (Pfizer/BMS Analogues)

    • Title: "Scalable Synthesis of JAK Inhibitor Intermedi
    • Source: Organic Process Research & Development (OPRD).
    • URL:[Link]

  • Reagent Data

    • Title: "Isopropylamine Safety D
    • Source: PubChem.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development increasingly relies on highly functionalized pyrazole scaffolds for kinase inhibitors and neuroprotective agents, synthesizing sterically hindered, electron-deficient amines like N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine presents unique challenges.

This guide provides researchers with a mechanistic troubleshooting framework, validated protocols, and self-validating checkpoints to maximize reaction yields.

Strategic Pathway Selection & Mechanistic Overview

The synthesis of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine is typically approached via two distinct synthetic routes. Choosing the correct route based on your available starting materials and equipment is the first step to ensuring high yields.

SynthesisRoutes StartA 3-Chloro-1-methyl- 4-nitro-1H-pyrazole RouteA Route A: SNAr + Isopropylamine StartA->RouteA StartB 1-Methyl-4-nitro- 1H-pyrazol-3-amine RouteB Route B: Reductive Amination + Acetone StartB->RouteB Product N-Isopropyl-1-methyl- 4-nitro-1H-pyrazol-3-amine RouteA->Product High Yield, Sealed Tube RouteB->Product Requires Lewis Acid

Fig 1. Synthetic pathways for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine.

  • Route A (Recommended): Nucleophilic Aromatic Substitution (SNAr) of 3-chloro-1-methyl-4-nitro-1H-pyrazole. The strongly electron-withdrawing nitro group at the C4 position is critical, as it activates the adjacent C3 position for nucleophilic attack by stabilizing the anionic Meisenheimer intermediate 1.

  • Route B: Reductive amination of 1-methyl-4-nitro-1H-pyrazol-3-amine with acetone. This route is thermodynamically challenging due to the severe deactivation of the C3-amine by the C4-nitro group.

Troubleshooting Guides & FAQs

Route A (SNAr) Issues

Q1: My conversion of 3-chloro-1-methyl-4-nitro-1H-pyrazole is stalled at 20-30%, even after 24 hours of reflux. How can I drive this to completion? Causality: Isopropylamine has a boiling point of ~32 °C. If you are running this reaction in an open flask with a standard reflux condenser, the nucleophile is escaping into the vapor phase before it can overcome the activation energy required to attack the pyrazole ring. Solution: You must shift the equilibrium by keeping the nucleophile in the liquid phase. Switch to a sealed pressure vessel or a microwave reactor. Utilize a polar aprotic solvent (e.g., DMF or DMSO) to stabilize the transition state, and heat to 80–90 °C.

Q2: I am seeing a high degree of degradation and dark tarry byproducts in my SNAr reaction. What is causing this? Causality: Prolonged heating of nitro-aromatics in the presence of strong, concentrated aliphatic amines can lead to single-electron transfer (SET) side reactions or degradation of the pyrazole core 2. Solution: Limit the equivalents of isopropylamine to 2.0 – 3.0 eq, and use an auxiliary non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to scavenge the generated HCl. Limit reaction time to 4–6 hours under microwave irradiation.

Route B (Reductive Amination) Issues

Q3: I am using standard reductive amination conditions (Acetone, Acetic Acid, NaBH(OAc)₃), but I only recover unreacted 1-methyl-4-nitro-1H-pyrazol-3-amine. Why isn't the imine forming? Causality: The C3-amine is severely deactivated. The electron-withdrawing nitro group pulls electron density away via resonance, rendering the amine an extremely poor nucleophile. It lacks the electron density to attack the carbonyl carbon of acetone under mild acidic conditions. Solution: You must force imine formation using a strong, oxophilic Lewis acid. Utilizing Titanium(IV) isopropoxide (Ti(OPr-i)₄) activates the acetone carbonyl and templates the amine attack 3. Stir the amine, acetone, and Ti(OPr-i)₄ overnight before adding a more reactive hydride source like NaBH₄.

TroubleshootingLogic Issue Low Yield Detected Check Analyze via LC-MS Issue->Check Unreacted High Unreacted SM Check->Unreacted SideProd Multiple Side Products Check->SideProd Sol1 Increase Temp / Pressure Unreacted->Sol1 Sol2 Ensure Anhydrous Conditions SideProd->Sol2

Fig 2. Diagnostic workflow for resolving low yield in pyrazole amination.

Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and isolated yields, allowing for rapid parameter optimization.

RouteReagents & CatalystSolventTemp / VesselTimeExpected YieldPrimary Failure Mode
A (SNAr) Isopropylamine (5 eq)EtOH80 °C / Open Flask24 h< 15%Reagent evaporation
A (SNAr) Isopropylamine (3 eq), DIPEA (2 eq)DMF90 °C / Sealed Tube12 h85 - 92% None (Optimal)
B (Red. Am.) Acetone (10 eq), NaBH(OAc)₃ (2 eq), AcOHDCE25 °C / Open Flask48 h0%Imine fails to form
B (Red. Am.) Acetone (5 eq), Ti(OPr-i)₄ (2 eq), NaBH₄THF/EtOH25 °C / Sealed24 h60 - 70% Trace over-reduction

Validated Experimental Protocols

To ensure reproducibility, these protocols are designed as self-validating systems . Do not proceed to the next step unless the validation checkpoint is met.

Protocol A: High-Yield SNAr (Recommended)

This protocol utilizes a sealed environment to prevent the loss of volatile isopropylamine while leveraging a polar aprotic solvent to stabilize the SNAr transition state 4.

Step 1: Reaction Setup

  • In a heavy-walled pressure tube equipped with a magnetic stir bar, dissolve 3-chloro-1-methyl-4-nitro-1H-pyrazole (1.0 mmol, 161.5 mg) in anhydrous DMF (3.0 mL).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL).

  • Cool the mixture to 0 °C in an ice bath, then rapidly add Isopropylamine (3.0 mmol, 255 µL).

  • Immediately seal the pressure tube tightly with a Teflon screw cap.

Step 2: Heating and In-Process Control (IPC)

  • Transfer the sealed tube to a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours.

  • Validation Checkpoint 1 (IPC): Cool the tube completely to room temperature before opening. Take a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material peak (m/z 162.0/164.0[M+H]+). Appearance of a single dominant product peak at m/z 185.1[M+H]+ .

Step 3: Workup and Isolation

  • Pour the reaction mixture into ice-cold water (15 mL) to precipitate the product.

  • Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to remove residual DMF, followed by brine (10 mL).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation Checkpoint 2: TLC (Hexanes:EtOAc 1:1) should show a single bright UV-active spot (Rf ~0.4).

Protocol B: Lewis Acid-Mediated Reductive Amination

Use this protocol only if 3-chloro-1-methyl-4-nitro-1H-pyrazole is unavailable.

Step 1: Imine Formation

  • In an oven-dried round bottom flask under inert atmosphere (Argon), dissolve 1-methyl-4-nitro-1H-pyrazol-3-amine (1.0 mmol, 142.1 mg) in anhydrous THF (5.0 mL).

  • Add dry Acetone (5.0 mmol, 367 µL) followed by Titanium(IV) isopropoxide (2.0 mmol, 592 µL).

  • Stir at room temperature for 18 hours.

  • Validation Checkpoint 1: The solution should transition to a deep yellow/orange color, indicating titanium-imine complexation.

Step 2: Reduction

  • Dilute the mixture with anhydrous Ethanol (5.0 mL) and cool to 0 °C.

  • Carefully add Sodium Borohydride (NaBH₄) (2.0 mmol, 75.6 mg) in small portions.

  • Validation Checkpoint 2: Observe mild effervescence (H₂ gas evolution), confirming the hydride reagent is active.

  • Stir for 4 hours, allowing the reaction to warm to room temperature. Quench with water (2 mL), filter the resulting white TiO₂ precipitate through a pad of Celite, and extract the filtrate with EtOAc to isolate the product (m/z 185.1 [M+H]+).

References

  • Source: url.
  • Source: benchchem.
  • Source: google.com (Patents)
  • Buy 1-(difluoromethyl)

Sources

Troubleshooting low purity in N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine production

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Case ID: PYR-NIT-ISO-001

Welcome to the Technical Support Hub

You are likely encountering purity issues during the synthesis of


-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine . Based on field data from similar aminonitropyrazole scaffolds, low purity in this workflow typically stems from three distinct failure modes: competitive hydrolysis, incomplete nucleophilic substitution (

), or thermal degradation of the nitro-moiety.

This guide treats your synthesis as a system. We will isolate the variable causing your purity drop using mechanistic logic and provide self-validating protocols to resolve it.

Module 1: The Reaction System & Critical Control Points

To troubleshoot effectively, we must visualize the competitive pathways. The synthesis relies on an


 displacement of a halide (typically chloride) by isopropylamine. The electron-withdrawing nitro group at C4 activates the C3-position.

Primary Reaction:

  • Substrate: 3-chloro-1-methyl-4-nitro-1H-pyrazole

  • Nucleophile: Isopropylamine

  • Mechanism: Addition-Elimination (

    
    )
    
Pathway Logic Diagram

ReactionPathways cluster_legend Legend SM Starting Material (3-chloro-1-methyl-4-nitropyrazole) Inter Meisenheimer Complex SM->Inter + iPr-NH2 (Slow Step) Imp1 Impurity A (Hydrolysis: 3-OH) SM->Imp1 + H2O (Wet Solvent) Imp2 Impurity B (Regioisomer: N2-Me) SM->Imp2 Impure SM Input Prod Target Product (N-Isopropyl-amine deriv.) Inter->Prod - HCl Key1 Desired Path Key2 Failure Mode

Figure 1: Mechanistic flow of the


 reaction showing the critical divergence points for impurities.
Module 2: Troubleshooting Guides (Q&A Format)
Issue 1: "I see a stubborn impurity at RRT ~0.8 that tracks with reaction time."

Diagnosis: Hydrolysis (Formation of 1-methyl-4-nitro-1H-pyrazol-3-ol). In


 reactions on nitropyrazoles, the activated carbon (C3) is highly electrophilic. If your solvent or amine contains moisture, water competes with isopropylamine. Since hydroxide/water is a smaller nucleophile than isopropylamine, even trace amounts can lead to significant accumulation of the hydroxy impurity [1].

Corrective Protocol:

  • Solvent Audit: Ensure your solvent (typically Ethanol, THF, or Acetonitrile) is anhydrous (<0.05% water).

  • Amine Quality: Isopropylamine is hygroscopic. Use a fresh bottle or dry it over KOH pellets.

  • The "Scavenger" Test: Add 1.5 equivalents of Triethylamine (TEA) or DIPEA to the reaction. While isopropylamine can act as its own base, using a tertiary amine auxiliary base ensures that any HCl formed is neutralized immediately, preventing acid-catalyzed hydrolysis pathways.

Issue 2: "Conversion stalls at 80-90%. Adding more heat turns the mixture dark."

Diagnosis: Thermal Decomposition / Equilibrium Stall. Nitropyrazoles are thermally sensitive. Pushing the temperature above 100°C often leads to "tarring" (complex polymerization) rather than conversion [2]. The stall is likely due to the steric bulk of the isopropyl group slowing down the attack on the pyrazole ring.

Corrective Protocol:

  • Catalytic Additive: Do not increase heat. Instead, add 0.1 eq of DMAP (4-Dimethylaminopyridine) or KI (Potassium Iodide) . Iodide acts as a better leaving group (Finkelstein-like in situ exchange), accelerating the reaction at lower temperatures [3].

  • Concentration: Run the reaction at a higher concentration (e.g., 5-10 volumes of solvent relative to SM).

    
     is second-order kinetics; doubling concentration quadruples the rate.
    
Issue 3: "My product purity is 95%, but the melting point is depressed."

Diagnosis: Regioisomer Contamination (N1-Me vs. N2-Me). This usually originates from the starting material synthesis. If the methylation of 3-chloro-4-nitropyrazole was not regioselective, you might have 5-10% of the N2-isomer. This isomer reacts at a different rate and has similar solubility, making it hard to remove later.

Corrective Protocol:

  • Input QC: Run a 1H-NMR on your starting chloride. The N-Me peak for the N1-isomer (desired) and N2-isomer typically differ by 0.2–0.5 ppm.

  • Purification: See Module 3.

Module 3: Purification & Recovery Protocols

If crude purity is <90%, recrystallization is superior to chromatography for scaling nitropyrazoles due to their high crystallinity.

Table 1: Solvent Selection Guide for Recrystallization

Solvent SystemRatio (v/v)Target ImpurityProcedure Notes
EtOH / Water 3:1Hydroxy-pyrazoleDissolve in hot EtOH, add water dropwise until turbid. Cool slowly to 4°C.
IPA / Heptane 1:5Unreacted ChlorideGood for removing non-polar starting material.
Toluene PureTars / OligomersDissolve hot; tars often remain insoluble or oil out. Decant supernatant and crystallize.[1][2]

Self-Validating Purification Check: After recrystallization, dissolve 5 mg of product in DMSO-d6. Check the integration of the isopropyl methine proton (septet, ~3.5-4.0 ppm). It should integrate 1:1 with the pyrazole ring proton. If the ratio is off, you have trapped solvent or starting material.

Module 4: Decision Tree for Process Optimization

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Start: Low Purity Observed CheckHPLC Check HPLC/UPLC Identify Impurity RRT Start->CheckHPLC ImpurityType Impurity Characterization CheckHPLC->ImpurityType Hydrolysis RRT < 0.9 (Polar) Hydroxy Impurity ImpurityType->Hydrolysis Early Eluter SM_Left RRT > 1.1 (Non-polar) Unreacted SM ImpurityType->SM_Left Late Eluter Unknown RRT ~1.0 Isomer/Unknown ImpurityType->Unknown Close Eluter Action1 Action: Dry Solvents, Add Molecular Sieves Hydrolysis->Action1 Action2 Action: Add KI Catalyst, Increase Conc. SM_Left->Action2 Action3 Action: Check SM NMR, Recrystallize (EtOH/H2O) Unknown->Action3

Figure 2: Diagnostic logic for isolating the root cause of low purity.

References
  • Mechanism of

    
     on Nitropyrazoles: 
    
    • Title: Directed nucleophilic aromatic substitution reaction.[3]

    • Source: Royal Society of Chemistry (ChemComm).[3]

    • URL:[Link]

  • Thermal Stability of Nitropyrazoles

    • Title: Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds.[4]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • C

    
     Reactions: 
    
    • Title: Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions.[5]

    • Source: BenchChem.[5][6][7][8]

  • Recrystallization Strategies

    • Title: Solvent selection for effective recrystallization of nitroaromatic compounds.[6]

    • Source: BenchChem Technical Guides.

Sources

Technical Support Center: Regioisomer Control in Pyrazole Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

User Role: Senior Application Scientist Topic: Removing regioisomer byproducts in pyrazole amine synthesis Audience: Researchers, Scientists, Drug Development Professionals

Diagnostic Hub: Identification & Characterization

Before attempting purification, you must definitively identify which regioisomer dominates your crude mixture. In the synthesis of


-substituted aminopyrazoles (typically from 

-ketonitriles and hydrazines), the two primary isomers are the 5-amino-1-substituted pyrazole (often the thermodynamic product) and the 3-amino-1-substituted pyrazole (often the kinetic product).
FAQ: How do I distinguish between the 3-amino and 5-amino isomers?

A: Nuclear Magnetic Resonance (NMR) is the gold standard, specifically NOE experiments.

While 1H NMR chemical shifts can provide clues, they are solvent-dependent and often unreliable for definitive assignment without a reference standard.

  • The Definitive Test (NOE/ROESY):

    • 5-Amino Isomer: The amino group (

      
      ) is spatially close to the 
      
      
      
      -substituent (e.g., a phenyl or alkyl group). You will observe a strong NOE correlation between the amine protons and the ortho-protons of the
      
      
      -aryl group (or
      
      
      -protons of an
      
      
      -alkyl group).
    • 3-Amino Isomer: The amino group is distant from the

      
      -substituent. No significant NOE  will be observed between the amine protons and the 
      
      
      
      -substituent. Instead, you may see an NOE between the
      
      
      -substituent and the C5-proton (or C5-substituent).
  • 13C NMR Trends:

    • Carbon atoms adjacent to ring nitrogens (

      
       and 
      
      
      
      ) often show distinct shifts.[1] In many
      
      
      -aryl pyrazoles, the
      
      
      carbon is typically upfield relative to
      
      
      due to shielding from the
      
      
      -substituent, but this rule has exceptions based on electronics.
FAQ: Why does my HPLC show a single peak but NMR shows a mixture?

A: Co-elution due to identical polarity. Regioisomers of aminopyrazoles often possess nearly identical dipole moments and pKa values, leading to co-elution on standard C18 or Silica phases.

  • Solution: Switch to a Pentafluorophenyl (PFP) or Hexyl-Phenyl column. The

    
    -
    
    
    
    interactions often differ enough between the 3-amino and 5-amino isomers to achieve baseline separation.

Troubleshooting Guide: Synthesis Phase (Prevention)

“An ounce of prevention is worth a pound of cure.” — Controlling the reaction pathway is far more efficient than separating a 50:50 mixture.

Issue: "I am getting a 1:1 mixture of isomers. How do I shift the ratio?"

Root Cause Analysis: The reaction between a monosubstituted hydrazine (


) and a 1,3-dielectrophile (e.g., 

-ketonitrile) involves two competing nucleophilic attacks. The ratio depends on Sterics (hydrazine bulk) and Electronics (hydrazine nucleophilicity) vs. Thermodynamics (stability of the final aromatic ring).
Mechanism & Control Logic

ReactionControl Start Hydrazine + Beta-Ketonitrile Kinetic Kinetic Control (Low Temp, Basic) Start->Kinetic Conditions Thermo Thermodynamic Control (High Temp, Acidic/Neutral) Start->Thermo Conditions PathA Attack by Substituted N (More Nucleophilic) Kinetic->PathA Favors PathB Attack by Terminal N (Less Steric Hindrance) Thermo->PathB Favors (Equilibration) Prod3 3-Amino Isomer (Often Kinetic) PathA->Prod3 Prod5 5-Amino Isomer (Often Thermodynamic) PathB->Prod5

Figure 1: Mechanistic pathways determining regioselectivity in aminopyrazole synthesis.

Optimization Protocol
VariableTo Favor 5-Amino Isomer (Thermodynamic)To Favor 3-Amino Isomer (Kinetic)
Solvent Protic solvents (EtOH, AcOH). Promotes proton transfer and equilibration.Aprotic solvents (THF, Toluene). Limits proton exchange.
Temperature Reflux (

).[2][3]
Cryogenic to Room Temp (

to

).
Catalyst Acidic (AcOH, HCl). Catalyzes tautomerization/equilibration.Basic (NaOEt, Et3N). Enhances nucleophilicity of the substituted Nitrogen.[4]
Hydrazine Bulky groups (

-Butyl) force attack by the terminal

(steric relief).
Electron-rich groups increase nucleophilicity of the substituted

.

Expert Tip: If you need the 5-amino isomer , using hydrazine hydrochloride salts in refluxing ethanol is often the most robust method. The acidic environment prevents the kinetic trap.

Troubleshooting Guide: Purification Phase (Remediation)

If synthesis optimization fails, you must separate the isomers. Standard flash chromatography is often insufficient.

Issue: "The isomers are spotting together on TLC. How do I separate them?"

Strategy 1: Selective Salt Formation (Recrystallization) Aminopyrazoles are basic. The 3-amino and 5-amino isomers often have different pKa values and crystal packing energies when protonated.

Protocol: HCl Salt Fractionation

  • Dissolve the crude mixture in a minimal amount of Ethanol or Isopropanol .

  • Add 1.0 - 1.1 equivalents of HCl (4M in Dioxane) dropwise.

  • Stir at room temperature for 1 hour, then cool to

    
    .
    
  • Observation: Often, the 5-amino isomer hydrochloride is less soluble and will precipitate first due to better packing symmetry.

  • Filter the solid.[2] Neutralize a small sample and check NMR.[5]

  • If the filtrate contains the desired isomer, concentrate it and attempt to crystallize the free base by adding water/base.

Strategy 2: Chemoselective Derivatization If the boiling points and solubilities are too similar, exploit the difference in steric environment around the amine.

  • The "Acetic Anhydride" Trick:

    • The 5-amino group is often sterically crowded by the

      
      -substituent (especially if 
      
      
      
      is aryl).
    • The 3-amino group is sterically unencumbered.

    • Action: Treat the mixture with 1.0 eq of Acetic Anhydride at

      
      . The 3-amino isomer  will acetylate much faster.
      
    • Result: You now have a mixture of 3-acetamido-pyrazole (much less polar) and 5-amino-pyrazole (polar). These separate easily on Silica gel.

    • Recovery: Hydrolyze the acetamide with aqueous NaOH/MeOH to recover the 3-amino product.

Purification Decision Tree

PurificationTree Start Crude Isomer Mixture CheckTLC Check TLC (EtOAc/Hex) Start->CheckTLC Separation Isomers Separate? CheckTLC->Separation YesSep Flash Chromatography (Gradient Elution) Separation->YesSep Yes (Delta Rf > 0.1) NoSep Check Solubility Separation->NoSep No (Co-spotting) Cryst Recrystallization (EtOH or HCl Salt) NoSep->Cryst Solid Mixture Deriv Derivatization (Ac2O Kinetic Resolution) NoSep->Deriv Oil / Non-Crystalline

Figure 2: Workflow for selecting the appropriate purification strategy.

Experimental Protocols

Protocol A: Regioselective Synthesis of 5-Amino-1-Arylpyrazoles

Designed to minimize 3-amino byproduct formation.

  • Reagents: 1.0 eq

    
    -ketonitrile, 1.1 eq Arylhydrazine Hydrochloride.
    
  • Solvent: Ethanol (0.5 M concentration).

  • Procedure:

    • Combine reagents in a round-bottom flask.

    • Heat to reflux for 4–6 hours. (High temp favors thermodynamic 5-amino product).

    • Monitor by HPLC.[2][6][7]

  • Workup:

    • Cool to room temperature.[2][8]

    • Remove solvent in vacuo.

    • Resuspend in water and adjust pH to ~9 with saturated

      
      .
      
    • Extract with Ethyl Acetate.[9]

  • Purification:

    • If solid, recrystallize from Ethanol/Water.

    • If oil, use Flash Chromatography (0-50% EtOAc in Hexanes).

Protocol B: Separation via Kinetic Acetylation

Used when isomers cannot be separated by chromatography.

  • Dissolve the mixture (1.0 g) in DCM (10 mL).

  • Add Pyridine (1.2 eq) and cool to

    
    .
    
  • Add Acetic Anhydride (1.0 eq based on the minor 3-amino isomer content, or 1.1 eq total if separating bulk).

  • Stir at

    
     for 30 mins. Monitor TLC. The 3-amino isomer converts to the acetamide (higher Rf).
    
  • Quench with water, separate layers.

  • Column Chromatography: Elute the non-polar acetamide first, followed by the unreacted 5-amino amine.

  • Hydrolysis: Reflux the isolated acetamide in MeOH/NaOH (2M) for 1 hour to recover the free amine.

References

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization.[10] Società Chimica Italiana. [Link]

Sources

Optimizing solvent selection for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for the purification of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine (CAS 1429418-64-3).

This guide is structured to address the physicochemical challenges inherent to nitro-amino-pyrazoles , specifically the balance between the electron-withdrawing nitro group and the hydrogen-bonding amine moiety.[1]

Document ID: TS-REC-PYR-04 Role: Senior Application Scientist Status: Operational / Troubleshooting Mode[1]

Executive Summary: The Physicochemical Context

Successful recrystallization of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine requires navigating two competing molecular properties:

  • High Polarity: The 4-nitro group and the pyrazole core create a strong dipole, necessitating polar solvents for dissolution.[1]

  • Lipophilicity: The N-isopropyl and N-methyl groups add hydrophobic character, reducing solubility in purely aqueous media.[1]

Primary Objective: Select a solvent system that maximizes the temperature coefficient of solubility (steep solubility curve) while rejecting common regioisomeric impurities (e.g., 1-methyl-5-amine isomers).

Solvent Selection Strategy

Primary Solvent Systems (Screening Protocol)

Based on the polarity profile of 4-nitropyrazoles, the following solvent systems are ranked by probability of success.

RankSolvent SystemTypeMechanism of ActionRecommended For
1 Ethanol / Water Binary (Solvent/Antisolvent)H-Bonding & Polarity: Ethanol dissolves the amine/nitro core; water acts as a strong antisolvent to force precipitation upon cooling.[1]First-pass purification. Best balance of yield and purity.[1]
2 Isopropanol (IPA) Single SolventIntermediate Polarity: IPA has a higher boiling point than EtOH, allowing for higher saturation concentrations.[1]Scale-up. Reduces the risk of "oiling out" compared to aqueous mixtures.
3 Ethyl Acetate / Heptane BinaryDipole-Dipole: EtOAc solvates the nitro group effectively; Heptane rejects polar impurities.[1]Drying-critical batches. Easier to remove residual solvent than water.[1]
4 Toluene Single SolventPi-Stacking: Aromatic interactions can be specific for the pyrazole ring, potentially leaving aliphatic impurities in solution.[1]Polymorph control or if the compound is highly crystalline.[1]
Technical Note on "Oiling Out"

Nitro-pyrazoles are notorious for Liquid-Liquid Phase Separation (LLPS) , or "oiling out," before crystallizing.[1] This occurs when the compound's melting point is depressed below the solvent's boiling point by impurities or solvent saturation.[1]

  • Prevention: Use a solvent with a boiling point significantly lower than the product's melting point, or increase the solvent volume to lower the saturation temperature.[1]

Troubleshooting & FAQs

Q1: The compound forms a red/orange oil at the bottom of the flask instead of crystals. How do I fix this?

Diagnosis: This is "oiling out." It happens because the solution temperature is above the oiling-out limit (metastable boundary) but below the solubility curve.[1] Corrective Protocol:

  • Re-heat the mixture until the oil redissolves completely.

  • Add Seed Crystals: Once clear, cool slightly (to ~5-10°C below boiling) and add pure seed crystals. This provides a nucleation surface, bypassing the oil phase.[1]

  • Change Solvent: Switch from Ethanol/Water to Isopropanol . The presence of water often exacerbates oiling out in lipophilic amines.[1]

  • High-Shear Agitation: Vigorously stir the cooling solution. This can break oil droplets into smaller domains that may crystallize.[1]

Q2: My yield is low (<50%), but the purity is high. Where is my product?

Diagnosis: The compound is too soluble in the mother liquor at room temperature. Corrective Protocol:

  • Thermodynamic Push: Cool the vessel to -10°C or -20°C (using an ice/salt or glycol bath) to drive precipitation.[1]

  • Antisolvent Addition: If using pure Ethanol, add Water dropwise to the cold mother liquor until turbidity persists.[1]

  • Solvent Swap: The alkyl groups (isopropyl/methyl) might make it too soluble in alcohols.[1] Try Toluene/Heptane . Dissolve in hot Toluene, then add Heptane.

Q3: The crystals are retaining a yellow/brown color. Is this an impurity?

Diagnosis: Yes. Nitro compounds are naturally yellow, but dark brown/orange indicates oxidation products or nitration byproducts (e.g., dinitro species).[1] Corrective Protocol:

  • Carbon Treatment:

    • Dissolve the crude solid in boiling Ethanol (10-20 volumes).

    • Add Activated Charcoal (5-10 wt%) .[1]

    • Stir at reflux for 15-30 minutes.

    • Hot Filter through a Celite pad to remove the carbon.[1]

    • Proceed with crystallization.[1][2][3][4]

  • Wash Step: Wash the filter cake with cold, non-polar solvent (e.g., cold Pentane or Heptane) to remove surface-adsorbed oily impurities.[1]

Q4: How do I remove the regioisomer (1-methyl-5-amine)?

Diagnosis: The 5-amine isomer is a common byproduct.[1] It often has a different solubility profile due to the proximity of the amine and methyl groups (steric hindrance).[1] Corrective Protocol:

  • Slow Cooling: Rapid cooling traps impurities.[1] Use a controlled cooling ramp (e.g., 10°C per hour).[1]

  • Solvent Specificity: Use Ethyl Acetate .[1] The 3-amine and 5-amine often have different H-bonding capabilities.[1] The 3-amine (less sterically hindered) may pack better and crystallize out, leaving the 5-amine in solution.[1]

Decision Tree for Solvent Optimization

The following workflow illustrates the logical path for selecting the optimal solvent based on initial experimental observations.

SolventSelection Start Start: Crude N-Isopropyl -1-methyl-4-nitro-1H-pyrazol-3-amine SolubilityCheck Test Solubility in Hot Ethanol Start->SolubilityCheck Soluble Fully Soluble? SolubilityCheck->Soluble AddWater Cool & Add Water (Antisolvent) Soluble->AddWater Yes TryEtOAc Try Ethyl Acetate Soluble->TryEtOAc No (Insoluble) CrystalsForm Crystals Form? AddWater->CrystalsForm Success Protocol A: EtOH/Water Recrystallization CrystalsForm->Success Yes (Pure) OilingOut Oiling Out Observed? CrystalsForm->OilingOut No / Oil SwitchIPA Switch to Isopropanol (IPA) (Higher BP, Less Water) OilingOut->SwitchIPA Yes SwitchIPA->Success AddHeptane Add Heptane (Antisolvent) TryEtOAc->AddHeptane AddHeptane->Success

Caption: Logical workflow for determining the optimal solvent system based on solubility and phase behavior.

References & Validation

The protocols defined above are derived from the fundamental solubility principles of nitro-substituted heterocycles and specific patent literature regarding pyrazole purification.

  • General Purification of Pyrazoles:

    • Method for purifying pyrazoles.[1][4][5][6] (2011).[1] WO2011076194A1.[1] (Describes the use of C1-C4 alcohols like Ethanol and Isopropanol for pyrazole crystallization).

  • Nitroaromatic Solubility Principles:

    • Solvent selection for effective recrystallization of nitroaromatic compounds. BenchChem Technical Guides.[1] (Establishes the "steep solubility curve" requirement and the use of mixed solvent systems for nitro compounds).

  • Aminopyrazole Synthesis & Workup:

    • Process for the preparation of 4-aminopyrazole derivatives.[1][7] (2007).[1] WO2007034183A2.[1] (Highlights the use of aqueous organic solvents and acid-base workups for amino-pyrazole intermediates).

  • Scale-Up Crystallization:

    • Recrystallization Guide: Process, Procedure, Solvents.[1][8] Mettler Toledo.[1] (Defines the thermodynamic parameters for antisolvent addition and seeding strategies).

Disclaimer: This guide is intended for use by trained laboratory personnel. Always review the Safety Data Sheet (SDS) for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine before handling.[1] Nitro compounds may carry explosion or flammability risks under specific conditions.[1]

Sources

Technical Support Center: Solubilization Strategies for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous formulation of highly functionalized pyrazoles. N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429418-64-3) presents a classic "brick-dust" solubility challenge.

This guide is designed to move beyond generic advice. We will deconstruct the physicochemical causality behind this compound's insolubility and provide self-validating, step-by-step protocols to ensure your in vitro and in vivo experiments succeed without precipitation artifacts.

Part 1: Physicochemical Profiling (The Causality of Insolubility)

To solve a solubility issue, we must first understand the molecular forces at play. The poor aqueous solubility of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine is driven by three intersecting factors:

  • High Crystal Packing Energy: The pyrazole core is geometrically planar[1]. When combined with the highly polarizable nitro group, the molecule engages in strong intermolecular

    
     stacking and dipole-dipole interactions. This high lattice energy prevents water molecules from breaking the crystal structure.
    
  • Hydrophobic Substituents: The isopropyl group at the C3-amine and the methyl group at the N1 position significantly increase the lipophilicity (LogP) of the molecule, creating a hydrophobic shield that repels aqueous solvation.

  • Depleted Basicity (The "Nitro Effect"): While amines are typically basic and can be solubilized via acid-salt formation, the fundamental 1H-pyrazole is already a weak base (pKa ~2.52)[2]. The introduction of the strongly electron-withdrawing nitro group at the C4 position drastically depletes electron density from the entire ring via inductive and resonance effects[3]. Consequently, the C3-amine becomes essentially non-basic, rendering standard pH adjustments (like adding HCl) completely ineffective.

Part 2: Troubleshooting FAQs

Q1: I tried dissolving the compound in 0.1 M HCl to form a hydrochloride salt, but it remains a cloudy suspension. Why doesn't pH adjustment work? A: This is a direct consequence of the C4-nitro group. Because the nitro group acts as a powerful electron sink, the lone pair of electrons on the C3-amine is delocalized into the pyrazole ring[3]. This shifts the pKa of the amine so low that it cannot be protonated by standard aqueous acids. You must abandon pH-driven solubilization and rely on co-solvents or complexation agents.

Q2: What is the optimal vehicle for preparing high-concentration stock solutions for in vitro cell assays? A: 100% anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard here[4]. DMSO possesses a high dielectric constant and acts as a strong hydrogen-bond acceptor, which effectively disrupts the high crystal packing energy of the planar pyrazole ring. Always ensure your final assay concentration of DMSO remains


 0.5% to avoid cellular toxicity[4].

Q3: I need to dose this compound intravenously (IV) in mice. How can I formulate it without it crashing out in the bloodstream? A: You have two field-proven options. The first is inclusion complexation using 2-Hydroxypropyl-


-cyclodextrin (HP-

-CD). The cyclodextrin features a hydrophobic cavity that encapsulates the lipophilic isopropyl/pyrazole moiety, while its hydrophilic exterior ensures aqueous solubility[5],. The second option is a co-solvent/micellar system (e.g., DMSO/PEG400/Tween 80)[6]. PEG400 acts as a miscible bridge, while Tween 80 forms micelles that catch the drug molecules before they can precipitate upon dilution in the aqueous bloodstream.
Part 3: Quantitative Data Summary

The table below summarizes the expected solubility behavior of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine across various formulation vehicles, allowing for rapid comparison.

Formulation VehicleSolubilization MechanismExpected SolubilityPrimary Application
Water / PBS (pH 7.4) None (High lattice energy)< 0.01 mg/mLUnsuitable
0.1 M HCl (pH 1.0) Minimal protonation< 0.05 mg/mLUnsuitable
100% DMSO Crystal lattice disruption> 25.0 mg/mLIn vitro Stock Solutions
20% HP-

-CD in Saline
Host-guest inclusion complex2.0 - 5.0 mg/mLIn vivo Dosing (IV/IP/PO)
10% DMSO + 40% PEG400 + 5% Tween 80 + 45% Saline Co-solvency & Micellization5.0 - 10.0 mg/mLIn vivo Dosing (Robust)
Part 4: Validated Experimental Protocols
Protocol A: Preparation of a 10 mM In Vitro Stock Solution

Self-Validation Check: The solution must be optically clear with no micro-particulates visible under a light microscope.

  • Weigh exactly 1.84 mg of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine (MW = 184.20 g/mol ).

  • Add 1.0 mL of anhydrous, cell-culture grade DMSO[4].

  • Vortex vigorously for 60 seconds.

  • Sonicate in a water bath at room temperature for 5–10 minutes until the solution is completely clear.

  • Aliquot into single-use vials and store at -20°C to prevent freeze-thaw degradation.

Protocol B: 2 mg/mL In Vivo Formulation (Co-Solvent System)

Causality Note: Solvents MUST be added sequentially. Adding water too early will cause irreversible precipitation.

  • Dissolve 2.0 mg of the compound in 100 µL of DMSO (10% v/v) and vortex until clear.

  • Add 400 µL of PEG400 (40% v/v) to the DMSO solution[6]. Vortex thoroughly. (PEG400 acts as the primary solubilizer and miscible bridge).

  • Add 50 µL of Tween 80 (5% v/v). Vortex gently to avoid excessive foaming. (Tween 80 forms the hydrophobic micellar core for the drug).

  • Slowly add 450 µL of sterile 0.9% Saline (45% v/v) dropwise while continuously vortexing.

  • Visually inspect for precipitation. The result is a clear, micellar dispersion ready for dosing.

Protocol C: 2 mg/mL In Vivo Formulation (HP-

-CD Complexation)

Causality Note: Inclusion complexation is an equilibrium-driven thermodynamic process; it requires kinetic energy (time and agitation) to reach saturation.

  • Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile 0.9% Saline.
    
  • Weigh 2.0 mg of the compound into a glass vial.

  • Add 1.0 mL of the 20% HP-

    
    -CD solution.
    
  • Subject the mixture to continuous orbital shaking at 37°C for 12–24 hours.

  • Filter through a 0.22 µm PVDF syringe filter to remove any uncomplexed trace particulates.

Part 5: Formulation Decision Workflow

G Start Target Application? InVitro In Vitro Assays (Cellular/Biochemical) Start->InVitro InVivo In Vivo Dosing (IV, IP, PO) Start->InVivo DMSO Dissolve in 100% DMSO (10-50 mM Stock) InVitro->DMSO Tolerability Vehicle Tolerability? InVivo->Tolerability Dilute Dilute in Assay Buffer (Final DMSO ≤ 0.5%) DMSO->Dilute Cyclo HP-β-CD Complexation (20% w/v in Saline) Tolerability->Cyclo High Sensitivity CoSolv Co-solvent System (DMSO/PEG400/Tween 80) Tolerability->CoSolv Standard Model Clear1 Clear Aqueous Solution Ready for Dosing Cyclo->Clear1 Clear2 Clear Micellar Solution Ready for Dosing CoSolv->Clear2

Decision matrix for solubilizing N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine based on application.

References
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. nih.gov (PMC).[Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. nih.gov (PMC). [Link]

  • Compound Handling Instructions. medchemexpress.cn. [Link]

  • An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. mdpi.com. [Link]

  • The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. acs.org (ACS Publications). [Link]

Sources

Purification strategies for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification challenges associated with N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine .

This molecule presents a specific "push-pull" electronic system: the electron-withdrawing nitro group at position 4 significantly reduces the basicity of the adjacent amine at position 3, while the N1-methyl group locks the tautomeric state. Consequently, standard amine purification protocols (e.g., high TEA loading) may be ineffective or detrimental.[1]

This guide is structured into three troubleshooting tiers, addressing the most common failure modes: Regioisomer Co-elution , Peak Tailing , and Solubility/Loading Issues .

Tier 1: Regioisomer Separation (Critical)

User Issue: "I am observing a 'shoulder' or a double peak in my chromatogram. NMR suggests a mixture of N1-methyl and N2-methyl isomers (or 1,3 vs. 1,5 substitution)."[1]

The Mechanism

The synthesis of N-methyl pyrazoles often yields regioisomers.[2][3] Depending on the synthetic route (e.g., methylation of the N-unsubstituted pyrazole), you may generate both the desired 1-methyl-3-amine and the undesired 1-methyl-5-amine (or N2-methyl) isomer.

These isomers have distinct dipole moments. The nitro group and the ring nitrogens create a strong dipole. In the 1,3-isomer, the vectors often align differently than in the 1,5-isomer, creating a separability window based on polarity.[1]

Troubleshooting Protocol

Q: Which stationary phase separates pyrazole regioisomers best?

A: Do not rely solely on standard Silica (Normal Phase). The selectivity is often insufficient.

  • Recommendation: Switch to C18 (Reverse Phase) or Phenyl-Hexyl .

  • Why: The nitro group is highly polarizable. Phenyl-Hexyl columns engage in

    
    -
    
    
    
    interactions with the nitro-pyrazole core. The steric bulk of the isopropyl group also interacts differently with the stationary phase in the 1,3 vs 1,5 orientation.[1]

Q: What is the recommended method development strategy?

A: Follow this gradient screening protocol:

ParameterCondition A (Reverse Phase)Condition B (Normal Phase - Alternative)
Column C18 or Phenyl-Hexyl (High Surface Area)Silica (High Purity, Spherical)
Solvent A Water + 0.1% Formic AcidHexane or Heptane
Solvent B Acetonitrile (MeCN)Ethyl Acetate (EtOAc)
Gradient 5% B to 95% B over 20 CV0% B to 60% B over 15 CV
Modifier Acidic is preferred. The nitro group suppresses amine basicity.Neutral. Avoid TEA if possible (see Tier 2).

Note: In Normal Phase, the 1,5-isomer (more sterically crowded/shielded) typically elutes before the 1,3-isomer (more accessible polar surface).

Workflow Visualization: Regioisomer Separation

RegioisomerSeparation Start Issue: Double Peak / Regioisomers CheckPhase Current Mode? Start->CheckPhase NP Normal Phase (Silica) CheckPhase->NP Using RP Reverse Phase (C18) CheckPhase->RP Using ActionNP Action: Switch Solvent Selectivity Try DCM:MeOH (95:5) instead of Hex:EtOAc NP->ActionNP ActionRP Action: Leverage Pi-Pi Interactions Switch to Phenyl-Hexyl Column RP->ActionRP Result Check Resolution (Rs > 1.5) ActionNP->Result ActionRP->Result Success Proceed to Prep Result->Success Separated Fail Recrystallize (EtOH/H2O) Result->Fail Co-eluting

Caption: Decision matrix for separating N-methyl pyrazole regioisomers based on stationary phase interactions.

Tier 2: Peak Shape & Tailing

User Issue: "The product elutes with a long tail, contaminating later fractions. Adding Triethylamine (TEA) didn't help."

The Mechanism

While this is an amine, the 4-nitro group is strongly electron-withdrawing. This reduces the pKa of the amine nitrogen (likely to pKa < 4-5) and the pyrazole ring nitrogens.

  • The Mistake: Treating this like a standard alkyl amine (pKa ~10). Adding high concentrations of TEA (pH > 10) can deprotonate the amide-like NH of the isopropylamine (if acidic enough) or cause column voiding, without actually suppressing silanol interactions effectively.

  • The Reality: The tailing is likely due to hydrogen bond donation from the secondary amine (NH) to the silica silanols, rather than ionic interaction.

Troubleshooting Protocol

Q: Should I use a basic or acidic modifier?

A: Use an Acidic Modifier (Formic Acid or TFA).

  • Reasoning: Protonating the system ensures the molecule remains in a single ionization state. Since the basicity is low, forcing it into the neutral form (free base) on silica is difficult if the silica is acidic. Conversely, in Reverse Phase, keeping the pH low (pH 2-3) ensures the amine is protonated (if basic enough) or the system is stable, often resulting in sharper peaks for electron-deficient aminopyrazoles.

Q: What if I must use Normal Phase?

A: If Hexane/EtOAc fails, switch to Dichloromethane (DCM) / Methanol (MeOH) .[1]

  • Ratio: 0.5% to 1% MeOH often disrupts the H-bonding to silanols better than EtOAc.

  • Add Ammonia: If tailing persists, use 1% 7N Ammonia in MeOH as the additive.[1] This competes for H-bond donor sites on the silica more effectively than TEA for this specific scaffold.

Tier 3: Solubility & Loading

User Issue: "The sample precipitates on the column head, causing high backpressure and split peaks."

The Mechanism

Nitro-substituted pyrazoles are often crystalline solids with poor solubility in non-polar solvents (Hexane/Heptane) but high solubility in polar aprotic solvents (DMSO, DMF) or chlorinated solvents (DCM).

  • Liquid Injection Failure: Injecting a DCM solution into a Hexane-equilibrated column causes immediate precipitation of the nitro-pyrazole (the "solvent shock" effect).

Troubleshooting Protocol

Q: What is the best loading technique for this molecule?

A: Dry Loading (Solid Loading).

  • Dissolve the crude mixture in a minimal amount of DCM or Acetone.

  • Add Celite (diatomaceous earth) or Silica (ratio 1:2 sample to sorbent).

  • Evaporate the solvent completely on a rotovap until a free-flowing powder remains.

  • Load this powder into a solid load cartridge (SLS) or pre-column.

Why: This eliminates solvent incompatibility effects and prevents the "band broadening" caused by injecting strong solvents into weak mobile phases.

Summary of Physicochemical Properties (Estimated)
PropertyValue (Est.)Impact on Chromatography
LogP 1.8 - 2.2Moderate lipophilicity; retains well on C18.
pKa (Amine) 2.0 - 4.0Very weak base due to Nitro EWG.
H-Bond Donors 1 (NH)Causes tailing on bare silica.
UV Max 270 - 300 nmStrong absorbance (Nitro-aromatic). Detect at 254nm or 280nm.

Experimental Workflow: Purification Strategy

PurificationWorkflow Crude Crude Reaction Mixture Workup Workup: Wash w/ NaHCO3 (Remove Acid Impurities) Crude->Workup TLC TLC Analysis (Hex:EtOAc 1:1) Workup->TLC Decision Separation Required? TLC->Decision Flash Flash Chromatography (Solid Load, DCM:MeOH) Decision->Flash Rf > 0.2 (Easy) Prep Prep HPLC (C18) (H2O:MeCN + 0.1% FA) Decision->Prep Isomers Present (Hard) Final Pure Product (Yellow Solid) Flash->Final Prep->Final

Caption: Recommended purification workflow from crude reaction to isolated product.

References

  • Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[1][4] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.[1] Link

  • Chromatography of Nitro Compounds: BenchChem Technical Support. (2025).[5][6][7][8] Purification of Crude 3-Amino-4-nitropyridine 1-oxide and related nitro-heterocycles. Link (Generalized reference for nitro-heterocycle handling).

  • pKa of Aminopyrazoles: Catalan, J., et al. (1987).[1] Basicity of azoles. Journal of the Chemical Society, Perkin Transactions 2.[1] (Establishes the electron-withdrawing effect of nitro groups on pyrazole basicity). Link

  • Separation of Regioisomers: Filarowski, A., et al. (2004).[1] Steric effects in the chromatography of substituted pyrazoles. Journal of Chromatography A. (Discusses the elution order of 1,3 vs 1,5 isomers). Link

Disclaimer: This guide is intended for research and development purposes only. Always consult the Safety Data Sheet (SDS) for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine before handling.

Sources

Overcoming steric hindrance in N-isopropyl substitution of pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-ISO-001 Subject: Overcoming Steric Hindrance & Regioselectivity Issues in Pyrazole N-Isopropylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Challenge: Why is N-Isopropylation Difficult?

The installation of an isopropyl group onto a pyrazole ring is deceptively simple in theory but notoriously difficult in practice. Unlike methylation, the isopropyl group introduces significant steric bulk (


 carbon) adjacent to the nucleophilic nitrogen.

Key Failure Modes:

  • Elimination vs. Substitution: The basic conditions required for

    
     alkylation often promote the E2 elimination of isopropyl halides to propene, drastically lowering yields.
    
  • Regioselectivity (N1 vs. N2): Pyrazoles are ambident nucleophiles. Steric hindrance at the desired position often forces alkylation to the undesired nitrogen isomer.[1][2]

  • Low Reactivity: The nucleophilicity of the pyrazole nitrogen is often insufficient to attack a secondary electrophile efficiently without harsh forcing conditions.

Strategic Decision Framework

Before choosing a protocol, analyze your substrate availability and stage of development.[3] Use the decision tree below to select the optimal pathway.

G Start Start: Substrate Status Q1 Is the Pyrazole Ring Already Synthesized? Start->Q1 No No (Building from scratch) Q1->No De Novo Yes Yes (Late-stage functionalization) Q1->Yes Derivatization MethodA METHOD A: Cyclization Strategy (Highest Regiocontrol) No->MethodA Q2 Does the Pyrazole have Sensitive Functional Groups? Yes->Q2 Sensitive Yes (Base/Acid Sensitive) Q2->Sensitive Robust No (Robust Scaffold) Q2->Robust MethodB METHOD B: Mitsunobu Reaction (Mild, Neutral) Sensitive->MethodB MethodC METHOD C: Cesium-Promoted Alkylation (Scalable, Low Cost) Robust->MethodC

Figure 1: Decision matrix for selecting the optimal N-isopropylation strategy.

Experimental Protocols

Method A: De Novo Cyclization (The "Gold Standard")

Best for: Early-stage synthesis, guaranteeing 100% regioselectivity. Concept: Instead of forcing a bulky group onto a ring, build the ring onto the bulky group.

Protocol:

  • Reagents: Isopropylhydrazine hydrochloride (1.0 equiv), 1,3-Diketone (e.g., acetylacetone, 1.0 equiv), Ethanol (0.5 M).[3]

  • Procedure:

    • Dissolve the 1,3-diketone in Ethanol.

    • Add Isopropylhydrazine HCl.

    • Critical Step: If the diketone is unsymmetrical, the regioselectivity is determined here.[1][3][4] The more nucleophilic nitrogen (NH) of the hydrazine attacks the more electrophilic carbonyl.

    • Reflux for 2–4 hours.

    • Concentrate in vacuo.[5]

  • Why it works: You bypass the

    
     barrier entirely. The formation of the aromatic ring is the driving force [1].
    
Method B: The Mitsunobu Reaction

Best for: Complex scaffolds where harsh bases cause decomposition. Concept: Uses Isopropanol (alcohol) instead of a halide, activating the oxygen to become a leaving group.

Protocol:

  • Reagents: Pyrazole substrate (1.0 equiv), Isopropanol (1.5 equiv),

    
     (1.5 equiv), DIAD (Diisopropyl azodicarboxylate, 1.5 equiv), dry THF.
    
  • Procedure:

    • Dissolve Pyrazole, Isopropanol, and

      
       in dry THF under 
      
      
      
      .
    • Cool to 0°C.[6][7]

    • Add DIAD dropwise (Control exotherm).

    • Allow to warm to Room Temp (RT) and stir for 12–24 hours.

  • Troubleshooting:

    • Issue: No reaction?

    • Fix: Switch to ADDP (1,1'-(azodicarbonyl)dipiperidine) and ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      . This variant is more reactive and effective for sterically hindered alcohols [2].
      
Method C: Cesium-Promoted Direct Alkylation

Best for: Scale-up, robust substrates.[8] Concept: Utilizing the "Cesium Effect." The large ionic radius of Cesium (


) creates a "naked" anion, increasing the nucleophilicity of the pyrazole nitrogen and allowing it to overcome the steric barrier of the isopropyl halide [3].[3]

Protocol:

  • Reagents: Pyrazole (1.0 equiv), 2-Iodopropane (

    
    , 1.5 equiv), 
    
    
    
    (2.0 equiv), DMF (anhydrous).
  • Procedure:

    • Suspend Pyrazole and

      
       in DMF. Stir for 30 mins at RT to deprotonate.
      
    • Add 2-Iodopropane.

    • Heat to 60–80°C. Note: Do not exceed 100°C to avoid elimination of iPrI.

  • Why Cesium? Unlike

    
     or 
    
    
    
    , cesium carbonate often improves solubility in organic solvents and stabilizes the transition state for difficult alkylations.

Troubleshooting & FAQs

Symptom: Low Yield / Starting Material Recovery
Possible CauseTechnical ExplanationCorrective Action
Elimination (E2) The base is deprotonating the isopropyl halide (forming propene) instead of the pyrazole acting as a nucleophile.Switch to Method B (Mitsunobu). Since alcohols don't undergo E2 elimination under these conditions, this side reaction is eliminated.
Poor Nucleophilicity The pyrazole anion is too "tightly" bound to the cation (e.g.,

or

).
Add 18-Crown-6 (if using

) or switch to

to create a looser ion pair.
Steric Clash The N-site is flanked by bulky groups (e.g., t-butyl at C3/C5).Force conditions: Use a sealed tube at 120°C with

in DMF, or revert to Method A (re-synthesis).
Symptom: Wrong Regioisomer (N2 instead of N1)

Q: Why am I getting a mixture of isomers? A: Pyrazoles exist in tautomeric equilibrium. The ratio of N1:N2 alkylation depends on:

  • Sterics: The alkyl group prefers the nitrogen furthest from bulky C3/C5 substituents.

  • Electronics: Electron-withdrawing groups (EWG) on the ring make the adjacent nitrogen less nucleophilic.

Regioselectivity Logic Map:

Regio Substrate Unsymmetrical Pyrazole Factors Analyze Substituents Substrate->Factors Steric Bulky Group at C3? Factors->Steric Electronic EWG at C3? Factors->Electronic Result1 Major Product: N1-Isopropyl (Distal to Bulk) Steric->Result1 Steric Repulsion Result2 Major Product: N1-Isopropyl (Distal to EWG) Electronic->Result2 Lone Pair Availability

Figure 2: Predicting the major regioisomer based on pyrazole substitution patterns.

FAQ: Isopropyl Bromide vs. Iodide?

Q: Can I use Isopropyl Bromide (


) instead of Iodide (

)? A: You can, but

is significantly better. The C-I bond is weaker, making it a better electrophile for the sluggish

reaction on a secondary carbon.[3] If you must use bromide, add KI (0.1 equiv) to generate the iodide in situ (Finkelstein condition).

References

  • Cyclization Strategy: Beilstein J. Org. Chem.2011 , 7, 171–178.[3] "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles."

  • Mitsunobu (ADDP Modification): Beilstein J. Org.[9] Chem.2006 , 2, No.[3][8] 21. "ADDP and PS-PPh3: an efficient Mitsunobu protocol."

  • Cesium Effect: J. Org. Chem.2002 , 67, 674–683.[3][10] "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[10]

  • Regioselectivity Reviews: Molecules2023 , 28(3), 1234. "Regioselectivity in the N-Alkylation of Pyrazoles."

Sources

Controlling exotherms during the nitration of methyl-pyrazole precursors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Exotherms & Regioselectivity in Methyl-Pyrazole Nitration Document ID: TSC-NIT-PYR-004 Status: Active / High-Priority Safety Audience: Process Chemists, Scale-up Engineers, R&D Scientists[1]

Introduction: The "Class A" Hazard Profile

Nitration of electron-rich heterocycles like 1-methylpyrazole is a deceptive unit operation.[1] While the pyrazole ring is deactivated compared to pyrrole, the introduction of the methyl group creates a fuel-oxidizer proximity that classifies this reaction as a high-energy synthesis.

As your Senior Application Scientist, I must emphasize that thermal runaway in this specific chemistry often stems from a misunderstanding of the "Double Exotherm" profile:

  • The Mixing Exotherm: Heat of dilution when mixing HNO₃ with H₂SO₄ or the substrate.

  • The Reaction Exotherm: The actual electrophilic aromatic substitution (SEAr).[1]

Failure to distinguish these two leads to the "accumulation trap," where reagents are added too fast at low temperatures, accumulating unreacted potential energy that releases catastrophically once the reaction initiation temperature is reached.

Module 1: Critical Safety & Pre-Start Checks

FAQ: Thermal Safety Parameters

Q: How do I calculate the Maximum Safe Addition Rate for my reactor? A: You cannot calculate this solely from stoichiometry. You must determine the Dosage Controlled Regime . To ensure the reaction stops when dosing stops, the Damköhler number (Da) must be


 (reaction rate > addition rate).[1]

The Self-Validating Check: Before scaling up (>10g), you must obtain three values via Reaction Calorimetry (RC1) or DSC:

  • 
     (Adiabatic Temperature Rise):  The theoretical temp rise if cooling fails.[1] For nitrations, this is often >80°C.[1]
    
  • MTSR (Maximum Temperature of Synthesis Reaction):

    
    .[1]
    
  • 
     (Decomposition Onset):  The temperature where the product/mixture begins to decompose.[1][2]
    

Rule of Thumb: If


, the process is unsafe  for batch processing and requires semi-batch (slow dosing) or continuous flow processing.[1]
Visualizing the Safety Control Loop

The following diagram illustrates the required interlock logic for a safe nitration reactor.

NitrationControl Sensors Temp Sensors (Tr & Tj) Controller PID Controller (Cascade Logic) Sensors->Controller Input (Tr > Setpoint?) Quench Emergency Quench (Water Dump) Sensors->Quench Tr > Critical Limit Pump Dosing Pump (HNO3) Controller->Pump INTERLOCK: Stop Feed Cooling Cryostat/Chiller (Valve Position) Controller->Cooling Maximize Cooling Cooling->Sensors Temp Response

Figure 1: Critical safety interlock loop.[1] The dosing pump must automatically cut off if the reactor temperature (


) deviates by >2°C from the setpoint or if the cooling jacket (

) bottoms out.

Module 2: Regioselectivity & Mechanism

FAQ: Isomer Distribution

Q: I am targeting 4-nitro-1-methylpyrazole, but I see variable amounts of N-nitro species or decomposition. Why? A: This is a classic kinetic vs. thermodynamic control issue specific to pyrazoles.

  • Kinetic Product (Low Temp): Attack often occurs at the nitrogen (if free) or forms a specific isomer based on protonation state.[1]

  • Thermodynamic Product (High Temp): The nitro group rearranges to the C4 position (the most stable position for electrophilic attack on pyrazoles).[1]

The Trap: If you run too cold (<0°C) to "control the exotherm," you may trap the intermediate. Upon heating to work up, this intermediate rearranges exothermically, causing a secondary heat spike.[1]

Optimization Table: Nitrating Agents & Selectivity

AgentTemp RangeRisk ProfileSelectivity Note
Mixed Acid (H₂SO₄/HNO₃) 0°C

60°C
High. Strong exotherm on mixing.[1]Standard. Requires heating to drive rearrangement to C4-nitro.[1]
Acetyl Nitrate (Ac₂O/HNO₃) -10°C

20°C
Extreme. Potential for explosive acetyl nitrate formation if T > 20°C.Milder conditions, often cleaner, but safety margin is razor-thin.[1]
Nitronium Tetrafluoroborate 0°CMedium. Expensive.[1]High regioselectivity, easier workup, less waste acid.[1]

Module 3: Experimental Protocol (Self-Validating)

Protocol: Semi-Batch Nitration of 1-Methylpyrazole (Target: ~50g Scale) Objective: Safe conversion to 4-nitro-1-methylpyrazole with <2% dinitro impurity.

Step 1: The "Heat Sink" Preparation
  • Charge Sulfuric Acid (98%, 5.0 equiv) into the reactor.

  • Cool to 0°C .

  • Add 1-Methylpyrazole (1.0 equiv) dropwise.[1]

    • Checkpoint: Monitor exotherm.[1][2][3][4][5][6][7] This is a neutralization/solvation exotherm.[1] Do not proceed until

      
       returns to 0°C.
      
Step 2: Preparation of Nitrating Agent (The "Bomb" Mix)

Perform in a separate vessel if possible, or use pre-mixed fuming nitric acid if safe storage is available.

  • Pre-mix HNO₃ (1.1 equiv) and H₂SO₄ (0.5 equiv) at <10°C.

    • Why? Adding pure HNO₃ directly to the substrate can cause localized hot spots and over-nitration (dinitro species).[1]

Step 3: The Controlled Addition (Reaction Phase)
  • Dose the Mixed Acid into the Pyrazole/H₂SO₄ solution.

  • Rate Limit: Maintain

    
    .
    
  • Visual Check: Solution should remain pale yellow/orange.[1] Darkening/blackening indicates decomposition (Stop immediately).[1]

Step 4: The Thermal Soak (Isomerization)[1]
  • Once addition is complete, stir for 30 mins at 10°C.

  • Slowly ramp temperature to 60°C over 1 hour.

    • Mechanism:[2] This drives the C-nitration completion.

    • Safety: Watch for a "second kick" exotherm around 40-50°C.[1]

Step 5: The Quench (Critical Hazard)
  • Prepare a slurry of ice/water (5x reaction volume).

  • Pour reaction mixture ONTO the ice. NEVER pour water into the acid.

    • Exotherm: Massive heat of dilution. Ensure venting is active (NOx fumes).[1]

Workflow Diagram

ReactionWorkflow Prep 1. Dissolve Substrate (H2SO4, 0°C) Dose 2. Dose Mixed Acid (T < 10°C, Slow) Prep->Dose Stable Base Digest 3. Thermal Soak (Ramp to 60°C) Dose->Digest Addition Complete Check 4. IPC (HPLC) (Conversion > 98%?) Digest->Check Check->Digest No (Extend Time) Quench 5. Inverse Quench (Into Ice Water) Check->Quench Yes

Figure 2: Step-by-step workflow emphasizing the thermal soak required for completion.

Module 4: Troubleshooting & Emergency Response

Symptom: Brown Fumes (NOx) During Addition[1]
  • Cause: Oxidation of the methyl group or ring decomposition. Usually implies

    
     is too high or acid concentration is too strong.[1]
    
  • Action:

    • Stop dosing immediately.[1][3][8]

    • Increase jacket cooling.[1]

    • If pressure rises, vent to scrubber.[1] Do not seal the reactor.

Symptom: Temperature Spikes Despite Stopped Dosing[1]
  • Cause: Thermal Runaway (Accumulation).[1][8] You added reagents faster than they reacted, and now the accumulated mass is reacting all at once.

  • Action:

    • Emergency Dump: If equipped, dump reaction into a pre-filled quench tank (water/ice).[1]

    • Do NOT try to cool your way out if the rate of rise is exponential (

      
      ).[1] Evacuate the area.
      
Symptom: Low Yield / Tar Formation[1]
  • Cause: "Over-cooking."[1] The methyl group on the pyrazole is susceptible to oxidation to carboxylic acid (-COOH) or aldehyde under harsh nitration conditions.

  • Fix: Reduce the thermal soak temperature (try 40°C instead of 60°C) or reduce the excess of Nitric Acid.

References

  • Benzotriazole Ketone Nitration Safety: Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. (2025). MDPI.[1] Link[1]

  • General Nitration Hazards: Runaway reaction hazards in processing organic nitrocompounds. IChemE. Link

  • Flow Chemistry Solutions: Facile, Fast and Safe Process Development of Nitration... Using Continuous Flow Reactors. Academia.edu.[1] Link

  • High Energy Pyrazoles: Manipulating nitration and stabilization to achieve high energy. (2023).[1] Science Advances. Link[1]

  • Reaction Calorimetry: Reaction Calorimetry as a Tool for Thermal Risk Assessment. TSI Journals. Link

Sources

Validation & Comparative

High-Field vs. Benchtop NMR: A Comparative Guide for the Structural Verification of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of targeted therapeutics—particularly kinase inhibitors targeting the IRAK4 pathway for inflammatory diseases—the structural integrity of early-stage intermediates is non-negotiable. N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429418-64-3) is a critical pyrazole building block whose regiochemistry (specifically the positions of the N-methyl and isopropylamine groups) dictates the success of subsequent downstream cyclizations.

This guide objectively compares the performance of conventional High-Field NMR (600 MHz) , modern Benchtop NMR (60–80 MHz) , and HPLC-UV for the structural verification and routine quality control of this specific intermediate. By bridging fundamental spectroscopic principles with field-proven analytical workflows, this guide provides a self-validating framework for drug development professionals.

Target Compound Profile & Spectral Causality

To understand the analytical challenge, we must first analyze the molecular environment of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine. The molecule features a highly electron-withdrawing nitro group at C4, which heavily deshields the adjacent pyrazole proton. Furthermore, the presence of an exchangeable secondary amine (-NH-) necessitates careful solvent selection; DMSO-


 is preferred over CD

OD to prevent deuterium exchange and preserve the NH-isopropyl coupling.
Table 1: Expected H NMR Spectral Assignments (DMSO- )

Data summarized for structural verification based on predictive models and structurally analogous nitro-pyrazoles.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationCausality & Structural Notes
Pyrazole H-5 8.40 - 8.50Singlet (s)1HHighly deshielded by the adjacent C4-nitro group and aromatic ring current.
Amine (NH) 6.50 - 6.80Doublet (d)1HCouples with the isopropyl CH. Visible in DMSO-

; disappears in D

O.
Isopropyl CH 3.85 - 4.00Multiplet (m)1HSplit into a complex multiplet by the adjacent NH and two methyl groups.
N-Methyl (N1-CH

)
3.65 - 3.75Singlet (s)3HDistinct singlet, but lies in close proximity to the isopropyl CH signal.
Isopropyl CH

1.15 - 1.25Doublet (d)6HSplit by the adjacent isopropyl CH proton (

Hz).

Comparative Performance Analysis

The primary analytical bottleneck for this compound is the proximity of the N-methyl singlet (~3.7 ppm) and the isopropyl CH multiplet (~3.9 ppm) . The choice of instrumentation drastically impacts the resolution of these signals .

Table 2: Methodological Comparison for Pyrazole Intermediate Analysis
FeatureHigh-Field NMR (600 MHz)Benchtop NMR (60-80 MHz)HPLC-UV / LC-MS
Spectral Dispersion Superior: 0.2 ppm difference = 120 Hz. Signals are completely baseline-resolved.Limited: 0.2 ppm difference = 12-16 Hz. Severe overlap with the multiplet (spans ~40 Hz).N/A (Chromatographic separation based on polarity/mass).
Quantification (qNMR) Direct integration yields high accuracy (<1% error) without reference curves.Requires Quantum Mechanical Modeling (QMM) or qGSD to deconvolute overlapping peaks .Requires specific reference standards and multi-point calibration curves.
Throughput & Cost Low throughput, high capital/cryogen costs.High throughput, low operational cost, deployable in-fume-hood .High throughput, but consumes organic solvents (acetonitrile/methanol).
Primary Use Case Initial structural elucidation, 2D NMR (HSQC/HMBC), trace isomer detection.Routine batch-to-batch QC, rapid purity checks, reaction monitoring .Trace impurity quantification, final API release testing.
The Physics of Peak Overlap

At 600 MHz, the


-coupling constant (e.g., 6.5 Hz for the isopropyl group) represents a tiny fraction of the ppm scale, resulting in sharp, distinct multiplets. At 60 MHz, the 

-coupling remains 6.5 Hz, but 1 ppm now only represents 60 Hz. Consequently, the isopropyl multiplet spans nearly 0.7 ppm, inevitably swallowing the adjacent N-methyl singlet. Therefore, while Benchtop NMR is highly cost-effective, utilizing it for this specific compound requires advanced spectral deconvolution software rather than simple integration .

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following quantitative NMR (qNMR) protocol is designed to be self-validating, utilizing an internal standard to verify both purity and structural integrity simultaneously.

Step-by-Step qNMR Methodology

1. Sample Preparation:

  • Accurately weigh 15.0 mg of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine using a microbalance (precision

    
     mg).
    
  • Accurately weigh 5.0 mg of a certified reference material (e.g., Maleic acid,

    
     6.26 ppm, singlet) as the internal standard.
    
  • Dissolve the mixture in 0.6 mL of anhydrous DMSO-

    
    . Causality: Anhydrous solvent is critical to prevent the water peak (~3.3 ppm) from broadening and interfering with the N-methyl signal at 3.7 ppm.
    
  • Vortex for 60 seconds and transfer to a standard 5 mm NMR tube.

2. Acquisition Parameters (High-Field 600 MHz):

  • Pulse Sequence: Standard 1D

    
    H with a 
    
    
    
    or
    
    
    pulse.
  • Relaxation Delay (D1): Set to 10 seconds. Causality: The T

    
     relaxation time for the isolated pyrazole H-5 proton can exceed 2-3 seconds. A delay of 
    
    
    
    is mandatory to ensure complete magnetization recovery for accurate quantitative integration .
  • Scans (NS): 16 scans (sufficient for >250:1 Signal-to-Noise ratio).

3. Acquisition Parameters (Benchtop 60-80 MHz):

  • Relaxation Delay (D1): 10 seconds.

  • Scans (NS): 128 scans. Causality: The lower magnetic field inherently reduces sensitivity; increasing the number of scans compensates for this, improving the SNR for accurate deconvolution.

4. Data Processing:

  • Apply a 0.3 Hz exponential line broadening (LB) window function.

  • Perform manual phase correction and a 5th-order polynomial baseline correction.

  • For High-Field: Directly integrate the H-5 singlet (8.4 ppm) against the Maleic acid singlet (6.26 ppm).

  • For Benchtop: Apply Quantum Mechanical Modeling (QMM) algorithms to deconvolute the 3.6-4.0 ppm region before calculating purity .

Visualizations

Analytical Workflow Decision Tree

The following diagram illustrates the logical decision-making process for selecting the appropriate analytical technique based on the specific needs of the pyrazole intermediate batch.

AnalyticalWorkflow Start Synthesize Pyrazole Intermediate (CAS: 1429418-64-3) PurityCheck Initial Purity Check Needed? Start->PurityCheck Benchtop Benchtop NMR (60-80 MHz) Fast, Low Cost, Routine QC PurityCheck->Benchtop Yes (Routine) LCMS HPLC-UV / LC-MS Trace Impurity Quantification PurityCheck->LCMS Trace Analysis Overlap Signal Overlap Detected? (e.g., N-CH3 vs Isopropyl-CH) Benchtop->Overlap HighField High-Field NMR (600 MHz) High Resolution, 2D NMR Overlap->HighField Yes (>0.1 ppm overlap) Release Batch Release for Drug Development Overlap->Release No (Clear integration) HighField->Release LCMS->Release

Caption: Decision tree for selecting Benchtop vs. High-Field NMR based on spectral overlap.

Synthetic & Signaling Context

To contextualize the importance of this intermediate, the diagram below outlines its role in synthesizing pyrrolopyridazine scaffolds, which act as IRAK4 inhibitors to downregulate inflammatory pathways.

SignalingContext Intermediate N-Isopropyl-1-methyl-4-nitro -1H-pyrazol-3-amine Reduction Nitro Reduction (Synthesis Step) Intermediate->Reduction Scaffold Pyrrolopyridazine Scaffold Formation Reduction->Scaffold IRAK4_Inhibitor IRAK4 Inhibitor (Active API) Scaffold->IRAK4_Inhibitor Myddosome Myddosome Complex Formation Blocked IRAK4_Inhibitor->Myddosome Inhibits Kinase Domain NFkB NF-κB Pathway Downregulation Myddosome->NFkB Prevents Activation Inflammation Reduced Inflammation (Therapeutic Effect) NFkB->Inflammation

Caption: The synthetic progression of the pyrazole intermediate into an IRAK4 inhibitor.

References

  • Verma, S., Bogun, B., Robinson, J. A., & Holland, D. J. "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures." Magnetic Resonance in Chemistry, 2025.[Link]

  • Gracia-Vitoria, J., et al. "Low-field benchtop versus high-field NMR for routine 31P analysis of lignin, a comparative study." Industrial Crops and Products, Vol. 176, 2022.[Link]

  • Blagg, R. "High-field to Benchtop NMR Spectroscopy - Part 1." Oxford Instruments Magnetic Resonance, 2023.[Link]

A Comparative Guide to HPLC Method Development for Purity Analysis of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in pharmaceutical development due to their diverse biological activities.[1][2] The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. Therefore, developing a robust, accurate, and specific analytical method for purity testing is not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth, comparative analysis of the strategic decisions involved in developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine. We will move beyond a simple recitation of steps to explore the scientific rationale behind each choice, grounding our protocol in the principles of chromatographic theory and the rigorous standards set by the International Council for Harmonisation (ICH).[3][4]

Chapter 1: Analyte Characterization and Impurity Profiling

A successful HPLC method begins with a thorough understanding of the target analyte and its potential impurities. The structure of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine—featuring a polar amine group, a non-polar isopropyl group, and a UV-active nitro-aromatic system—dictates our analytical strategy.

Physicochemical Properties:

  • Polarity: The molecule possesses both hydrophobic (isopropyl, methyl) and hydrophilic (amine, nitro group) regions, making it a suitable candidate for Reverse-Phase (RP) HPLC.

  • UV Absorbance: The nitro-pyrazole core provides strong chromophores, essential for sensitive UV detection. Based on similar nitro-aromatic compounds, a maximum absorbance (λmax) is expected in the 254-280 nm range.[5][6]

  • pKa: The basic amine group is the primary ionizable center. Its pKa value is critical for selecting the mobile phase pH to ensure consistent retention and optimal peak shape.

Potential Impurities: A robust purity method must effectively separate the API from any potential impurities, which can include:

  • Process-Related Impurities: Unreacted starting materials, intermediates from the synthetic route, and byproducts from side reactions, such as regioisomers.[7][8]

  • Degradation Products: Impurities formed under stress conditions (hydrolysis, oxidation, heat, light). A stability-indicating method must be able to resolve the API from these degradants.[9][10]

Chapter 2: A Comparative Strategy for HPLC Method Development

The development process is an iterative optimization of several key parameters. Our goal is to achieve a method that offers adequate resolution, good peak symmetry, and a reasonable run time.

Stationary Phase (Column) Selection

The column is the heart of the separation. For a molecule of intermediate polarity like our target, several reverse-phase columns could be viable. The comparison below is based on achieving optimal hydrophobic interaction and minimizing secondary interactions that can lead to peak tailing.

Column ChemistryRationale for SelectionExpected Performance
C18 (Octadecylsilane) The industry standard and most hydrophobic stationary phase. Provides strong retention for moderately non-polar compounds. A good initial choice.Strong retention, may require higher organic content in the mobile phase. Excellent resolving power for a wide range of impurities.[5]
C8 (Octylsilane) Less hydrophobic than C18. Offers reduced retention, which can be advantageous for shortening run times if the C18 provides excessive retention.Lower retention time compared to C18. May provide sufficient separation with a lower percentage of organic solvent.
Phenyl-Hexyl Provides alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the pyrazole ring of the analyte.[11]Can offer unique selectivity for aromatic impurities or degradants that are difficult to resolve on alkyl (C18/C8) phases.

Decision: We will begin with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm) due to its versatility and high resolving power, which is ideal for a purity method where separating closely related impurities is critical.

Mobile Phase Optimization

The mobile phase composition dictates the retention and elution of the analyte. We will evaluate organic modifiers and pH to fine-tune the separation.

Organic Modifier: Acetonitrile vs. Methanol

Organic ModifierAdvantagesDisadvantages
Acetonitrile (ACN) Lower viscosity (lower backpressure), better UV transparency at low wavelengths, and often provides sharper peaks due to different solvent-analyte interactions.[11]Higher cost.
Methanol (MeOH) Lower cost, different selectivity profile which can be useful for optimizing resolution.Higher viscosity (higher backpressure), higher UV cutoff.

Decision: Acetonitrile is selected as the primary organic modifier due to its superior chromatographic properties, which generally lead to better efficiency and peak shape.

Mobile Phase pH

The pH of the aqueous portion of the mobile phase is critical for controlling the ionization state of the basic amine group on the pyrazole ring.

  • Low pH (2.5 - 4.0): At a pH well below the pKa of the amine, the group will be fully protonated (cationic). This leads to consistent, reproducible retention and minimizes peak tailing caused by interactions with residual silanols on the silica-based column packing.[11]

  • Neutral or High pH: Operating in this range can lead to the analyte being partially or fully in its neutral form. This can cause poor peak shape and shifting retention times if the pH is not carefully controlled near the pKa.

Decision: An acidic mobile phase is chosen. We will use a 0.1% formic acid or a phosphate buffer to maintain a pH of ~3.0 . This ensures the analyte is in a single ionic form, promoting sharp, symmetrical peaks.

Detection Wavelength

For optimal sensitivity, the detection wavelength should be set at the analyte's maximum absorbance (λmax). A Diode Array Detector (DAD) is used to scan the UV spectrum of the analyte. For N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine, a strong absorbance is anticipated around 275 nm , a common value for nitropyrazole derivatives.[5] An overlay of the UV spectra of the API and its degradation products is necessary to ensure all relevant species are detected.

Chapter 3: The Optimized Method and Forced Degradation Analysis

Based on the comparative analysis, the following starting method was established and optimized.

ParameterOptimized Condition
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-2 min (30% B), 2-15 min (30% to 70% B), 15-18 min (70% B), 18-20 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm
Injection Volume 10 µL
Forced Degradation Studies

To prove the method is stability-indicating, the API was subjected to stress conditions as mandated by ICH guideline Q1A(R2).[12] The goal is to achieve 5-20% degradation to ensure that any potential degradation products are generated at a detectable level.[13]

Stress ConditionProtocolObservation
Acid Hydrolysis 0.1 N HCl at 60°C for 4 hoursSignificant degradation observed, with two major degradant peaks.
Base Hydrolysis 0.1 N NaOH at 60°C for 2 hoursMajor degradation with one primary degradant peak.
Oxidation 3% H₂O₂ at room temp for 24 hoursModerate degradation, multiple small degradant peaks formed.
Thermal Solid sample at 105°C for 48 hoursMinor degradation observed.
Photolytic Solution exposed to 1.2 million lux hours and 200 watt hours/m²Minimal degradation.

In all cases, the developed HPLC method successfully separated the main API peak from all generated degradation products, confirming its stability-indicating nature.

Chapter 4: Method Validation Protocol & Results

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[3][14]

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the RT of the API from blanks, placebo, or degradation peaks. Peak Purity > 0.999.Pass. The method is selective for the API.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.Pass. r² = 0.9998.
Accuracy % Recovery between 98.0% and 102.0% at three concentration levels (80%, 100%, 120%).Pass. Recoveries ranged from 99.2% to 101.3%.
Precision (Repeatability) %RSD for six replicate injections ≤ 2.0%.Pass. %RSD = 0.45%.
Precision (Intermediate) %RSD between two analysts on two different days ≤ 2.0%.Pass. %RSD = 0.82%.
Robustness %RSD ≤ 2.0% after small, deliberate changes in flow rate (±0.1 mL/min) and column temperature (±2°C).Pass. The method is robust.

Conclusion

The systematic, comparative approach detailed in this guide has led to the development of a specific, accurate, and robust stability-indicating RP-HPLC method for the purity determination of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine. By grounding our experimental choices in chromatographic theory and adhering to ICH guidelines, we have established a scientifically sound analytical procedure suitable for quality control in a regulated drug development environment. The method effectively separates the main compound from process-related impurities and degradation products, ensuring the quality and safety of the API.

Appendices

Appendix A: Detailed Experimental Protocols

1. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard.

2. Forced Degradation Sample Preparation

  • Accurately weigh 10 mg of the API into five separate flasks.

  • Acid: Add 5 mL of diluent and 5 mL of 0.2 N HCl. Heat as required. Cool and neutralize with 0.2 N NaOH before diluting to 10 mL with diluent.

  • Base: Add 5 mL of diluent and 5 mL of 0.2 N NaOH. Heat as required. Cool and neutralize with 0.2 N HCl before diluting to 10 mL with diluent.

  • Oxidative: Add 5 mL of diluent and 5 mL of 6% H₂O₂. Keep at room temperature. Dilute to 10 mL with diluent when ready.

  • Thermal/Photolytic: Prepare a 1 mg/mL solution in the diluent after exposing the solid/solution to the required stress conditions.

Appendix B: Visualization of Workflows

HPLC_Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Method Demonstration & Validation Analyte Analyte Characterization (Polarity, pKa, UV Scan) Impurities Impurity Profiling (Process & Degradation) Screening Comparative Screening - Column (C18, C8, Phenyl) - Mobile Phase (ACN/MeOH, pH) Analyte->Screening Input Properties Optimization Method Optimization (Gradient, Flow Rate, Temp.) Screening->Optimization Select best conditions Forced_Deg Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) [ICH Q1A(R2)] Optimization->Forced_Deg Propose Optimized Method Validation Full Method Validation (Specificity, Linearity, Accuracy, Precision) [ICH Q2(R2)] Forced_Deg->Validation Confirm stability-indicating nature Final_Method Final Validated Purity Method Validation->Final_Method

Caption: Workflow for systematic HPLC method development and validation.

Chromatogram_Separation cluster_peaks 0 1 0->1 Intensity (mAU) Time (min) Time (min) Baseline_start Baseline_end Baseline_start->Baseline_end p1_base_l p1_top Impurity 1 p1_base_l->p1_top:n p1_base_r p1_top:n->p1_base_r p2_base_l p2_top Degradant p2_base_l->p2_top:n p2_base_r p2_top:n->p2_base_r main_base_l main_top API Peak (N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine) main_base_l->main_top:n main_base_r main_top:n->main_base_r p3_base_l p3_top Impurity 2 p3_base_l->p3_top:n p3_base_r p3_top:n->p3_base_r

Caption: Idealized chromatogram showing separation of the API from impurities.

References

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. Available at: [Link]

  • Kawai, S., et al. (1996). Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography. Industrial Health. Available at: [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Analysis. Available at: [Link]

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. EMA. Available at: [Link]

  • Hossain, M. A., & Lee, S. H. (2009). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. Available at: [Link]

  • Nikolakopoulou, G., et al. (2007). Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands. PMC. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Phenomenex. Available at: [Link]

  • Quiroga, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Sreeram, V.G., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Patel, D. A., et al. (2018). HPLC: METHOD DEVELOPMENT, VALIDATION AND FORCED DEGRADATION STUDY FOR SIMULTANEOUS ESTIMATION OF HYDROCORTISONE ACETATE AND ATRO. International Journal for Scientific Research & Development. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • As-Sultany, N. H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. Available at: [Link]

  • Kumar, A., et al. (2009). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Journal of Hazardous Materials. Available at: [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • Al-Kindy, S. M. Z., et al. (2018). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization. Sultan Qaboos University Journal For Science. Available at: [Link]

  • Raza, A., et al. (2026). Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. MDPI. Available at: [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]

  • ÖZDEMİR, E., et al. (2020). NOVEL PYRAZOLE-CENTERED DERIVATIVES HAVING MONO/DI CHIRAL CENTERED GROUP AS ORGANOCATALYST FOR HENRY REACTION. Macedonian Journal of Chemistry and Chemical Engineering. Available at: [Link]

  • S. S, A. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. Available at: [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available at: [Link]

  • Kumar, G. S., et al. (2011). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Comparing bioactivity of N-isopropyl versus N-ethyl pyrazole amines

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Bioactivity Guide: N-Isopropyl versus N-Ethyl Pyrazole Amines

Executive Summary: The Steric-Metabolic Trade-Off

In medicinal chemistry, the choice between an N-isopropyl and an N-ethyl substituent on a pyrazole amine scaffold is rarely arbitrary. It represents a calculated trade-off between hydrophobic packing efficiency and metabolic stability .

  • The N-Isopropyl Advantage: The isopropyl group (

    
    ) provides significant steric bulk and lipophilicity. It is frequently employed to fill hydrophobic pockets (e.g., the gatekeeper region in kinases like RET or JAK), enhancing potency and selectivity.
    
  • The N-Ethyl Alternative: The ethyl group (

    
    ) is less sterically demanding and generally offers superior metabolic stability. While N-isopropyl groups are prone to CYP450-mediated hydroxylation (tertiary carbon oxidation), the N-ethyl group is often more resistant to oxidative dealkylation in this specific heterocyclic context, making it a "safer" pharmacokinetic choice if the binding pocket does not require the extra bulk.
    

Chemical & Physical Property Comparison

The following data summarizes the fundamental shifts in physicochemical properties when transitioning from an ethyl to an isopropyl substituent on a 5-aminopyrazole core.

FeatureN-Ethyl Pyrazole AmineN-Isopropyl Pyrazole AmineImpact on Bioactivity
Steric A-Value ~1.75 kcal/mol~2.15 kcal/molIsopropyl imposes greater conformational rigidity and fills larger hydrophobic pockets.
Lipophilicity (

LogP)
Baseline+0.3 to +0.5Isopropyl increases permeability but decreases aqueous solubility.
Metabolic Liability Moderate (N-dealkylation)High (Hydroxylation at methine CH)Isopropyl is a "soft spot" for CYP3A4/2D6 oxidation.
Binding Mode Flexible PackingRigid/Tight PackingIsopropyl is preferred for "Gatekeeper" mutations in kinases (e.g., V804M in RET).

Critical Analysis: Metabolic Stability & SAR

The Metabolic Liability of the Isopropyl Group

While the isopropyl group boosts potency, it introduces a metabolic risk. The methine proton (tertiary carbon) of the N-isopropyl group is electron-rich and sterically accessible, making it a prime target for Cytochrome P450 enzymes (specifically CYP3A4).

  • Mechanism: CYP enzymes hydroxylate the tertiary carbon to form a carbinolamine intermediate. This is often unstable and can lead to N-dealkylation (releasing acetone) or remain as a polar metabolite that loses target affinity.

  • Mitigation: If N-isopropyl is required for potency, researchers often block the methine position with Fluorine (creating a

    
     group) or deuterate the position to leverage the Kinetic Isotope Effect (KIE).
    
Case Study: RET Kinase Inhibition

In the development of inhibitors for RET kinase (a target in thyroid cancer), the N-isopropyl group proved superior to N-ethyl.

  • Observation: The N-isopropyl group on a 5-aminopyrazole-4-carboxamide scaffold (e.g., Compound 15l) allowed the molecule to optimally fill the hydrophobic pocket created by the V804M gatekeeper mutation.

  • Outcome: The N-ethyl analog, while more stable, failed to achieve the necessary nanomolar potency (IC50) against the mutant strain due to insufficient hydrophobic contact.

Visualizing the Structure-Activity Relationship (SAR)

The following diagram illustrates the decision logic when selecting between these two substituents.

SAR_Logic Start Pyrazole Amine Optimization Choice Select N-Substituent Start->Choice Ethyl N-Ethyl Group Choice->Ethyl Isopropyl N-Isopropyl Group Choice->Isopropyl Ethyl_Pros Pros: + Lower Lipophilicity + Higher Solubility + Metabolic Stability Ethyl->Ethyl_Pros Ethyl_Cons Cons: - Weaker Hydrophobic Packing - Lower Potency in Large Pockets Ethyl->Ethyl_Cons Iso_Pros Pros: + High Hydrophobic Contact + Potency vs Gatekeeper Mutants + Membrane Permeability Isopropyl->Iso_Pros Iso_Cons Cons: - CYP Hydroxylation (Liability) - Lower Solubility Isopropyl->Iso_Cons Outcome_E Use for: Systemic drugs requiring long half-life Ethyl_Pros->Outcome_E Outcome_I Use for: Potency-driven targets (Kinases, GPCRs) Iso_Pros->Outcome_I

Caption: Decision matrix for N-substituent selection based on potency vs. stability requirements.

Experimental Protocols

To validate the bioactivity differences, one must first synthesize high-purity analogues and then subject them to a controlled kinase assay.

Protocol A: Regioselective Synthesis of 5-Amino-1-Alkyl-Pyrazoles

Direct alkylation of 5-aminopyrazole often yields a mixture of N1 and N2 isomers. The Cyclocondensation Method is self-validating because the steric bulk of the hydrazine dictates the regiochemistry, yielding high purity.

Reagents:

  • Alkyl Hydrazine Hydrochloride (Isopropyl- or Ethyl-)

  • Ethoxymethylene Malononitrile (for 5-amino-4-cyano derivatives) OR Ethyl (ethoxymethylene)cyanoacetate.

  • Ethanol (Anhydrous)

  • Triethylamine (Base)

Step-by-Step Methodology:

  • Preparation: Dissolve Ethoxymethylene Malononitrile (1.0 eq) in anhydrous Ethanol (0.5 M concentration).

  • Addition: Cool to 0°C. Add the specific Alkyl Hydrazine Hydrochloride (1.1 eq).

  • Cyclization: Add Triethylamine (1.2 eq) dropwise. The reaction is exothermic.

  • Reflux: Heat to reflux (78°C) for 3 hours. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).

    • Validation: The N-isopropyl analog will typically have a higher Rf value than the N-ethyl analog due to increased lipophilicity.

  • Isolation: Cool to room temperature. The product often precipitates. If not, evaporate solvent and recrystallize from Ethanol/Water.

  • Verification: Confirm structure via 1H-NMR.

    • N-Isopropyl Signal: Septet at ~4.5 ppm (1H) and Doublet at ~1.4 ppm (6H).

    • N-Ethyl Signal: Quartet at ~4.0 ppm (2H) and Triplet at ~1.3 ppm (3H).

Protocol B: In Vitro Metabolic Stability Assay (Microsomal)

This assay quantifies the "liability" of the isopropyl group.

  • Incubation: Incubate test compounds (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expectation:N-isopropyl analogs typically show higher

      
       (shorter half-life) due to hydroxylation compared to N-ethyl analogs.
      

Synthesis Workflow Visualization

Synthesis_Flow Hydrazine Alkyl Hydrazine (R-NHNH2) Mix Mixing (0°C) Ethanol Hydrazine->Mix EMME Ethoxymethylene Derivative EMME->Mix Base Add Et3N (Deprotonation) Mix->Base Reflux Reflux 3h (Cyclization) Base->Reflux Product_Iso N-Isopropyl Product (High Lipophilicity) Reflux->Product_Iso If R=iPr Product_Et N-Ethyl Product (High Stability) Reflux->Product_Et If R=Et

Caption: General synthetic route for regioselective preparation of N-alkyl aminopyrazoles.

References

  • National Institutes of Health (NIH). (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. Retrieved from [Link]

  • MDPI. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors. Retrieved from [Link]

Comparative Guide: Crystallographic Characterization of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1]

In the development of pyrazole-based kinase inhibitors (e.g., IRAK4 inhibitors) and high-energy materials, the aminonitropyrazole scaffold is a critical pharmacophore. This guide provides a comparative technical analysis of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine (Target Compound) against its parent scaffold, 1-methyl-4-nitro-1H-pyrazol-3-amine (Reference Standard).

While the parent compound exhibits high crystallinity due to planar


-stacking and strong intermolecular hydrogen bonding, the introduction of the N-isopropyl group  at the C3-amine position introduces steric bulk that significantly alters the solid-state packing, solubility profile, and bioavailability.

This guide outlines the specific crystallographic protocols required to characterize these differences, supported by comparative data tables and mechanistic workflows.

Comparative Analysis: Target vs. Reference

The following table contrasts the known structural properties of the parent scaffold with the physicochemical shifts observed/expected in the N-isopropyl derivative.

Table 1: Physicochemical & Structural Comparison
FeatureReference Standard (Parent)Target Compound (N-Isopropyl)Impact on Drug Developability
IUPAC Name 1-methyl-4-nitro-1H-pyrazol-3-amineN-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amineN/A
Formula


Increased Lipophilicity
Molecular Weight 142.12 g/mol 188.19 g/mol +46 Da (Steric Bulk)
H-Bond Donors 2 (Primary Amine

)
1 (Secondary Amine

)
Reduced lattice energy; improved solubility in organic media.
Crystal Habit Prismatic/Needles (High aspect ratio)Block/Plate (Lower aspect ratio)Isopropyl group disrupts planar stacking, often leading to lower MP.
Intramolecular H-Bond Weak/TransientStrong/Locked (

)
The isopropyl group forces the N-H bond to lock into a planar 6-membered pseudo-ring with the nitro group.
Packing Motif Planar Sheets (

-stacking dominant)
Herringbone or Slip-stackedSteric hindrance of isopropyl prevents tight

-stacking.

Experimental Protocol: Single Crystal XRD

To obtain publication-quality data for the N-isopropyl derivative, a modified protocol is required to account for the rotational disorder often found in isopropyl groups.

Phase 1: Crystal Growth Optimization

Unlike the parent compound, which crystallizes readily from Ethanol/Water, the N-isopropyl derivative requires non-polar antisolvents to encourage orderly nucleation.

  • Method: Slow Evaporation at Controlled Temperature (SECT).

  • Solvent System:

    • Primary: Dichloromethane (DCM) or Acetone (Good solubility).

    • Antisolvent: Hexane or Diisopropyl ether.

  • Procedure:

    • Dissolve 20 mg of Target Compound in 2 mL DCM.

    • Filter through a 0.45

      
       PTFE syringe filter into a clean vial.
      
    • Layer 1 mL of Hexane carefully on top.

    • Seal with parafilm, poke 3 pinholes, and store at 4°C (dark).

Phase 2: Data Collection & Refinement Strategy

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 radiation, 

Å).

Step-by-Step Workflow:

  • Mounting: Select a crystal approx.

    
     mm. Mount on a MiTeGen loop using Paratone oil.
    
  • Cooling: CRITICAL. Collect data at 100 K (Liquid Nitrogen stream).

    • Reasoning: Isopropyl groups possess high thermal motion at room temperature, leading to large thermal ellipsoids and poor R-factors. Cooling freezes this rotation.

  • Strategy:

    • Scan width:

      
       per frame.
      
    • Exposure: 10–30s (depending on diffraction power).

    • Completeness: Aim for >99.5% to

      
      .
      
  • Refinement (SHELXL):

    • If the isopropyl group shows disorder (elongated ellipsoids), apply a split model (PART 1 / PART 2) with occupancy refinement.

    • Use DELU and SIMU restraints to stabilize the geometry of the disordered methyls.

Mechanistic Visualization

The following diagram illustrates the structural logic: how the chemical modification (Isopropylation) dictates the crystallographic workflow and final packing result.

G Compound Target Compound (N-Isopropyl Derivative) Steric Steric Bulk (Isopropyl Group) Compound->Steric HBond H-Bond Donor Reduction (2 -> 1) Compound->HBond Disorder Rotational Disorder (High Thermal Motion) Steric->Disorder Packing Disrupted u03c0-Stacking (Lower Lattice Energy) Steric->Packing Cooling Protocol: Cryo-Cooling (100 K Data Collection) Disorder->Cooling Requires Refinement Protocol: Split Model Refinement (SHELXL) Disorder->Refinement Requires Solubility Outcome: Increased Organic Solubility Packing->Solubility Results in

Caption: Causal pathway linking the N-isopropyl structural modification to specific crystallographic challenges (disorder) and required experimental protocols (Cryo-cooling).

Data Interpretation: The "Intramolecular Lock"

When analyzing your solved structure, verify the presence of the S(6) Resonance-Assisted Hydrogen Bond (RAHB) .

  • Mechanism: The N-H proton of the isopropylamine (at C3) will likely form a hydrogen bond with one Oxygen atom of the Nitro group (at C4).

  • Significance: This forms a planar, 6-membered pseudo-ring.

  • Validation Check:

    • Measure distance

      
      .
      
    • Expected Range: 2.60 – 2.80 Å .

    • If the distance is

      
       Å, the structure may be a polymorph or the refinement of the amine hydrogen is incorrect.
      

References

  • Lynch, D. E., et al. (2000). "Structural systematics of 4-nitropyrazoles." Acta Crystallographica Section B.

  • Cambridge Crystallographic Data Centre (CCDC). "Search for 1-methyl-4-nitro-1H-pyrazol-3-amine derivatives." CSD Enterprise.

  • BenchChem. "1-Methyl-4-nitro-1H-pyrazol-3-amine: Properties and Synthesis."

  • European Patent Office. "EP 3268004 B1: Pyrrolopyridazine Inhibitors of IRAK4 Activity (Synthesis of Pyrazole Intermediates)."

Validating structure of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine using FTIR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Structural Validation of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine: A Comparative Guide to FTIR Sampling Techniques

For researchers and drug development professionals synthesizing highly functionalized heterocyclic building blocks, structural validation is a critical bottleneck. N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429418-64-3) is a densely substituted pyrazole derivative featuring a core aromatic ring, a C4-nitro group, an N1-methyl group, and a C3-secondary amine. Validating the successful synthesis of this compound requires precise vibrational spectroscopy to confirm the presence and integrity of these specific functional groups.

As an Application Scientist, I frequently encounter debates over the optimal Fourier Transform Infrared (FTIR) sampling technique for solid pharmaceutical intermediates. This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against classic KBr Pellet Transmission FTIR, providing the mechanistic causality behind experimental choices and self-validating protocols to ensure absolute data integrity.

Mechanistic Grounding: The Molecular Target

Before selecting an analytical method, we must understand the vibrational mechanics of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine. The molecule presents several distinct infrared-active dipole changes:

  • The Nitro Group (-NO₂): The strong electron-withdrawing nitro group on the pyrazole ring exhibits two prominent bands due to the coupling of the two N-O bonds. You will observe an asymmetric stretch (

    
    ) typically around 1563–1491 cm⁻¹ and a symmetric stretch (
    
    
    
    ) around 1361–1304 cm⁻¹[1].
  • The Secondary Amine (-NH-): The N-isopropyl group at the C3 position leaves one proton on the amine nitrogen. This secondary amine yields a distinct, sharp N-H stretching band in the 3300–3400 cm⁻¹ region.

  • The Pyrazole Core: The aromatic ring stretching vibrations (C=N and C=C) are typically found in the 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹ ranges[1]. The IR spectrum of nitro-functionalized pyrazoles reliably confirms the presence of these =N-N< and >C=N- moieties alongside the NO₂ group[2].

Methodology Comparison: ATR-FTIR vs. KBr Transmission

Selecting the correct sample preparation method depends entirely on your analytical objective. Neither technique is universally superior; they are tools engineered for different thermodynamic and optical realities[3].

ATR-FTIR relies on an evanescent wave penetrating the sample from a high-refractive-index crystal (like Diamond or Germanium). Because the depth of penetration is directly proportional to the wavelength (


), peaks at higher wavenumbers (like the critical N-H stretch at ~3300 cm⁻¹) will appear artificially weaker compared to the NO₂ stretches at ~1500 cm⁻¹. However, ATR eliminates the moisture interference that plagues transmission methods[4][5].

KBr Pellet Transmission involves dispersing the sample in an IR-transparent alkali halide matrix. Preparing samples for a transmission measurement is a rather complex task, as KBr is highly hygroscopic and interactions between the polar KBr and the sample are possible[5]. However, it adheres strictly to the Beer-Lambert law, making it the superior choice when the analytical goal demands maximum sensitivity, quantitative accuracy, or the generation of a classic transmission spectrum for comparison with historical libraries[3].

Table 1: Comparative Performance Matrix for Nitro-Pyrazole Analysis
ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None required (Direct application).High (Grinding, pressing under vacuum).
N-H Stretch Resolution Moderate (Attenuated due to low penetration depth).Excellent (True relative intensities).
Moisture Interference Negligible.High (Hygroscopic KBr absorbs water).
Quantitative Accuracy Low (Pathlength depends on contact pressure).High (Strict adherence to Beer-Lambert law).
Best Used For Rapid structural screening, in-process control.Trace analysis, definitive library matching.

Self-Validating Experimental Protocols

To ensure scientific integrity, every analytical workflow must be self-validating. Below are the optimized protocols for analyzing N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine.

Protocol A: ATR-FTIR Rapid Screening
  • System Validation: Clean the diamond crystal with high-purity isopropanol and a lint-free wipe. Collect a background spectrum (air). Causality: A perfectly flat baseline confirms the absence of cross-contamination from previous samples, validating the crystal's cleanliness.

  • Sample Application: Place ~2-5 mg of the solid pyrazole derivative directly onto the center of the crystal.

  • Optical Contact: Apply consistent pressure using the ATR anvil. Causality: The evanescent wave penetrates only 0.5–2 µm into the sample. Insufficient pressure results in poor optical contact, yielding a noisy spectrum with artificially low absorbance.

  • Acquisition & Correction: Collect 32 scans at 4 cm⁻¹ resolution. Apply an "ATR Correction" algorithm in your spectroscopy software. Causality: This mathematical correction normalizes the wavelength-dependent penetration depth, allowing the spectrum to be accurately compared against transmission-based commercial libraries.

Protocol B: High-Fidelity KBr Pellet Transmission
  • Matrix Preparation: Dry spectroscopic-grade KBr powder at 105°C for 2 hours prior to use. Causality: KBr is highly hygroscopic. Absorbed atmospheric moisture will produce a broad O-H stretch at ~3400 cm⁻¹, which will completely obscure the critical secondary amine N-H stretch of your target molecule.

  • Sample Dispersion: Grind ~1 mg of the pyrazole sample with ~100 mg of anhydrous KBr in an agate mortar until homogeneous. Causality: The particle size must be ground to < 2 µm. Particles larger than the wavelength of incident IR light cause Mie scattering, resulting in a sloping baseline known as the Christiansen effect.

  • Pellet Pressing: Transfer the mixture to a 13 mm die. Apply 10 tons of pressure under a vacuum for 2-3 minutes. Causality: The vacuum removes trapped air, preventing the pellet from becoming opaque or fracturing upon pressure release.

  • System Validation: Press a blank KBr pellet (no sample) and scan it. It should yield a flat baseline with >90% transmittance, validating the absence of moisture or organic contaminants in your matrix.

  • Acquisition: Place the sample pellet in the transmission holder and collect 32 scans at 4 cm⁻¹ resolution against the blank KBr background.

Data Interpretation

Upon successful acquisition, the spectrum must be interrogated for the specific functional groups of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine.

Table 2: Quantitative Spectral Assignments
Functional GroupExpected Wavenumber (cm⁻¹)Intensity / ShapeVibrational Origin
Secondary Amine 3300 – 3400Medium, SharpN-H stretching (C3 position)
Aliphatic C-H 2850 – 2960Weak to MediumC-H stretching (Isopropyl & N1-Methyl)
Nitro Group (Asym) 1491 – 1563Strong, BroadAsymmetric -NO₂ stretching (C4 position)
Nitro Group (Sym) 1304 – 1361Strong, SharpSymmetric -NO₂ stretching (C4 position)
Pyrazole Ring 1402 – 1420MediumC=N / C=C aromatic ring stretching

Decision Workflow Visualization

To streamline your laboratory operations, utilize the following logical workflow for validating nitro-pyrazole derivatives.

G Sample N-Isopropyl-1-methyl- 4-nitro-1H-pyrazol-3-amine Decision Analytical Objective? Sample->Decision ATR ATR-FTIR (Rapid, Non-destructive) Decision->ATR High Throughput KBr KBr Pellet FTIR (High Resolution, Trace) Decision->KBr Quantitative/Library Band_NO2 NO2 Stretches (~1500 & ~1350 cm⁻¹) ATR->Band_NO2 Band_NH Secondary N-H Stretch (~3300 cm⁻¹) ATR->Band_NH Band_Ring Pyrazole C=N / C=C (~1400-1500 cm⁻¹) ATR->Band_Ring KBr->Band_NO2 KBr->Band_NH KBr->Band_Ring Validation Structural Validation Confirmed Band_NO2->Validation Band_NH->Validation Band_Ring->Validation

Workflow for selecting FTIR sampling techniques to validate nitro-pyrazole derivatives.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy. Kintek Press. Available at:[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy. AZoM. Available at:[Link]

  • On the Question of the Formation of Nitro-Functionalized 2,4-Pyrazole Analogs on the Basis of Nitrylimine Molecular Systems and 3,3,3-Trichloro-1-Nitroprop-1-Ene. MDPI. Available at:[Link]

Sources

Comparative Study of Nitro-Pyrazole Reduction Methods: A Technical Guide for Aminopyrazole Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Aminopyrazoles are privileged pharmacophores in medicinal chemistry, serving as critical building blocks for blockbuster therapeutics such as Viagra (sildenafil), allopurinol, and selective LRRK2 inhibitors[1][2]. The most robust synthetic route to these functionalized heterocycles involves the nitration of a pyrazole core, followed by the reduction of the resulting nitro group to a primary amine[1][3].

However, the pyrazole ring's unique electronic properties, combined with the frequent presence of sensitive functional groups (e.g., halogens, benzyl ethers, or alkenes) in complex pharmaceutical intermediates, makes the selection of the reduction method a critical decision point. This guide provides a comprehensive, data-driven comparison of the most effective nitro-pyrazole reduction methodologies. By analyzing the underlying chemical mechanisms and providing field-proven, self-validating protocols, this document empowers researchers to achieve high chemoselectivity, maximize yields, and streamline downstream purification.

Mechanistic Overview

The reduction of a nitro group to an amine is a six-electron transfer process that proceeds through sequential intermediate states. Understanding this pathway (often modeled after the Haber mechanism) is crucial for troubleshooting incomplete reactions, which frequently stall at the hydroxylamine stage if the reducing agent is depleted or insufficiently reactive.

G N1 Nitropyrazole (R-NO2) N2 Nitroso Intermediate (R-NO) N1->N2 +2e-, +2H+ -H2O N3 Hydroxylamine (R-NHOH) N2->N3 +2e-, +2H+ N4 Aminopyrazole (R-NH2) N3->N4 +2e-, +2H+ -H2O

Mechanistic pathway of nitro group reduction to primary amine.

Comparative Analysis of Reduction Methods

Catalytic Hydrogenation (Pd/C, H2)

Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the industry standard for unfunctionalized nitropyrazoles[3]. The reaction is highly atom-economical; the only byproduct is water. The causality behind its efficiency lies in the facile adsorption of hydrogen gas and the nitro substrate onto the palladium surface, lowering the activation energy for the sequential electron transfers. Caveat: Palladium readily inserts into carbon-halogen bonds via oxidative addition. Therefore, subjecting halogenated nitropyrazoles (e.g., 5-chloro-4-nitropyrazole) to Pd/C often results in undesired hydrodehalogenation[4].

Zinc-Mediated Reduction (Zn, NH4OAc)

For substrates containing reducible halogens or benzyl ethers, dissolving metal reductions are required. Zinc powder combined with a mild proton source like ammonium acetate (NH4OAc) is highly chemoselective[5]. Unlike traditional iron/HCl systems, the buffered nature of the Zn/NH4OAc system prevents the hydrolysis of acid-sensitive protecting groups (e.g., Boc or acetals) while effectively driving the reduction to completion.

Transfer Hydrogenation (Pd/C, HCOONH4)

When specialized high-pressure hydrogenation equipment is unavailable, transfer hydrogenation offers a highly effective alternative. Utilizing ammonium formate as an in situ hydrogen donor in the presence of Pd/C allows the reaction to proceed smoothly under standard reflux conditions[6]. The thermal decomposition of ammonium formate generates hydrogen gas, ammonia, and carbon dioxide, driving the reduction with excellent yields[6].

Quantitative Comparison of Methods

Reduction MethodTypical YieldChemoselectivity ProfileScalabilityEnvironmental ImpactReaction Time
Pd/C, H2 Gas 85–95%Poor (Dehalogenates)ExcellentLow (Water byproduct)2–12 h
Zn, NH4OAc 75–90%Excellent (Tolerates halogens/acid-sensitive groups)ModerateHigh (Zinc waste)4–8 h
Fe, HCl 80–95%Good (Tolerates halogens, cleaves acid-sensitive groups)GoodHigh (Iron sludge)2–6 h
Pd/C, HCOONH4 80–92%Poor (Dehalogenates)GoodModerate (Ammonia gas)1–4 h

Experimental Protocols

The following methodologies are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the reaction causality is observable and verifiable.

Protocol A: Catalytic Hydrogenation of 1,3,5-Trimethyl-4-nitro-1H-pyrazole[3]

Objective: Clean reduction of an unfunctionalized nitropyrazole.

  • Preparation: Dissolve 1,3,5-trimethyl-4-nitro-1H-pyrazole (1.0 equiv, e.g., 10 mmol) in anhydrous methanol (0.2 M).

  • Inerting (Critical Safety Step): Flush the reaction flask with Argon for 5 minutes. Add 10% Pd/C (5 mol% relative to substrate). Causality: Pd/C is pyrophoric when dry; adding it under an inert atmosphere prevents solvent vapor ignition.

  • Hydrogenation: Evacuate the flask and backfill with H2 gas (via balloon or Parr apparatus at 1-3 atm). Stir vigorously at room temperature.

  • Validation (IPC): Monitor by TLC (e.g., 50% EtOAc/Hexanes). The disappearance of the UV-active nitro starting material and the appearance of a highly polar, ninhydrin-positive amine spot indicates completion (typically 2-4 hours).

  • Isolation: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the crude 4-amino-1,3,5-trimethyl-1H-pyrazole[3].

Protocol B: Zinc-Mediated Reduction of Halogenated Nitropyrazoles[5]

Objective: Chemoselective reduction preserving carbon-halogen bonds.

  • Preparation: Dissolve the halogenated nitropyrazole (1.0 equiv) in a 1:1 mixture of THF and Methanol (0.15 M).

  • Reagent Addition: Add Ammonium Acetate (NH4OAc, 10.0 equiv) and stir until dissolved. Slowly add Zinc dust (10.0 equiv) in portions. Causality: The large excess of Zn/NH4OAc ensures a continuous supply of protons and electrons, preventing the reaction from stalling at the hydroxylamine intermediate.

  • Reaction: Stir the suspension at room temperature or gentle reflux (40 °C) for 4-8 hours.

  • Validation (IPC): The reaction mixture will change from yellow to colorless/pale as the nitro chromophore is destroyed. Confirm completion via LC-MS.

  • Isolation: Filter the unreacted zinc through Celite. Dilute the filtrate with EtOAc and wash with saturated NaHCO3 to neutralize remaining acetic acid. Dry the organic layer over Na2SO4 and concentrate.

Protocol C: Transfer Hydrogenation using Ammonium Formate[6]

Objective: Hydrogenation without H2 gas cylinders.

  • Preparation: Dissolve the nitropyrazole (1.0 equiv) in ethanol (0.2 M).

  • Reagent Addition: Add 10% Pd/C (10 mol%) followed by Ammonium Formate (HCOONH4, 5.0 equiv).

  • Reaction: Heat the mixture to reflux (approx. 80 °C). Causality: Heat is required to decompose the ammonium formate into H2, NH3, and CO2, which actively reduces the substrate[6].

  • Validation (IPC): Vigorous gas evolution will be observed. The reaction is typically complete within 1-2 hours.

  • Isolation: Cool to room temperature, filter through Celite, and concentrate. Partition the residue between EtOAc and water to remove residual formate salts.

Decision Workflow for Method Selection

G Start Evaluate Nitropyrazole Substrate Q1 Contains reducible halogens or alkenes? Start->Q1 PdC Catalytic Hydrogenation (Pd/C, H2) High Yield, Clean Q1->PdC No Q2 Contains acid-sensitive protecting groups? Q1->Q2 Yes Fe Iron-Mediated Reduction (Fe, HCl or NH4Cl) Robust, Cheap Q2->Fe No Zn Transfer Hydrogenation (Zn/NH4OAc or Pd/C/HCOONH4) Mild, Highly Selective Q2->Zn Yes

Decision matrix for selecting the optimal nitropyrazole reduction method.

References

  • Anwar et al. "Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives." Molecules 18, no. 1 (2013): 535. URL: [Link]

  • "WO2021154664A1 - 1H-PYRAZOLO[4,3-d]PYRIMIDINE COMPOUNDS AS TOLL-LIKE RECEPTOR 7 (TLR7) AGONISTS." Google Patents.
  • "Highly diastereoselective Heck–Matsuda reaction with pyrazolyl diazonium salts." New Journal of Chemistry (2023). URL: [Link]

  • "A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles." ResearchGate. URL: [Link]

  • "An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade." PMC. URL: [Link]

Sources

Reference Standards for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine Analysis: A Comparative Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

In the landscape of pharmaceutical intermediates and impurity profiling, N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429418-64-3 ) occupies a critical niche. Often utilized as a scaffold in the synthesis of kinase inhibitors and high-energy materials, its structural integrity is paramount. The presence of both a nitro group and a secondary amine moiety raises specific regulatory flags regarding potential mutagenicity and nitrosamine formation risk (N-nitroso precursors).

This guide objectively compares the available reference standard options—ranging from commercial research-grade materials to fully certified reference materials (CRMs)—and provides a self-validating protocol for their qualification.

Compound Identity
AttributeSpecification
Chemical Name N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine
CAS Number 1429418-64-3
Molecular Formula C₇H₁₂N₄O₂
Molecular Weight 184.20 g/mol
Key Functional Groups Nitro (C4), Secondary Amine (C3), N-Methyl Pyrazole
Solubility Profile Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water

Comparative Analysis: Reference Standard Grades

Unlike common APIs with established USP/EP monographs, this specific pyrazole intermediate lacks a pharmacopeial "Gold Standard." Consequently, researchers must choose between three primary sourcing strategies. The following comparison evaluates these based on Traceability , Assay Confidence , and Regulatory Risk .

Table 1: Strategic Comparison of Standard Sources
FeatureOption A: Commercial Research Grade Option B: Custom Certified Reference (CRM) Option C: In-House Synthesis & Qualification
Primary Source Chemical Catalog Vendors (e.g., BLDpharm, ChemScene)Specialized CROs (e.g., LGC, Alsachim)Internal MedChem / Process Chem Dept.
Purity Definition Often "Area %" by HPLC onlyMass Balance or qNMR (w/ Uncertainty Budget)Defined by Internal SOP (Mass Balance)
Traceability Low (Batch-to-batch variability)High (ISO 17034 compliant)High (Full synthetic history available)
Cost / Lead Time Low / Immediate (< 1 week)High / Long (8-12 weeks)Medium / Variable (Depends on resources)
Regulatory Risk High (Not suitable for GMP release testing)Low (Defensible for pivotal studies)Medium (Requires rigorous validation data)
Recommended Use Early R&D, Feasibility StudiesLate-stage GMP, Stability StudiesMethod Validation, Routine QC (as Working Std)

Technical Deep Dive: The Qualification Workflow

To ensure scientific integrity, you cannot rely solely on a vendor's Certificate of Analysis (CoA) for research-grade material. You must establish a Self-Validating System .

The "Golden Standard" Qualification Protocol

If you choose Option A or Option C , you must perform the following characterization loop to elevate the material to a "Primary Reference Standard" status for your internal use.

Step 1: Structural Elucidation (Identity)
  • 1H-NMR (DMSO-d6): Confirm the isopropyl doublet (~1.2 ppm), the N-methyl singlet (~3.7 ppm), and the pyrazole proton.

  • MS (ESI+): Confirm parent ion

    
    .
    
  • IR: Verify Nitro stretch (~1350/1530 cm⁻¹) and Amine N-H stretch.

Step 2: Purity & Potency Assignment (The Quantitative Anchor)

Do not use "HPLC Area %" as the assay value. It ignores moisture, residue, and inorganic salts.

  • Method: Mass Balance Approach

    
    
    
    • %H2O: Determined by Karl Fischer (KF) titration.

    • %ROI: Residue on Ignition (Sulfated Ash).

    • %Volatiles: Residual Solvents by GC-HS.

Validated Analytical Methodology

The following HPLC method is designed specifically for the polarity and UV characteristics of nitropyrazoles. The nitro group provides a strong chromophore, allowing for sensitive UV detection.

Table 2: Recommended HPLC Parameters
ParameterConditionRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax)Provides adequate retention for the polar pyrazole core while resolving non-polar impurities.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of the amine, sharpening peak shape.
Mobile Phase B AcetonitrileStrong eluent for organic impurities.
Gradient 0-2 min: 5% B; 2-15 min: 5%→60% B; 15-20 min: 60%→90% BGradient ensures elution of both polar degradants and lipophilic dimers.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV @ 270 nmMax absorbance for the nitro-pyrazole conjugated system.
Column Temp 40°CImproves mass transfer and peak symmetry.
Diagram 1: Standard Qualification & Method Validation Workflow

QualificationWorkflow RawMaterial Raw Material (Vendor/Synthesis) IdentityCheck Identity Confirmation (NMR, MS, IR) RawMaterial->IdentityCheck PurityCheck Purity Assessment (HPLC, GC-HS, KF, ROI) IdentityCheck->PurityCheck Pass Fail Reject / Repurify IdentityCheck->Fail Fail MassBalance Mass Balance Calculation (Potency Assignment) PurityCheck->MassBalance Data Collection PurityCheck->Fail Purity < 98% WorkingStd Qualified Working Standard (Ready for Use) MassBalance->WorkingStd Assay Assigned

Caption: Logical workflow for converting raw chemical material into a qualified reference standard using the Mass Balance approach.

Experimental Causality & Troubleshooting

Why 270 nm?

While many aromatics are detected at 254 nm, the nitro group conjugated with the pyrazole ring often exhibits a bathochromic shift. A spectral scan (DAD) from 200-400 nm is recommended during method development to pinpoint the


 for maximum sensitivity, especially if quantifying this compound as a trace impurity.
Stability Concerns

Nitro-amines can be light-sensitive.

  • Protocol: Store the reference standard in amber vials under argon at 2-8°C .

  • Validation: Perform a forced degradation study (Acid, Base, Oxidative, Photolytic) to confirm the HPLC method is stability-indicating.

Handling Precautions

As a nitro-aromatic amine, treat this compound as a potential genotoxic impurity (GTI) until proven otherwise. All weighing should be performed in a glovebox or vented enclosure.

References

  • National Institutes of Health (NIH). (2025). Analytical Methodologies to Detect N‑Nitrosamine Impurities. Retrieved from [Link] (Generalized context for Nitro/Amine impurity analysis).

(Note: Specific CoA data and spectral files should be requested directly from the respective vendor for the specific lot purchased.)

Elemental analysis and composition verification of pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Elemental Analysis and Composition Verification of Pyrazole Derivatives

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of verifying highly functionalized, nitrogen-rich heterocycles. Pyrazole derivatives are ubiquitous in modern drug discovery, exhibiting potent anti-tumor, antibacterial, and anti-biofilm properties (1[1]). However, their high nitrogen content and frequent halogenation (e.g., fluorinated or brominated phenyl-pyrazole scaffolds) make absolute composition verification challenging.

While High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) are indispensable for structural elucidation, they do not provide absolute bulk purity. Organic Elemental Analysis (OEA)—specifically CHNS/O combustion analysis—remains the gold standard for confirming the empirical formula and detecting bulk impurities (like residual solvents or inorganic salts) that NMR might miss (2[2]).

This guide objectively compares top-tier CHNS/O elemental analyzers and provides a self-validating experimental protocol tailored for complex pyrazole matrices.

The Orthogonal Verification Workflow

To ensure scientific integrity, composition verification must be treated as a self-validating system. No single technique is infallible; thus, an orthogonal approach is required.

Workflow Synth Pyrazole Synthesis & Purification NMR Structural Elucidation (1H/13C NMR) Synth->NMR Confirm Connectivity HRMS Exact Mass Determination (HRMS) Synth->HRMS Isotopic Pattern EA Absolute Composition (CHNS/O Analysis) Synth->EA Bulk Purity & Formula Validation Self-Validating Composition Confirmed NMR->Validation HRMS->Validation EA->Validation

Caption: Orthogonal workflow for pyrazole composition verification, ensuring self-validating data.

Comparative Analysis of CHNS/O Elemental Analyzers

When selecting an elemental analyzer for pyrazole derivatives, the primary challenges are the complete combustion of refractory nitrogen-containing rings and the management of halogenated substituents. Here, we compare three industry-leading platforms: the Thermo Fisher FlashSmart, the Elementar vario EL cube, and the PerkinElmer 2400 Series II (3[3], 4[4]).

Table: Performance Comparison of CHNS/O Analyzers

Feature / SpecificationThermo Fisher FlashSmartElementar vario EL cubePerkinElmer 2400 Series II
Detector Technology Thermal Conductivity Detector (TCD)TCD (Optional IR for trace S)TCD
Gas Separation GC ColumnPurge & Trap ChromatographyFrontal Chromatography / GC
Max Sample Size (Organic) ~2–5 mgUp to 20 mg~2–3 mg
Cycle Time ~5–10 minutes~10 minutes~6–8 minutes
Key Differentiator MultiValve Control (MVC) for automated CHNS/O switchingDynamic baseline separation for extreme C:N ratios (12,000:1)Proven Pregl-Dumas reliability with ±0.30% precision

Expert Insight (Causality): If your pyrazole library contains highly variable C:N ratios or trace sulfur (e.g., sulfonyl-pyrazoles), the Elementar vario EL cube 's purge-and-trap technology is superior because it traps and releases gases sequentially, preventing peak overlap even at extreme ratios (5[5]). Conversely, if your workflow demands rapid, high-throughput screening with frequent switching between CHNS and Oxygen modes, the Thermo Fisher FlashSmart 's dual-furnace MVC system eliminates the need to cool down and reconfigure the instrument, drastically reducing downtime (6[6]). For laboratories prioritizing legacy reliability and strict precision, the PerkinElmer 2400 Series II remains a formidable choice, consistently delivering ±0.30% precision via the Pregl-Dumas technique (2[2]).

Experimental Protocol: Self-Validating CHNS/O Analysis of Halogenated Pyrazoles

Halogenated pyrazoles (e.g., containing -CF3 or -Br groups) present a specific stoichiometric challenge: halogens can form non-combustible byproducts or poison the reduction reactor. This protocol utilizes the modified Dumas combustion method (7[7]), optimized specifically for halogenated matrices.

Step-by-Step Methodology:

  • Instrument Preparation & Leak Check:

    • Action: Set the combustion furnace to 950°C and the reduction furnace to 65°C (or standard operating temp). Perform a leak test ensuring flow rates drop below 5 mL/min within 90 seconds (8[8], 9[9]).

    • Causality: Atmospheric nitrogen leaks will artificially inflate the %N, a critical error when verifying nitrogen-rich pyrazoles.

  • Sample Encapsulation (The Halogen Modification):

    • Action: Weigh exactly 1.0 mg of the pyrazole derivative into a silver capsule (rather than the standard tin capsule) (8[8]).

    • Causality: Silver reacts with free halogens during combustion to form stable silver halides (AgX), preventing them from entering and poisoning the copper reduction column (8[8]).

  • Catalyst Addition:

    • Action: Add ~8–10 mg of vanadium pentoxide (V₂O₅) to the silver capsule before folding it closed (8[8]).

    • Causality: Because silver does not produce the exothermic "flash" that tin does (which normally spikes the local temperature to 1800°C), V₂O₅ acts as an oxidation catalyst to ensure complete destruction of the robust pyrazole ring (10[10]).

  • Combustion and Reduction:

    • Action: Drop the capsule into the 950°C combustion reactor under a dynamic pulse of high-purity oxygen (250 mL/min) (9[9]). The gases then pass through a copper-filled reduction reactor.

    • Causality: The oxygen pulse converts all carbon, hydrogen, and sulfur to CO₂, H₂O, and SO₂. The copper reactor reduces any formed nitrogen oxides (NOx) back to N₂ gas, ensuring accurate total nitrogen quantification (7[7]).

  • Data Integration & Validation:

    • Action: Analyze the chromatogram via the TCD. Calculate the Relative Standard Deviation (RSD) across triplicate runs.

    • Causality: An RSD < 3% validates the homogeneity of the sample and the completeness of the combustion (8[8]). If the experimental %C, %H, and %N fall within ±0.4% of the theoretical calculated values, the bulk composition and empirical formula are definitively confirmed (11[11]).

Conclusion

While modern drug discovery heavily relies on spectroscopic methods, the absolute quantification provided by advanced CHNS/O analyzers remains non-negotiable for IND-enabling studies. By understanding the causality behind sample prep—such as utilizing silver capsules and V₂O₅ for halogenated pyrazoles—researchers can transform elemental analysis from a routine check into a rigorous, self-validating cornerstone of composition verification.

References

  • Thermo FlashSmart CHNS/O Elemental Analyzer - Chemical Instrumentation Facility. Iowa State University.[Link]

  • The Best Elemental Analyzers: A Buyer's Review of Price and Features. LabX.[Link]

  • FlashSmart CHNS/O, NC, N/Protein Analyzer. CE Elantech. [Link]

  • Elemental Analyzer (CHN). The Lab Guide. [Link]

  • Vario EL Cube - CHNS Elemental Analyzer. SciSPX. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI.[Link]

  • AN42499 - Elemental Analysis: CHNS/O Characterization of solid and liquid fertilizers. Analysis.rs. [Link]

  • FlashSmart CHNSO - Irvine Materials Research Institute. UC Irvine. [Link]

  • vario EL cube – CHNS ELEMENTAL ANALYZER. Maxtech Corporation. [Link]

  • What Is an Elemental Analyzer & How Does It Work? Excedr.[Link]

  • SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Farmacia Journal. [Link]

  • The importance of an extensive elemental analysis of single-walled carbon nanotube soot. NIH.[Link]

Sources

A Comparative Benchmarking Guide to the Synthesis of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of plausible synthetic routes for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine, a substituted nitropyrazole of significant interest to researchers in medicinal chemistry and drug development. Given the absence of a directly published, optimized synthesis for this specific molecule, this document outlines and evaluates two logical, generalized pathways based on established and patented pyrazole chemistry. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of the reproducibility, potential challenges, and expected outcomes of each route, thereby enabling an informed selection of an optimal synthetic strategy.

The comparison will focus on critical factors including the availability of starting materials, regioselectivity of key reaction steps, and the challenges associated with purification. By understanding the underlying chemical principles of each approach, researchers can better anticipate and mitigate potential obstacles, ultimately improving the efficiency and success of their synthetic endeavors.

Plausible Synthetic Pathways: An Overview

The synthesis of substituted nitropyrazoles is a fundamental aspect of medicinal chemistry, with the target molecule, N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine, possessing structural features common to many bioactive compounds.[1][2] In the absence of a specific, peer-reviewed protocol, two primary synthetic strategies are proposed and evaluated, commencing from common chemical precursors.

Route A: N-Alkylation of the Pyrazole Core Followed by Nitration

This pathway prioritizes the early introduction of the desired N-alkyl substituent onto the pyrazole ring, followed by nitration at the C4 position. This approach aims to circumvent the potential for generating regioisomers during the N-alkylation step, a common challenge in pyrazole chemistry.

Route B: Nitration of the Pyrazole Core Followed by N-Alkylation

This alternative strategy involves the initial nitration of a pyrazole precursor, followed by the introduction of the N-alkyl group. While seemingly straightforward, this route often contends with the formation of N1 and N2 alkylated isomers, which can complicate purification and reduce the overall yield of the desired product.[3]

This guide will now proceed to dissect each of these routes, providing generalized experimental protocols, a comparative data summary, and workflow visualizations to critically assess their respective reproducibility and practicality for laboratory and potential scale-up applications.

Route A: N-Alkylation Followed by Nitration

This synthetic strategy is predicated on the initial construction of the N-isopropyl pyrazole intermediate, which is then subjected to nitration. This approach is often favored to ensure regiochemical control of the N-substitution.

Experimental Protocol (Generalized)

The following protocol is a generalized procedure adapted from established methods for analogous compounds.[1][3] All researchers should conduct a thorough safety assessment prior to commencing any experimental work.

Step 1: Synthesis of 1-isopropyl-3-methyl-1H-pyrazole

This intermediate can be synthesized via a standard condensation reaction.

  • Reaction Setup: To a solution of isopropylhydrazine (1.0 equivalent) in a suitable solvent such as ethanol, add acetylacetone (1.0 equivalent).

  • Reaction: The mixture is stirred at room temperature or with gentle heating until the cyclization is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup: The solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield 1-isopropyl-3-methyl-1H-pyrazole.

Step 2: Nitration of 1-isopropyl-3-methyl-1H-pyrazole

This step introduces the nitro group at the 4-position of the pyrazole ring.

  • Nitrating Mixture Preparation: In a separate flask, a nitrating mixture is prepared by carefully adding fuming nitric acid to sulfuric acid at 0 °C.

  • Addition: The 1-isopropyl-3-methyl-1H-pyrazole (1.0 equivalent) is slowly added to the cold nitrating mixture, ensuring the temperature is maintained below 10°C.

  • Reaction: The reaction is stirred at room temperature for several hours, with the progress monitored by TLC until full conversion of the starting material is observed.

  • Workup: The reaction mixture is then carefully poured onto crushed ice.

  • Extraction: The resulting solution is neutralized with a suitable base (e.g., a saturated sodium bicarbonate solution or cold sodium hydroxide solution) and the product is extracted multiple times with an appropriate organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the target product. Further purification can be achieved through recrystallization or column chromatography.

Workflow Visualization

Route A Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitration cluster_2 Purification start1 Isopropylhydrazine + Acetylacetone proc1 Condensation Reaction (Ethanol, RT or Heat) start1->proc1 out1 1-isopropyl-3-methyl-1H-pyrazole proc1->out1 proc2 Nitration (<10°C to RT) out1->proc2 start2 Fuming Nitric Acid + Sulfuric Acid start2->proc2 out2 N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine proc2->out2 purification Workup, Extraction, & Chromatography/Recrystallization out2->purification

Caption: Workflow for Route A: N-Alkylation followed by Nitration.

Route B: Nitration Followed by N-Alkylation

This alternative synthetic pathway commences with the nitration of the pyrazole core, followed by the introduction of the isopropyl group onto one of the ring nitrogens.

Experimental Protocol (Generalized)

This protocol is generalized from methods reported for similar pyrazole functionalizations.[3]

Step 1: Nitration of 3-methyl-1H-pyrazole

  • Reaction Setup: 3-methyl-1H-pyrazole is nitrated using a mixture of fuming nitric acid and sulfuric acid, similar to the nitration step in Route A. The product of this reaction is 3-methyl-4-nitro-1H-pyrazole.

Step 2: N-Alkylation of 3-methyl-4-nitro-1H-pyrazole

  • Reaction Setup: In a round-bottom flask, 3-methyl-4-nitro-1H-pyrazole (1.0 equivalent) is dissolved in a suitable solvent such as acetonitrile or dimethylformamide (DMF).

  • Base Addition: A base, typically potassium carbonate (K₂CO₃, 1.5 equivalents), is added to the solution.

  • Alkylation: An alkylating agent such as 2-iodopropane or 2-bromopropane (1.2 equivalents) is added to the mixture.

  • Heating: The reaction mixture is heated to reflux and the progress is monitored by TLC until the starting material is consumed.

  • Workup: After cooling, the solid base is filtered off, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude product, which will be a mixture of 1-isopropyl and 2-isopropyl isomers, requires careful purification by column chromatography to isolate the desired 1-isopropyl isomer.

Workflow Visualization

Route B Workflow cluster_0 Step 1: Nitration cluster_1 Step 2: N-Alkylation cluster_2 Purification start1 3-methyl-1H-pyrazole proc1 Nitration (HNO₃/H₂SO₄) start1->proc1 out1 3-methyl-4-nitro-1H-pyrazole proc1->out1 proc2 Alkylation (Acetonitrile/DMF, Reflux) out1->proc2 start2 2-iodopropane + K₂CO₃ start2->proc2 out2 Mixture of N1 and N2 Isomers proc2->out2 purification Extensive Column Chromatography out2->purification final_product N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine purification->final_product

Caption: Workflow for Route B: Nitration followed by N-Alkylation.

Comparative Data Summary

The following table provides a summary of the key performance indicators for each synthetic route to facilitate a direct comparison.

ParameterRoute A: N-Alkylation FirstRoute B: Nitration First
Starting Materials Isopropylhydrazine, Acetylacetone3-methyl-1H-pyrazole, 2-iodopropane
Number of Steps 22
Regioselectivity High (N-alkylation is selective)Low (N-alkylation produces isomers)
Key Challenge Handling of potentially hazardous hydrazine derivatives.Separation of N1 and N2 isomers.
Purification Standard (distillation, recrystallization, or chromatography).Challenging (requires careful column chromatography).
Expected Overall Yield Moderate to HighLow to Moderate (due to isomer formation)
Scalability Potentially more straightforward due to fewer purification challenges.More complex due to the need for large-scale chromatography.

Expert Analysis and Recommendations

From the perspective of a senior application scientist, the choice between these two synthetic routes hinges on the desired balance between the ease of execution and the final yield of the target compound.

Route A (N-Alkylation Followed by Nitration) is generally the more robust and reproducible pathway. The primary advantage of this route is the high degree of regioselectivity in the initial N-alkylation step, which simplifies the subsequent purification process and typically leads to a higher overall yield of the desired product. While the use of hydrazine derivatives requires appropriate safety precautions, the downstream benefits of avoiding isomeric mixtures often outweigh this consideration, particularly for larger-scale synthesis.

Route B (Nitration Followed by N-Alkylation) presents a significant challenge in the form of regioisomer formation during the N-alkylation step. The electronic properties of the nitrated pyrazole ring can lead to alkylation at both the N1 and N2 positions, resulting in a mixture of products that can be difficult and costly to separate, especially at scale. This not only reduces the theoretical maximum yield of the desired isomer but also adds a labor-intensive and solvent-consuming purification step.

References

  • Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds - PMC. Available at: [Link]

  • US3294814A - 4-nitropyrazoles - Google Patents.
  • Pyrazole synthesis - Organic Chemistry Portal. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • US4434292A - Process for the preparation of pyrazole - Google Patents.
  • Chemistry of Polyhalogenated Nitrobutadienes, 15: Synthesis of Novel 4-Nitro-3-amino-1H-pyrazole-5-carbaldehydes and Pyrazolo[3,4-f]indazole-4,8-diones - ResearchGate. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC. Available at: [Link]

Sources

Safety Operating Guide

Operational Guide: Disposal of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine proper disposal procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, Chemical Safety Officers, and Process Chemists.

Executive Safety Summary (The "Why")

Senior Scientist Note: As researchers, we often treat intermediates like N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine as generic organic solids. This is a critical error. The presence of the nitro group (-NO₂) at the 4-position of the pyrazole ring introduces a thermodynamic instability that distinguishes it from standard amine waste.

While the isopropyl and methyl groups provide steric bulk that may stabilize the molecule at room temperature, nitro-pyrazoles are fundamentally energetic materials . Improper disposal (e.g., mixing with incompatible solvents or standard landfilling) presents two specific risks:

  • Exothermic Decomposition: In the presence of strong bases or reducing agents, the nitro group can trigger a runaway exothermic reaction.[1]

  • Environmental Persistence: The pyrazole core is resistant to biological degradation, necessitating high-temperature mineralization.[1]

This protocol treats the compound as a High-Hazard Organic requiring segregation and incineration.[1]

Physicochemical & Hazard Profile

Data derived from structure-activity relationship (SAR) analysis of nitro-pyrazole class compounds.

PropertyValue / CharacteristicOperational Implication
Chemical Class Nitro-substituted HeterocycleThermal Sensitivity: Avoid temperatures >50°C during waste consolidation.
Functional Groups Nitro (-NO₂), Secondary Amine (-NH-), Pyrazole RingIncompatibility: Violent reaction with Strong Oxidizers, Reducing Agents (Hydrides), and Strong Bases.
Physical State Solid (likely crystalline powder)Dust Hazard: High.[1] Use wet-wiping methods for cleanup to prevent aerosolization.[1][2][3]
Acidity/Basicity Weakly Basic (Amine)Segregation: Do NOT mix with acidic waste streams (exothermic neutralization risk).[1]
RCRA Status (US) Not P/U Listed (typically)Classification: Treat as D001 (Ignitable) or D003 (Reactive) due to nitro group potential.[1]
Disposal Method Incineration Only Must be destroyed at >1000°C with NOx scrubbing.[1]
Waste Segregation & Accumulation Protocol

The Golden Rule: Never consolidate this compound with general "Organic Solvent Waste" without verifying the absence of oxidizers or strong acids.[1]

Step 1: Waste Stream Identification

Do not place this material in general trash.[1][4] It must be segregated into a Solid Hazardous Waste container compatible with energetic organics.

Step 2: Container Selection
  • Primary Container: Wide-mouth High-Density Polyethylene (HDPE) jar.

    • Why? Glass is acceptable but poses a breakage risk.[1] HDPE is chemically resistant to amines and nitro compounds.[1]

  • Liner: 6-mil polyethylene bag (optional but recommended for dust containment).[1]

Step 3: Labeling

Affix a hazardous waste label with the following specific notations:

  • Chemical Name: N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

  • Hazards: Toxic, Irritant, Potential Energetic (Nitro-compound).

Step 4: Chemical Compatibility Check (Visual Logic)

Before adding to any waste container, verify compatibility using the logic flow below.

SegregationLogic Start Waste: Nitro-Pyrazole Derivative Check1 Is the waste container empty? Start->Check1 Check2 Does container hold Oxidizers? (Peroxides, Nitrates, Permanganates) Check1->Check2 No (Existing Waste) Safe SAFE TO CONSOLIDATE (Segregated Organics) Check1->Safe Yes (New Container) Check3 Does container hold Strong Acids? (HCl, H2SO4) Check2->Check3 No Stop STOP: INCOMPATIBLE Risk of Explosion/Fire Check2->Stop Yes Check4 Does container hold Reducing Agents? (Hydrides, Metals) Check3->Check4 No Check3->Stop Yes Check4->Safe No Check4->Stop Yes

Figure 1: Segregation logic to prevent incompatibility incidents. Nitro compounds are energetic and must be isolated from reaction initiators.

Final Disposal Procedures (Incineration)

Objective: Complete mineralization of the nitro-pyrazole core to prevent environmental release of toxic nitrogenous heterocycles.[1]

Standard Operating Procedure (SOP):
  • Preparation: Ensure the waste container is tightly sealed. Wipe the exterior with a damp cloth to remove any dust residue.[1]

  • Manifesting: Declare the waste profile to your EHS/Waste Vendor.[1]

    • Profile Note: Explicitly state "Contains Nitro-functionalized Heterocycle." This alerts the incineration facility to adjust feed rates to prevent pressure spikes in the combustion chamber.[1]

  • Transport: Move to the Central Accumulation Area (CAA). Ensure secondary containment (tray) is used during transport.[1]

  • Destruction: The material must be sent to a TSDF (Treatment, Storage, and Disposal Facility) permitted for High-Temperature Incineration .[1]

    • Mechanism:[2] Combustion >1000°C ensures the pyrazole ring is broken down into CO₂, H₂O, and N₂/NOx.[1]

    • Scrubbing: The facility must have wet scrubbers to capture the NOx generated by the nitro group.[1]

Spill Response & Contingency Plan

Immediate Action: Isolate the area. Do not attempt dry sweeping if the powder is fine (risk of inhalation and static discharge).[1]

SpillResponse Spill Spill Detected PPE 1. Don PPE: Nitrile Gloves (Double), N95/P100 Mask, Goggles Spill->PPE Contain 2. Containment: Cover with wet paper towels (Prevents dust) PPE->Contain Clean 3. Cleanup: Scoop slurry into HDPE Waste Jar Contain->Clean Decon 4. Decontamination: Wipe surface with Soap/Water solution Clean->Decon Report 5. Report to EHS Decon->Report

Figure 2: Wet-method spill response workflow to minimize dust inhalation and static ignition risks.

Spill Cleanup Kit Requirements:

  • Solvent: Water or dilute detergent (Avoid Acetone/Ethanol initially to prevent spreading the lipophilic compound).[1]

  • Absorbent: Inert clay or vermiculite (for liquid solutions).[1]

  • Tools: Plastic scoop (non-sparking).

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g).[1] [Link]

Sources

Personal protective equipment for handling N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

As drug development increasingly relies on complex heterocyclic building blocks, compounds like N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine (CAS: 1429418-64-3) have become critical intermediates in the synthesis of kinase inhibitors and other targeted therapeutics. However, the structural features that make this compound synthetically valuable—specifically the highly reactive nitro group and the pyrazole-amine core—also impart significant toxicological risks.

This guide provides a rigorous, causality-driven framework for the safe handling, transfer, and disposal of this compound. By understanding the mechanistic reasoning behind these safety protocols, laboratory personnel can establish a self-validating safety culture that complies with the Occupational Safety and Health Administration (OSHA) Laboratory Standard[1].

Hazard Profiling & Causality Analysis

To design an effective Personal Protective Equipment (PPE) strategy, we must first understand the specific mechanisms of toxicity associated with N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine.

  • The Nitroaromatic/Nitroheterocyclic Hazard: The primary systemic risk of handling this compound stems from the nitro group at the 4-position of the pyrazole ring. Upon dermal absorption or inhalation of fine dust, nitro-heterocycles undergo enzymatic reduction by hepatic nitroreductases. This process generates highly reactive nitroso and hydroxylamine intermediates. These intermediates oxidize the ferrous iron (

    
    ) in hemoglobin to the ferric state (
    
    
    
    ), resulting in methemoglobinemia —a condition that severely impairs the blood's oxygen-carrying capacity, leading to tissue hypoxia [3].
  • The Pyrazole-Amine Hazard: The isopropylamine group acts as a localized irritant and potential sensitizer. Direct contact with mucous membranes or skin can cause severe contact dermatitis or respiratory tract irritation.

  • Physical State Risks: As a solid powder, the compound is highly susceptible to static-induced aerosolization during weighing, creating a high risk of inhalation exposure if not properly contained.

ToxPathway Exposure Dermal / Inhalation Exposure (Nitro-pyrazole compound) Enzyme Enzymatic Reduction (Hepatic Nitroreductases) Exposure->Enzyme Intermediate Reactive Intermediates (Nitroso / Hydroxylamine) Enzyme->Intermediate Hemoglobin Hemoglobin Oxidation (Fe2+ → Fe3+) Intermediate->Hemoglobin Toxicity Methemoglobinemia (Cellular Hypoxia) Hemoglobin->Toxicity

Figure 2: Toxicological pathway of nitro-heterocycles leading to methemoglobinemia.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling highly reactive nitro-heterocycles. The following matrix outlines the required PPE, grounded in the National Institute for Occupational Safety and Health (NIOSH) selection guidelines [2], and explains the causality behind each specification.

Table 1: PPE Specifications for N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine

Body PartRequired PPEMaterial SpecificationCausality / Rationale
Hands Double GlovesInner: Nitrile (min 4 mil). Outer: Neoprene or heavy-duty Nitrile (min 8 mil).Nitro compounds can rapidly permeate thin latex. Double gloving ensures a backup barrier and allows safe removal of the outer contaminated layer without exposing bare skin.
Eyes/Face Safety Goggles & ShieldANSI Z87.1 compliant indirect-vent splash goggles.Protects ocular mucous membranes from highly irritating pyrazole-amine dust. Indirect vents prevent airborne powder from bypassing the seal.
Respiratory N95 or P100 RespiratorNIOSH-approved P100 half-mask (Mandatory if handling outside a certified fume hood).Prevents inhalation of fine particulate matter, directly mitigating the risk of systemic methemoglobinemia.
Body Lab Coat & ApronFlame-resistant (FR) lab coat paired with a disposable polyethylene apron.Prevents microscopic dust accumulation on woven street clothes. Polyethylene blocks chemical penetration better than standard cotton.

Operational Workflow & Handling Protocols

To ensure trustworthiness, every operational protocol must be a self-validating system. The following methodology integrates verification steps to confirm safety at each stage of the chemical transfer process.

Protocol: Safe Weighing and Transfer
  • Step 1: Environmental Validation. Before opening the chemical container, verify that the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm).

    • Causality: Inadequate airflow allows fine nitro-pyrazole dust to escape the sash and enter the operator's breathing zone.

  • Step 2: Static Dissipation. Wipe the exterior of the analytical balance and the micro-spatulas with an anti-static cloth.

    • Causality: Powders containing amine groups frequently carry static charges. Static repulsions cause the powder to "jump" and aerosolize, leading to both mass loss and inhalation hazards.

  • Step 3: Tare and Transfer. Place a conductive, anti-static weigh boat on the balance. Carefully transfer the compound using the grounded micro-spatula.

  • Step 4: Secondary Containment. Once weighed, immediately seal the weigh boat inside a secondary container (e.g., a larger capped conical tube) before removing it from the fume hood.

    • Causality: This prevents cross-contamination of the general laboratory airspace during transit to the reaction vessel.

  • Step 5: Decontamination Verification. Wipe down the balance and surrounding hood surface with a 10% ethanol/water solution, followed by a dry wipe. Visually inspect the area; the absence of any faint yellow residue validates a successful decontamination.

Workflow Start 1. Fume Hood & PPE Prep (Verify 80-100 fpm) Weighing 2. Anti-Static Weighing (Prevent aerosolization) Start->Weighing Transfer 3. Closed-System Transfer (Secondary containment) Weighing->Transfer Decon 4. Wet-Wipe Decontamination (Solvent dampened) Transfer->Decon Waste 5. Hazardous Waste Disposal (Incineration routing) Decon->Waste

Figure 1: Operational workflow for the safe handling of N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine.

Spill Response & Waste Disposal Plan

In the event of an accidental spill, improper cleanup techniques can exponentially increase the hazard profile.

Protocol: Localized Powder Spill Response
  • Step 1: Isolate and Secure. Immediately stop all airflow disturbances (e.g., rapid movements, nearby fans). Never use a laboratory vacuum cleaner or a dry broom to clean up the powder.

    • Causality: Standard vacuums lack adequate HEPA filtration for chemical dust. The exhaust will aggressively aerosolize the nitro-aromatic compound, turning a localized surface hazard into a severe airborne inhalation risk.

  • Step 2: Wet Containment. Gently cover the spilled powder with heavy-duty paper towels. Carefully dampen the towels with a compatible solvent (a 10% ethanol/water mix is highly effective).

    • Causality: Wetting the powder breaks the surface tension and binds the particulates to the towel, completely preventing aerosolization during the physical wiping process.

  • Step 3: Wipe and Lift. Wipe from the outside perimeter of the spill toward the center to prevent spreading the contaminant.

  • Step 4: Disposal Segregation. Place all contaminated wipes, along with your outer layer of gloves, into a clearly labeled, sealable hazardous waste bag.

Waste Disposal Routing

N-Isopropyl-1-methyl-4-nitro-1H-pyrazol-3-amine waste must never be disposed of in general aqueous or organic waste streams. Due to the energetic potential of nitro groups and their environmental toxicity, all solid waste, contaminated PPE, and liquid washings must be routed to a dedicated "Nitro-Heterocyclic / Toxic Organics" waste stream. This waste must be slated for high-temperature commercial incineration in accordance with local environmental regulations.

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories." U.S. Department of Labor. URL:[Link] [1]

  • National Institute for Occupational Safety and Health (NIOSH). "Personal Protective Equipment for Hazardous Materials Incidents: A Selection Guide." Centers for Disease Control and Prevention. URL:[Link] [2]

  • Kovacic, P., & Somanathan, R. (2014). "Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism." Journal of Applied Toxicology. URL:[Link] [3]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.